Mcl1-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H26N2O5S |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
4-(4-methylnaphthalen-1-yl)-2-[(3-morpholin-4-ylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C28H26N2O5S/c1-19-9-11-24(25-8-3-2-7-23(19)25)20-10-12-26(28(31)32)27(17-20)29-36(33,34)22-6-4-5-21(18-22)30-13-15-35-16-14-30/h2-12,17-18,29H,13-16H2,1H3,(H,31,32) |
InChI Key |
QFWAEPBEJCIANQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=CC(=C(C=C3)C(=O)O)NS(=O)(=O)C4=CC=CC(=C4)N5CCOCC5 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Mcl-1 Inhibitors in Apoptosis
Disclaimer: Publicly available scientific literature and databases lack specific quantitative data and detailed experimental results for a compound designated "Mcl1-IN-4". To fulfill the structural and content requirements of this technical guide, the potent and well-characterized selective Mcl-1 inhibitor, AZD5991 , will be used as a representative example. The principles, assays, and mechanisms described are archetypal for this class of BH3 mimetic compounds.
Introduction: Mcl-1 as a Therapeutic Target in Oncology
Myeloid cell leukemia-1 (Mcl-1) is a pivotal anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. These proteins are critical regulators of the intrinsic, or mitochondrial, pathway of apoptosis. Mcl-1 promotes cell survival by binding to and sequestering pro-apoptotic effector proteins, primarily Bak and to some extent Bax, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP).[1][2] The overexpression of Mcl-1 is a common feature in a wide array of human cancers, including multiple myeloma (MM) and acute myeloid leukemia (AML), where it contributes to tumor progression and resistance to conventional therapies.[2][3] Consequently, the development of small molecule inhibitors that specifically target the BH3-binding groove of Mcl-1 represents a promising therapeutic strategy to restore the natural process of apoptosis in cancer cells. AZD5991 is a rationally designed, macrocyclic small molecule that binds to Mcl-1 with high affinity and selectivity, serving as a potent inducer of apoptosis in Mcl-1-dependent cancers.[2]
Core Mechanism of Action: Restoring the Apoptotic Cascade
As a BH3 mimetic, AZD5991's mechanism of action is centered on disrupting the protein-protein interaction between Mcl-1 and its pro-apoptotic binding partners.[4]
-
Selective Binding: AZD5991 is designed to fit into the hydrophobic BH3-binding groove on the surface of the Mcl-1 protein. It does so with sub-nanomolar affinity and exhibits high selectivity (>5000-fold) over other anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL.[4][5]
-
Displacement of Pro-Apoptotic Proteins: Upon binding, AZD5991 competitively displaces pro-apoptotic proteins, particularly the effector protein Bak, which is normally sequestered and inactivated by Mcl-1.[2][6]
-
Activation of Bak and MOMP: The newly liberated Bak is free to oligomerize on the outer mitochondrial membrane. This process leads to the formation of pores, resulting in Mitochondrial Outer Membrane Permeabilization (MOMP).
-
Cytochrome c Release and Caspase Activation: MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Execution of Apoptosis: In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex then activates the initiator caspase-9, which in turn activates the executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases orchestrate the systematic dismantling of the cell, leading to apoptotic cell death.[2] Preclinical studies confirm that AZD5991 induces rapid, Bak-dependent apoptosis.[2]
Quantitative Data: Biochemical and Cellular Activity of AZD5991
The potency and selectivity of AZD5991 have been quantified through various biochemical and cell-based assays.
Table 1: Biochemical Binding Affinity and Potency
| Assay Type | Target | Parameter | Value (nM) | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL | Reference(s) |
| TR-FRET | Human Mcl-1 | Kᵢ | 0.20 | >34,000x | >90,000x | [5][7] |
| TR-FRET | Human Mcl-1 | IC₅₀ | 0.72 | >27,000x | >50,000x | [5][7] |
| SPR | Human Mcl-1 | Kd | 0.17 | - | - | [7] |
| TR-FRET | Human Bcl-2 | Kᵢ | 6,800 | - | - | [5] |
| TR-FRET | Human Bcl-xL | Kᵢ | 18,000 | - | - | [5] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; SPR: Surface Plasmon Resonance; Kᵢ: Inhibition Constant; IC₅₀: Half-maximal Inhibitory Concentration; Kd: Dissociation Constant.
Table 2: Cellular Apoptosis and Anti-proliferative Activity
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference(s) |
| MOLP-8 | Multiple Myeloma | Caspase EC₅₀ (6h) | 33 | [8] |
| MV4-11 | AML | Caspase EC₅₀ (6h) | 24 | [8] |
| NCI-H23 | NSCLC | EC₅₀ | 190 | [7] |
| MOLP-8 | Multiple Myeloma | GI₅₀ | <100 | [9] |
| Primary MM Cells | Multiple Myeloma | Annexin V EC₅₀ (24h) | <100 (in 71% of samples) | [8] |
AML: Acute Myeloid Leukemia; NSCLC: Non-Small Cell Lung Cancer; EC₅₀: Half-maximal Effective Concentration; GI₅₀: Half-maximal Growth Inhibition.
Key Experimental Methodologies
Characterization of Mcl-1 inhibitors like AZD5991 involves a suite of biochemical and cellular assays to determine binding affinity, mechanism of action, and cellular potency.
Mcl-1 Time-Resolved FRET (TR-FRET) Binding Assay
This biochemical assay is used to quantify the binding affinity of an inhibitor to Mcl-1 by measuring the disruption of a known protein-peptide interaction.
-
Principle: A terbium (Tb)-labeled anti-His-tag antibody (donor) binds to His-tagged Mcl-1 protein. A fluorescently-labeled (e.g., FITC) peptide derived from a BH3-only protein (e.g., Noxa) binds to the Mcl-1's BH3 groove. When in close proximity (<10 nm), excitation of the Tb donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A competitive inhibitor like AZD5991 will displace the labeled peptide, disrupting FRET and causing a decrease in the signal.[10][11]
-
Protocol Outline:
-
Reagent Preparation: Dilute recombinant His-tagged Mcl-1, fluorescently-labeled BH3 peptide, and Tb-labeled anti-His antibody in an appropriate assay buffer (e.g., 3x MCL TR-FRET Assay Buffer diluted to 1x).[2]
-
Inhibitor Dispensing: Prepare a serial dilution of the test compound (e.g., AZD5991) in DMSO and dispense into a low-volume 384-well plate.
-
Reaction Assembly: Add the Mcl-1 protein, labeled peptide, and antibody mixture to the wells containing the inhibitor. Include positive controls (no inhibitor) and negative controls (no Mcl-1 protein).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.[2][10]
-
Signal Detection: Read the plate on a TR-FRET-capable microplate reader, measuring emissions at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Caspase-Glo® 3/7 Apoptosis Assay
This cell-based assay quantifies apoptosis by measuring the activity of the primary executioner caspases.
-
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase in a buffer optimized for cell lysis.[1] When added to cells, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is consumed by luciferase to generate a stable luminescent signal proportional to caspase activity.[7]
-
Protocol Outline:
-
Cell Seeding: Seed cancer cells (e.g., MOLP-8) in a white-walled 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Mcl-1 inhibitor for a specified time (e.g., 6 hours).[8]
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[5]
-
Incubation: Mix the plate on a shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours to allow for cell lysis and signal generation.[7]
-
Signal Detection: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to untreated controls and plot against inhibitor concentration to determine the EC₅₀ for caspase activation.
-
Annexin V / Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes. Thus, early apoptotic cells are Annexin V positive and PI negative, while late apoptotic or necrotic cells are positive for both stains.[8][9]
-
Protocol Outline:
-
Cell Culture and Treatment: Culture cells (e.g., 1-5 x 10⁵ cells) and treat with the Mcl-1 inhibitor for a defined period (e.g., 24 hours).[8]
-
Cell Harvesting: Collect both adherent and suspension cells by centrifugation.
-
Washing: Wash the cells with cold 1X PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[9]
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add additional 1X Binding Buffer and analyze the samples immediately by flow cytometry, exciting the fluorophores with the appropriate lasers and recording emissions to quantify the different cell populations (Live, Early Apoptotic, Late Apoptotic/Necrotic).[8][9]
-
In Vivo Efficacy in Xenograft Models
To assess anti-tumor activity in a biological system, Mcl-1 inhibitors are tested in immunodeficient mice bearing human cancer xenografts.
-
Principle: Human cancer cells (e.g., MOLP-8 multiple myeloma cells) are implanted subcutaneously into immunodeficient mice. Once tumors are established, mice are treated with the inhibitor, and tumor volume is monitored over time to assess efficacy.[6][12]
-
Protocol Outline:
-
Cell Implantation: Harvest cancer cells during their exponential growth phase and inject a specific number of cells (e.g., 0.5-2 million) suspended in a solution like HBSS (sometimes mixed 1:1 with Matrigel) into the flank of immunodeficient mice (e.g., NMRI nu/nu).[13][14]
-
Tumor Growth: Allow tumors to grow to a predetermined average volume (e.g., 150 mm³).[13]
-
Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the Mcl-1 inhibitor (e.g., AZD5991) via a clinically relevant route, such as intravenous (i.v.) injection, at various doses (e.g., 10, 30, 60 mg/kg).[15]
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal weight and overall health three times weekly.[12]
-
Endpoint Analysis: The study may conclude when tumors in the control group reach a maximum size, or after a set period. Efficacy is reported as Tumor Growth Inhibition (TGI) or Tumor Regression (TR).[15] Pharmacodynamic markers, such as cleaved caspase-3 in tumor lysates, can also be analyzed to confirm on-target activity.[15]
-
Conclusion
The mechanism of action of selective Mcl-1 inhibitors like AZD5991 is centered on the direct, high-affinity binding to Mcl-1, which liberates pro-apoptotic Bak to initiate the mitochondrial cascade of apoptosis. This targeted disruption of a key cancer survival pathway has been robustly quantified in a suite of biochemical and cellular assays and has demonstrated potent anti-tumor efficacy in preclinical in vivo models. The methodologies described herein represent the standard workflow for characterizing this important class of targeted anti-cancer agents.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 7. ulab360.com [ulab360.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
The Role of Mcl-1 Inhibition in Overcoming Drug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical factor in tumor survival and resistance to a wide range of cancer therapies.[1][2] Its overexpression is associated with poor prognosis and treatment failure in various hematological and solid tumors.[3][4] This technical guide provides an in-depth overview of the role of Mcl-1 inhibitors in overcoming drug resistance, with a focus on the well-characterized inhibitor S63845 as a case study, due to the lack of specific public information on "Mcl1-IN-4".
Mechanism of Action: Mcl-1 and its Inhibition
Mcl-1 is a pro-survival protein that sequesters pro-apoptotic proteins, such as Bak and Bim, preventing them from initiating the intrinsic apoptotic pathway.[2][5][6] Unlike other Bcl-2 family members, Mcl-1 has a very short half-life and its expression is tightly regulated by various signaling pathways, making it a rapid sensor of cellular stress.[1][7]
Mcl-1 inhibitors are BH3 mimetics, small molecules designed to mimic the BH3 domain of pro-apoptotic proteins.[2] These inhibitors bind with high affinity to the hydrophobic groove of Mcl-1, displacing the pro-apoptotic proteins that are normally sequestered. This leads to the activation of Bak and Bax, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[1][5]
Overcoming Drug Resistance with Mcl-1 Inhibition
The overexpression of Mcl-1 is a common mechanism of both intrinsic and acquired resistance to a wide array of anti-cancer agents, including conventional chemotherapies and targeted therapies like Bcl-2 inhibitors (e.g., venetoclax).[2][8] By directly targeting Mcl-1, its inhibitors can re-sensitize resistant cancer cells to these therapies.
Key Scenarios of Overcoming Drug Resistance:
-
Resistance to Bcl-2 Inhibitors: Cancer cells can develop resistance to venetoclax by upregulating Mcl-1. Co-treatment with an Mcl-1 inhibitor can restore sensitivity to venetoclax in these resistant cells.
-
Resistance to Chemotherapy: Mcl-1 is often upregulated in response to DNA damage induced by chemotherapy, contributing to cell survival. Combining Mcl-1 inhibitors with chemotherapeutic agents can prevent this survival response and enhance treatment efficacy.[9]
-
Resistance to Targeted Therapies: Upregulation of Mcl-1 has been implicated in resistance to various targeted therapies that induce cellular stress. Mcl-1 inhibition can be a valuable strategy to overcome this resistance mechanism.
Quantitative Data for the Mcl-1 Inhibitor S63845
The following tables summarize the in vitro and in vivo efficacy of the Mcl-1 inhibitor S63845 in various cancer models.
Table 1: In Vitro Efficacy of S63845 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H929 | Multiple Myeloma | ~10 | [4] |
| A427 | Lung Cancer | ~20 | [4] |
| K562 (insensitive) | Chronic Myeloid Leukemia | >50,000 | [4] |
| Eμ-Myc Lymphoma | Lymphoma | Varies (sensitive lines) | [10] |
Table 2: In Vivo Efficacy of S63845 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| A427 | Lung Cancer | S63845 monotherapy | Tumor regression | [4] |
| Humanized Mcl-1 mice | N/A | S63845 | Increased sensitivity | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of Mcl-1 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the Mcl-1 inhibitor (e.g., S63845) for 24-72 hours.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to lyse the cells and stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the Mcl-1 inhibitor at the desired concentration and time point.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Incubate the cells in the dark for 15 minutes and analyze by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.
Western Blotting for Mcl-1 and Related Proteins
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against Mcl-1, Bak, Bim, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) and inject cancer cells subcutaneously to establish tumors.
-
Drug Administration: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the Mcl-1 inhibitor via the appropriate route (e.g., intravenous, oral).
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Visualizations: Signaling Pathways and Workflows
Mcl-1 Regulatory Signaling Pathways
Caption: Key signaling pathways regulating Mcl-1 expression and stability.
Mechanism of Mcl-1 Inhibitor Action
Caption: Mcl-1 inhibitors block Mcl-1, releasing pro-apoptotic proteins to trigger apoptosis.
Experimental Workflow for Evaluating Mcl-1 Inhibitors
Caption: A typical workflow for the preclinical evaluation of Mcl-1 inhibitors.
Conclusion
Targeting Mcl-1 is a promising strategy to overcome drug resistance in a variety of cancers. Mcl-1 inhibitors, such as S63845, have demonstrated potent anti-tumor activity both as single agents and in combination with other therapies. The continued development and clinical investigation of Mcl-1 inhibitors hold the potential to improve outcomes for patients with resistant and refractory malignancies. This guide provides a foundational understanding for researchers and drug development professionals working in this exciting area of oncology.
References
- 1. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic Regulation by MCL-1 through Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. biorxiv.org [biorxiv.org]
Mcl-1 as a Therapeutic Target in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical survival factor for a multitude of hematological malignancies, including acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin lymphoma (NHL). Its overexpression is frequently associated with an aggressive disease course, resistance to conventional therapies, and poor patient outcomes. This has positioned Mcl-1 as a prime therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of the core biology of Mcl-1, its role in hematological malignancies, the development of Mcl-1 inhibitors, and the experimental methodologies crucial for their evaluation.
The Role of Mcl-1 in Apoptosis and Cancer
Mcl-1 is a central regulator of the intrinsic apoptotic pathway, primarily functioning to sequester the pro-apoptotic proteins BAK and BAX, thereby preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[1][2][3] This gatekeeping function is essential for normal cellular homeostasis, but in cancer, overexpression of Mcl-1 creates a significant barrier to programmed cell death, allowing malignant cells to survive and proliferate despite cellular stress and therapeutic interventions.[4][5]
The expression and stability of the Mcl-1 protein are tightly regulated by a complex network of signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are often constitutively active in hematological malignancies.[5][6] This aberrant signaling contributes to the sustained high levels of Mcl-1 that promote cancer cell survival.
Mcl-1 as a Therapeutic Target in Hematological Malignancies
The dependency of various hematological cancer cells on Mcl-1 for survival makes it an attractive therapeutic target. Overexpression of Mcl-1 has been identified as a key resistance mechanism to various anti-cancer therapies, including conventional chemotherapy and targeted agents like the Bcl-2 inhibitor venetoclax.[4][5]
-
Acute Myeloid Leukemia (AML): Mcl-1 is a critical survival factor in AML, and its inhibition has shown promise in preclinical models, inducing apoptosis in leukemic cells.[1][4]
-
Multiple Myeloma (MM): A significant proportion of MM patients exhibit amplification of the Mcl-1 gene, and preclinical studies have demonstrated that Mcl-1 inhibition can induce apoptosis in myeloma cells.[4]
-
Non-Hodgkin Lymphoma (NHL): Mcl-1 is widely expressed in malignant B-cells, with higher levels often correlating with more aggressive disease.[4]
Therapeutic Strategies: Mcl-1 Inhibitors (BH3 Mimetics)
The development of small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins (BH3 mimetics) has been a major breakthrough in targeting anti-apoptotic Bcl-2 family members. Several potent and selective Mcl-1 inhibitors are now in preclinical and clinical development. These agents bind with high affinity to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins like BIM, BAK, and NOXA, thereby triggering the apoptotic cascade.[1][4]
Preclinical and Clinical Data of Selected Mcl-1 Inhibitors
The following table summarizes key quantitative data for some of the well-characterized Mcl-1 inhibitors.
| Inhibitor | Target | Binding Affinity (Ki or KD) | Cell Line Activity (IC50/EC50) | Hematological Malignancies with Preclinical Activity | Clinical Trial Status (as of late 2023) |
| S63845 (MIK665) | Mcl-1 | KD = 0.19 nM[4] | Potent activity in MM, AML, lymphoma, and leukemia cell lines[4] | MM, AML, NHL | Phase 1 trials (NCT02979366, NCT02992483) |
| AZD5991 | Mcl-1 | Ki = 200 pM[4] | IC50 = 0.72 nM in sensitive cell lines[4] | MM, AML | Phase 1 trial completed (NCT03218683) |
| AMG 176 | Mcl-1 | Ki = 0.06 nM[7] | Induces apoptosis in various hematologic malignancy cell lines[7] | MM, AML | Phase 1 trials (NCT02675452) |
| A-1210477 | Mcl-1 | Ki = 0.45 nM[8] | Induces apoptosis in primary CLL cells[8] | CLL | Preclinical |
Signaling Pathways and Mechanisms of Action
The Mcl-1 Signaling Pathway in Apoptosis Regulation
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptotic pathway.
Caption: Mcl-1 signaling in apoptosis.
Mechanism of Action of Mcl-1 Inhibitors
Mcl-1 inhibitors act by disrupting the interaction between Mcl-1 and pro-apoptotic proteins.
Caption: Action of Mcl-1 inhibitors.
Experimental Protocols
General Experimental Workflow for Evaluating Mcl-1 Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of Mcl-1 inhibitors.
Caption: Workflow for Mcl-1 inhibitor evaluation.
Detailed Methodologies
5.2.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed hematological malignancy cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with serial dilutions of the Mcl-1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
5.2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the Mcl-1 inhibitor at the desired concentrations for the indicated time points.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
5.2.3. Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against Mcl-1, cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5.2.4. Co-immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against Mcl-1 or a relevant binding partner (e.g., BIM, BAK) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interacting proteins to assess the disruption of protein complexes by the Mcl-1 inhibitor.
Mechanisms of Resistance and Future Directions
Resistance to Mcl-1 inhibitors can emerge through various mechanisms, including the upregulation of other anti-apoptotic proteins like Bcl-xL or the loss of pro-apoptotic effector proteins such as BAX.[9] Understanding these resistance pathways is crucial for developing effective combination therapies.
Future research will focus on:
-
Rational Combination Therapies: Combining Mcl-1 inhibitors with other targeted agents, such as Bcl-2 inhibitors (e.g., venetoclax), or conventional chemotherapy to overcome resistance and enhance efficacy.[1][10]
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to Mcl-1 inhibition.
-
Next-Generation Inhibitors: Designing novel Mcl-1 inhibitors with improved pharmacological properties and reduced off-target toxicities.
Conclusion
Mcl-1 is a validated and highly promising therapeutic target in a range of hematological malignancies. The development of potent and selective Mcl-1 inhibitors has opened new avenues for the treatment of these cancers. A thorough understanding of the underlying biology of Mcl-1, coupled with rigorous preclinical evaluation using the methodologies outlined in this guide, will be essential for the successful clinical translation of these novel agents and for improving outcomes for patients with hematological cancers.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application of BH3 mimetics in myeloid leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amgenoncology.com [amgenoncology.com]
- 6. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by MCL-1 inhibitors in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lymphoma cells lacking pro-apoptotic BAX are highly resistant to BH3-mimetics targeting pro-survival MCL-1 but retain sensitivity to conventional DNA-damaging drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining BH3-mimetics to target both BCL-2 and MCL1 has potent activity in pre-clinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Mcl1-IN-4: A Technical Guide to its Binding Affinity and Selectivity for Mcl-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Mcl1-IN-4, a known inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a critical survival factor in various cancers, making it a compelling target for therapeutic intervention. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing binding affinity and cellular activity, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of this compound's interaction with its target.
Quantitative Binding Affinity and Selectivity
To provide a framework for comparison, the following tables summarize the binding affinities and selectivity profiles of other notable Mcl-1 inhibitors. This contextual data is crucial for evaluating the potential of novel inhibitors like this compound.
Table 1: Binding Affinity of Selected Mcl-1 Inhibitors
| Compound | IC50 (μM) for Mcl-1 | Ki (nM) for Mcl-1 | Kd (nM) for Mcl-1 | Assay Method |
| This compound | 0.2 | Not Reported | Not Reported | Not Specified |
| UMI-77 | 0.31 | 490 | Not Reported | Fluorescence Polarization |
| A-1210477 | Not Reported | 0.45 | Not Reported | Not Specified |
| S63845 | Not Reported | < 1.2 | 0.19 | Not Specified |
| MIK665 (S64315) | 0.00181 | Not Reported | Not Reported | Not Specified |
Table 2: Selectivity Profile of Selected Mcl-1 Inhibitors (Ki in nM)
| Compound | Mcl-1 | Bcl-2 | Bcl-xL | Bcl-w |
| UMI-77 | 490 | >10,000 | >10,000 | Not Reported |
| A-1210477 | 0.45 | >10,000 | >10,000 | Not Reported |
| S63845 | < 1.2 | >10,000 | >10,000 | Not Reported |
| MIK665 (S64315) | Not Reported | >10,000 | >10,000 | Not Reported |
Experimental Protocols
To determine the binding affinity and selectivity of this compound, standardized biochemical and cellular assays are employed. The following protocols provide a detailed methodology for conducting such experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This biochemical assay is a sensitive and robust method for quantifying the binding affinity of an inhibitor to its target protein.
Objective: To determine the IC50 value of this compound for the Mcl-1 protein.
Materials:
-
Recombinant human Mcl-1 protein
-
Biotinylated BIM BH3 peptide (or other suitable Mcl-1 binding peptide)
-
Europium-labeled streptavidin (donor fluorophore)
-
Allophycocyanin (APC)-labeled anti-His tag antibody (acceptor fluorophore, assuming His-tagged Mcl-1)
-
This compound (or other test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Add a fixed concentration of recombinant Mcl-1 protein to each well of the 384-well plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells containing Mcl-1 protein.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Add a pre-mixed solution of biotinylated BIM BH3 peptide and Europium-labeled streptavidin to each well.
-
Add APC-labeled anti-His tag antibody to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Apoptosis Assay (Caspase-Glo 3/7 Assay)
This cell-based assay measures the induction of apoptosis by an Mcl-1 inhibitor in a relevant cancer cell line.
Objective: To assess the pro-apoptotic activity of this compound in Mcl-1-dependent cancer cells.
Materials:
-
Mcl-1-dependent cancer cell line (e.g., H929 multiple myeloma cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other test compound)
-
Caspase-Glo 3/7 Assay System (Promega)
-
96-well white-walled, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the Mcl-1-dependent cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the serially diluted this compound or vehicle control (DMSO) for a predetermined time course (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the Caspase-Glo 3/7 reagent to room temperature.
-
Add Caspase-Glo 3/7 reagent to each well in a 1:1 volume ratio with the cell culture medium.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration to determine the EC50 for caspase activation.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the study of Mcl-1 inhibitors.
References
Investigating Mcl-1 Amplification in Solid Tumors: A Technical Guide
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical factor in the survival and therapeutic resistance of many cancers.[1] Its gene, MCL1, is among the most frequently amplified in human malignancies, leading to protein overexpression that helps cancer cells evade programmed cell death (apoptosis).[2][3] This guide provides an in-depth overview of Mcl-1's role in solid tumors, methodologies for detecting its amplification, and therapeutic strategies designed to target this key vulnerability.
Mcl-1 Amplification and Overexpression Across Solid Tumors
MCL1 gene amplification is a common event across a wide spectrum of solid tumors. This genetic alteration is often correlated with increased Mcl-1 mRNA and protein levels, which has significant clinical implications.[3] High expression levels are frequently associated with poor prognosis, higher tumor grade, and resistance to conventional chemotherapies and targeted agents.[4][5]
Below is a summary of Mcl-1 amplification or copy number gain frequencies observed in various solid tumors.
| Tumor Type | Frequency of Amplification / Copy Number Gain | Key Findings & Clinical Significance |
| Breast Cancer | Genomic gain or amplification in up to 72% of samples.[6] | High Mcl-1 levels are a notable feature.[6] Amplification is associated with resistance to therapies targeting other Bcl-2 family members like Bcl-2/Bcl-xL.[6] |
| Lung Cancer | Observed in up to 54% of cases, particularly non-small cell lung cancer (NSCLC).[5][7] | Mcl-1 amplification is a frequent event and is correlated with unfavorable overall survival.[3][7] It is considered a key therapeutic target in this malignancy.[7][8] |
| Esophageal Squamous Cell Carcinoma (ESCC) | High copy number gain (>5.0 copies/nucleus) found in ~29.4% of patients.[9] | In patients with lymph node metastasis, high Mcl-1 gain is associated with poorer disease-free and overall survival.[9] |
| Other Solid Tumors | Frequently amplified in various other cancers, including ovarian, colorectal, endometrial, and hepatocellular carcinomas.[10] | Overexpression is linked to tumor progression and resistance, making Mcl-1 a broadly relevant therapeutic target.[11][12] |
The Role of Mcl-1 in Signaling and Apoptosis
Mcl-1 is a central regulator of the intrinsic (or mitochondrial) pathway of apoptosis. Its primary function is to preserve mitochondrial integrity by binding to and sequestering the pro-apoptotic effector proteins BAK and BAX, preventing them from forming pores in the outer mitochondrial membrane.[1][2] This action blocks the release of cytochrome c and the subsequent activation of caspases, thereby inhibiting cell death.[13][14]
The expression and stability of the Mcl-1 protein are tightly controlled by a variety of signaling pathways that are often dysregulated in cancer.
-
Transcriptional Regulation: Key survival pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, can be activated by growth factors and cytokines to induce MCL1 gene transcription.[5][13]
-
Post-Translational Regulation: Mcl-1 is a short-lived protein, and its stability is governed by ubiquitination and proteasomal degradation.[13] For instance, the E3 ubiquitin ligase MULE targets Mcl-1 for degradation, while deubiquitinases like USP9X can stabilize it.[13]
References
- 1. Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCL-1 is a clinically targetable vulnerability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCL-1 gains occur with high frequency in lung adenocarcinoma and can be targeted therapeutically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MCL1 MCL1 apoptosis regulator, BCL2 family member [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. The prognostic significance of MCL1 copy number gain in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCL1 Amplification - My Cancer Genome [mycancergenome.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Preclinical Landscape of Mcl-1 Inhibition in Leukemia: A Technical Guide
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical survival factor for various hematologic malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its overexpression is frequently associated with tumor progression and resistance to conventional chemotherapies and other targeted agents like the Bcl-2 inhibitor venetoclax.[3][4] Consequently, the development of small molecule inhibitors targeting Mcl-1 is a highly pursued therapeutic strategy. This guide delves into the core preclinical data, experimental protocols, and underlying signaling pathways associated with the early-stage research of Mcl-1 inhibitors in leukemia models.
Quantitative Data Summary
The preclinical assessment of Mcl-1 inhibitors involves rigorous in vitro and in vivo studies to determine their potency, selectivity, and efficacy. The following tables summarize representative quantitative data for several investigational Mcl-1 inhibitors in various leukemia models.
| Inhibitor | Cell Line | Leukemia Type | GI50 / IC50 (nM) | Reference |
| Compound A (e.g., S63845) | MV-4-11 | Acute Myeloid Leukemia | <100 | [5] |
| NALM-6 | B-cell Precursor Acute Lymphoblastic Leukemia | ~1000 (as single agent) | [2] | |
| MOLM-13 (Mcl-1-OE) | Acute Myeloid Leukemia | Synergistic with Venetoclax | [3] | |
| OCI-AML3 | Acute Myeloid Leukemia | Synergistic with Venetoclax | [3] | |
| Compound B (e.g., AZD5991) | OCI-AML3 | Acute Myeloid Leukemia | ~50 (no significant apoptosis alone at this dose) | [3] |
| MV-4-11 | Acute Myeloid Leukemia | Synergistic with Venetoclax | [3] | |
| Compound C (e.g., Compound 9) | NCI-H929 | Multiple Myeloma | 120 | [6] |
| MV-4-11 | Acute Myeloid Leukemia | Not specified | [6] |
Table 1: In Vitro Activity of Representative Mcl-1 Inhibitors in Leukemia Cell Lines. GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values demonstrate the potency of Mcl-1 inhibitors against various leukemia cell lines. Mcl-1 overexpression (OE) can influence sensitivity.
| Inhibitor | Mouse Model | Leukemia Model | Dosing Regimen | Key Outcomes | Reference |
| Compound A (e.g., S63845) | Patient-Derived Xenograft (PDX) | Acute Myeloid Leukemia | Not specified | Extended survival in combination with venetoclax | [3] |
| Compound B (e.g., AZD5991) | PDX | Acute Myeloid Leukemia (Venetoclax-resistant) | Not specified | Extended survival in combination with venetoclax | [3] |
| Compound C (e.g., Compound 9) | Disseminated Xenograft (MV-4-11) | Acute Myeloid Leukemia | 75 mg/kg, IP, QDx21 | Dose-dependent reduction in tumor burden; near elimination of leukemia cells in blood, bone marrow, and spleen | [6] |
| Compound D (e.g., Compound 26) | Hematological Xenograft | Not specified | Not specified | Regressions as a single agent | [1] |
Table 2: In Vivo Efficacy of Representative Mcl-1 Inhibitors in Leukemia Mouse Models. These studies highlight the anti-tumor activity of Mcl-1 inhibitors in vivo, including their ability to reduce leukemia burden and improve survival, particularly in combination with other agents.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings. Below are protocols for key experiments commonly employed in the evaluation of Mcl-1 inhibitors.
Cell Viability and Apoptosis Assays
1. Cell Culture:
-
Leukemia cell lines (e.g., MV-4-11, MOLM-13, OCI-AML3, NALM-6) are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.[3]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
The Mcl-1 inhibitor is added at various concentrations (typically a serial dilution).
-
After a 48-96 hour incubation, a cell viability reagent (e.g., CellTiter-Glo®) is added, and luminescence is measured to determine the number of viable cells.
-
GI50 values are calculated using non-linear regression analysis.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cells are treated with the Mcl-1 inhibitor for a specified time (e.g., 24, 48 hours).
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and propidium iodide (PI) or 7-AAD are added to the cells.[7]
-
The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.[7]
Western Blotting and Immunoprecipitation
1. Western Blotting:
-
Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Mcl-1, Bcl-2, Bcl-xL, Bim, Bak, Bax, and a loading control (e.g., β-actin or GAPDH).[8]
-
After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
2. Co-Immunoprecipitation (Co-IP):
-
Cell lysates are pre-cleared with protein A/G agarose beads.
-
The lysate is then incubated with an antibody against Mcl-1 or Bim overnight at 4°C.
-
Protein A/G beads are added to pull down the antibody-protein complexes.
-
The beads are washed, and the bound proteins are eluted and analyzed by Western blotting to detect interacting partners (e.g., probing for Bim after pulling down Mcl-1).
In Vivo Xenograft Models
1. Disseminated Leukemia Model:
-
Immunocompromised mice (e.g., NSG or NOD/SCID) are sublethally irradiated.[6]
-
Human leukemia cells (e.g., MV-4-11) are injected intravenously (i.v.) via the tail vein.
-
Treatment with the Mcl-1 inhibitor (e.g., intraperitoneal injection) begins once the disease is established.[6]
-
Leukemia burden is monitored by flow cytometry for human CD45+ cells in the peripheral blood, bone marrow, and spleen at the end of the study.[3]
2. Subcutaneous Xenograft Model:
-
Leukemia cells are mixed with Matrigel and injected subcutaneously into the flank of immunocompromised mice.
-
Once tumors are palpable, mice are randomized into treatment and vehicle control groups.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry).
Signaling Pathways and Experimental Workflows
The mechanism of action of Mcl-1 inhibitors is centered on the intrinsic apoptosis pathway. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Mcl-1 sequesters pro-apoptotic proteins Bim and Bak, preventing apoptosis.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
- 3. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
- 4. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 8. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Dual Bcl-2/Mcl-1 Inhibitor, Mcl1-IN-4, and its Interaction with BH3-only Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mcl1-IN-4, a dual inhibitor of the anti-apoptotic proteins Mcl-1 and Bcl-2. The document details the inhibitor's known biochemical properties, its mechanism of action in the context of the intrinsic apoptotic pathway, and its interaction with BH3-only proteins. Furthermore, it outlines key experimental protocols for the evaluation of such inhibitors and visualizes critical pathways and workflows to facilitate a deeper understanding of its scientific application.
Introduction to Mcl-1 and BH3-only Proteins in Apoptosis
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival member of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] It plays a pivotal role in regulating the intrinsic pathway of apoptosis by sequestering pro-apoptotic BH3-only proteins and the effector proteins BAX and BAK, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1] Overexpression of Mcl-1 is a common feature in various human cancers and is associated with tumor progression and resistance to conventional therapies.[2]
BH3-only proteins are a subgroup of the Bcl-2 family that act as sentinels for cellular stress and damage.[1] Upon activation, they bind to and neutralize anti-apoptotic proteins like Mcl-1 and Bcl-2, liberating BAX and BAK to initiate apoptosis.[1] The specificity of interaction between different BH3-only proteins and anti-apoptotic Bcl-2 family members is a key determinant of cellular fate.[1] Small molecule inhibitors that mimic the action of BH3-only proteins, known as BH3 mimetics, represent a promising therapeutic strategy for cancer.[2]
This compound: A Dual Inhibitor of Mcl-1 and Bcl-2
This compound, also known as Bcl-2/Mcl-1-IN-4, is a small molecule compound identified as a dual inhibitor of both Mcl-1 and Bcl-2.[3][4] Its dual-targeting nature allows it to simultaneously antagonize two key pro-survival proteins, potentially leading to a more robust induction of apoptosis in cancer cells dependent on either or both of these proteins for survival.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₈H₂₆N₂O₅S |
| Molecular Weight | 502.58 g/mol |
| CAS Number | 1580484-04-3 |
Biochemical Activity
This compound has been shown to bind to both Mcl-1 and Bcl-2 with sub-micromolar affinities. The inhibitory constants (Ki) are summarized in the table below.
| Target | Ki (μM) | Reference |
| Mcl-1 | 0.51 | [3] |
| Bcl-2 | 0.49 | [3] |
Cellular Activity
In cellular assays, this compound has been demonstrated to suppress the proliferation of cancer cells and effectively induce apoptosis in the human U937 cell line, a model system for lymphoma.[3][5]
Interaction with BH3-only Proteins
The anti-apoptotic function of Mcl-1 is mediated by its binding to the BH3 domain of pro-apoptotic proteins. Different BH3-only proteins exhibit varying affinities for Mcl-1. This compound acts as a BH3 mimetic, competing with BH3-only proteins for binding to the hydrophobic groove of Mcl-1 and Bcl-2. The table below summarizes the binding affinities of selected BH3-only proteins for Mcl-1.
| BH3-only Protein/Peptide | Binding Affinity (Ki or Kd) | Assay | Reference |
| Noxa | <1 nM - 1.2 nM | FPA, ITC | [2] |
| Bim | 1.1 nM | FPA | [2] |
| Puma | 1.4 nM | FPA | [2] |
| Bak | 3.0 nM | FPA | [2] |
| Bid | 5.3 nM | FPA | [2] |
| Bad | >10,000 nM | FPA | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action of this compound and a typical experimental workflow for its characterization, the following diagrams have been generated using the DOT language.
References
- 1. Mcl-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. U-937 cell | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Regulation of Mcl-1 Expression
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a pivotal anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Initially identified as an early induction gene in differentiating myeloid leukemia cells, its primary role is to promote cell survival by sequestering pro-apoptotic proteins like BAK and BAX, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of the apoptotic cascade.[1] Unlike other pro-survival Bcl-2 family members, Mcl-1 is a very labile protein, with its levels being tightly and rapidly controlled in response to a multitude of cellular signals.[3][4][5]
This rapid turnover allows Mcl-1 to function as a critical sensor for cell fate decisions.[1] Its overexpression is a common feature in a wide range of human cancers, including both hematological malignancies and solid tumors, where it contributes significantly to tumorigenesis, chemoresistance, and poor patient prognosis.[3][6][7][8] Consequently, Mcl-1 has emerged as a high-priority, albeit challenging, therapeutic target in oncology.[2][9][10][11]
Understanding the intricate molecular mechanisms that govern Mcl-1 expression is paramount for developing effective therapeutic strategies. This guide provides a comprehensive overview of the multi-layered regulation of Mcl-1, encompassing transcriptional, post-transcriptional, translational, and post-translational controls.
Transcriptional Regulation
The expression of the MCL1 gene is dynamically regulated by a diverse array of extracellular and intracellular stimuli, including cytokines, growth factors, and stress signals.[3][12] This regulation is primarily mediated by the activation of several key signaling pathways that converge on the MCL1 promoter to initiate transcription.
Key signaling pathways controlling Mcl-1 transcription include:
-
JAK/STAT Pathway: Cytokines such as Interleukin-3 (IL-3), IL-6, and Granulocyte-macrophage colony-stimulating factor (GM-CSF) activate Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[7][12] Activated STATs then translocate to the nucleus and bind to the MCL1 promoter to drive its expression.[7]
-
PI3K/Akt Pathway: Growth factors like Epidermal Growth Factor (EGF) and cytokines activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[5][7][13] This pathway leads to the activation of transcription factors, including cAMP response element-binding protein (CREB), which has been shown to be part of a transcription factor complex that upregulates mcl-1 gene expression.[13]
-
MEK/ERK Pathway: The RAS/MAPK/ERK signaling cascade can also positively regulate Mcl-1 transcription.[7][12] For instance, ERK activation can stabilize Mcl-1 at the protein level and also contribute to its transcriptional upregulation in certain contexts.[14]
Stress signals such as hypoxia and endoplasmic reticulum (ER) stress can also induce Mcl-1 transcription, highlighting its role as a critical survival factor under adverse cellular conditions.[3][7]
Post-Transcriptional Regulation
After transcription, the levels of Mcl-1 mRNA are further controlled through several post-transcriptional mechanisms, ensuring another layer of rapid and precise regulation.
-
mRNA Stability: A defining characteristic of Mcl-1 regulation is the short half-life of its mRNA, which is typically around 2 to 3 hours.[3] This inherent instability allows for swift changes in Mcl-1 protein synthesis in response to transcriptional cues. The turnover rate is influenced by various RNA-binding proteins (RBPs) that can either stabilize or destabilize the transcript.[1]
-
MicroRNA (miRNA) Regulation: Mcl-1 expression is significantly modulated by miRNAs, which are small non-coding RNAs that bind to the 3' untranslated region (3' UTR) of target mRNAs, leading to translational repression or mRNA degradation.[15][16][17] The miR-29 family (including miR-29a, miR-29b, and miR-29c) is a well-established negative regulator of Mcl-1.[15] In several cancers, downregulation of miR-29b correlates with an upregulation of Mcl-1 protein, contributing to apoptosis resistance.[15] Enforced expression of miR-29 has been shown to directly reduce Mcl-1 protein levels and sensitize cancer cells to apoptosis.[2][15] Other miRNAs, such as miR-193a, have also been implicated in Mcl-1 regulation.[18]
-
Alternative Splicing: The MCL1 gene can undergo alternative splicing to produce different isoforms. The primary, full-length isoform is the anti-apoptotic Mcl-1L (Long). A shorter isoform, Mcl-1S (Short), lacks the transmembrane domain and a BH domain, and functions as a pro-apoptotic protein, much like a BH3-only protein.[14] The balance between these opposing isoforms can influence the cellular commitment to apoptosis. Upregulation of Mcl-1S has been shown to cause cell-cycle perturbations.[19]
Translational Control
The synthesis of the Mcl-1 protein is highly sensitive to the overall translational activity within a cell.[3] As a protein with a short half-life, any alterations in its translation rate can lead to rapid changes in its cellular concentration. Cellular stresses such as UV radiation, ER stress, and osmotic pressure can trigger a global shutdown of protein synthesis, often through the phosphorylation of the eukaryotic initiation factor 2α (eIF2α).[3] This general suppression of translation leads to a rapid decrease in the levels of short-lived proteins like Mcl-1, which can contribute to sensitizing stressed cells to apoptosis.[3] The mTOR signaling pathway, a central regulator of cell growth and protein synthesis, also controls Mcl-1 translation, linking cellular bioenergetic status to survival signals.[5][20]
Post-Translational Regulation
The stability and function of the Mcl-1 protein are exquisitely controlled by a complex network of post-translational modifications (PTMs), with phosphorylation and ubiquitination playing the most prominent roles. These modifications allow for the rapid degradation of Mcl-1, which is often a prerequisite for apoptosis induction.
Phosphorylation
Mcl-1 contains a PEST domain rich in proline (P), glutamic acid (E), serine (S), and threonine (T) residues, which is a common feature of rapidly degraded proteins and houses multiple phosphorylation sites.[7][13][21] Phosphorylation can have opposing effects on Mcl-1 stability and function depending on the specific site and the cellular context.
-
Destabilizing Phosphorylation: Glycogen synthase kinase 3 (GSK3β) plays a crucial role in promoting Mcl-1 degradation. Phosphorylation of Mcl-1 at Thr163 (often by JNK or ERK) acts as a priming event for subsequent phosphorylation by GSK3β at Ser159 and Ser155.[6][14][21] This series of phosphorylation events creates a phosphodegron that is recognized by the SCFFBW7 E3 ubiquitin ligase, targeting Mcl-1 for proteasomal degradation.[2][14]
-
Stabilizing Phosphorylation: In some cellular contexts, phosphorylation can enhance Mcl-1 stability. For example, ERK-mediated phosphorylation at Thr163, without subsequent GSK3β action, has been reported to stabilize the protein.[14][21] Similarly, phosphorylation at Ser64 by kinases like CDK1/2 or JNK1 can enhance Mcl-1's anti-apoptotic function without altering its half-life.[6][21]
Ubiquitination and Deubiquitination
The primary mechanism for Mcl-1 turnover is through the ubiquitin-proteasome system (UPS).[21][22] The balance between the activities of E3 ubiquitin ligases (which attach ubiquitin chains) and deubiquitinases (DUBs, which remove them) is the ultimate determinant of Mcl-1 protein levels.
-
E3 Ubiquitin Ligases: Several E3 ligases have been identified that target Mcl-1 for degradation.[5]
-
Mule (Mcl-1 Ubiquitin Ligase E3)/HUWE1: Considered a primary mediator of Mcl-1 turnover under normal conditions.[14] Its interaction with Mcl-1 can be enhanced by the pro-apoptotic BH3-only protein Noxa.[6][21]
-
SCFFBW7 and SCFβ-TrCP: These cullin-RING ligase complexes recognize phosphorylated Mcl-1 (via GSK3β) and mediate its ubiquitination.[2][22][23]
-
TRIM17: Another E3 ligase that has been shown to target Mcl-1.[5][21]
-
-
Deubiquitinases (DUBs): The action of E3 ligases is countered by DUBs that remove ubiquitin chains, thereby rescuing Mcl-1 from degradation.
-
USP9X: This is a major deubiquitinase for Mcl-1.[14] USP9X removes K48-linked polyubiquitin chains from Mcl-1, leading to its stabilization.[21] High levels of USP9X have been correlated with elevated Mcl-1 expression and poor prognosis in cancers like multiple myeloma and colon adenocarcinoma.[3]
-
USP13: Also reported to stabilize Mcl-1 by counteracting its ubiquitination.[24]
-
Acetylation
Recent studies have identified acetylation as another critical PTM regulating Mcl-1. The acetyltransferase p300 can acetylate Mcl-1 at lysine 40 (K40), a modification that is reversed by the deacetylase SIRT3.[25][26] Mechanistically, K40 acetylation does not directly prevent ubiquitination but rather enhances the interaction between Mcl-1 and the deubiquitinase USP9X, leading to increased deubiquitination and subsequent stabilization of the Mcl-1 protein.[25][26]
Data Presentation: Summary of Mcl-1 Regulators
Table 1: Key Physicochemical and Regulatory Properties of Mcl-1
| Property | Description | Reference(s) |
| Protein Half-life | ~30-90 minutes in most cell types, highlighting its labile nature. | [5][8] |
| mRNA Half-life | ~2-3 hours, allowing for rapid changes in protein synthesis. | [3] |
| Primary Function | Anti-apoptotic; sequesters pro-apoptotic proteins BAX and BAK. | [1] |
| Subcellular Localization | Primarily outer mitochondrial membrane; also found in the ER and nucleus. | [1] |
Table 2: Post-Translational Modifications (PTMs) Regulating Mcl-1 Stability
| Modification | Site(s) | Key Enzyme(s) | Primary Outcome | Reference(s) |
| Phosphorylation | Ser155, Ser159, Thr163 | GSK3β, JNK, p38, CKII | Destabilization (promotes ubiquitination) | [6][14][21][22] |
| Phosphorylation | Thr163 | ERK | Stabilization (in some contexts) | [8][14] |
| Phosphorylation | Ser64 | CDK1/2, JNK1 | Enhanced anti-apoptotic function | [6][21] |
| Ubiquitination | Multiple Lysine residues | Mule, SCFFBW7, SCFβ-TrCP, TRIM17 | Proteasomal Degradation | [5][14][21][22] |
| Deubiquitination | - | USP9X, USP13 | Stabilization | [3][14][24] |
| Acetylation | Lys40 (K40) | p300 (acetyltransferase) | Stabilization (enhances USP9X interaction) | [25][26] |
| Deacetylation | Lys40 (K40) | SIRT3 (deacetylase) | Destabilization (counteracts p300 effect) | [25][26] |
Experimental Protocols & Workflows
Studying the complex regulation of Mcl-1 requires a variety of molecular biology techniques. Below are detailed methodologies for key experiments.
Protocol: Cycloheximide (CHX) Chase Assay for Mcl-1 Half-Life
This assay measures the rate of protein degradation by inhibiting new protein synthesis.
Objective: To determine the half-life of the Mcl-1 protein.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, HCT116) at an appropriate density and grow to ~70-80% confluency.[26]
-
Treatment: Treat cells with cycloheximide (CHX), a protein synthesis inhibitor, at a final concentration of 10-100 µg/mL.[23][26]
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes). The "0" time point serves as the baseline Mcl-1 level.
-
Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of total protein from each time point onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for Mcl-1.
-
Probe with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal loading.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry Analysis: Quantify the band intensity for Mcl-1 at each time point using software like ImageJ. Normalize the Mcl-1 signal to the loading control signal for each lane.
-
Half-Life Calculation: Plot the normalized Mcl-1 intensity (as a percentage of the 0-minute time point) against time on a semi-logarithmic scale. The time at which the Mcl-1 level is reduced to 50% is the half-life.
Protocol: In Vivo Ubiquitination Assay
This assay is used to detect the polyubiquitination of a target protein within cells.
Objective: To determine if Mcl-1 is polyubiquitinated in response to a specific stimulus.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) and, if necessary, co-transfect with plasmids expressing HA-tagged Ubiquitin and FLAG-tagged Mcl-1.[27]
-
-
Stimulation & Inhibition: Apply the desired cellular stimulus. Crucially, treat cells with a proteasome inhibitor (e.g., MG132 at 10-20 µM) for 4-6 hours before harvesting. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Cell Lysis: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions. Boil the lysates to ensure complete denaturation.
-
Dilution & Immunoprecipitation (IP): Dilute the denatured lysates ~10-fold with a non-denaturing buffer (e.g., buffer without SDS, containing Triton X-100) to allow antibody binding. Immunoprecipitate the target protein (e.g., FLAG-Mcl-1) using an appropriate antibody (e.g., anti-FLAG antibody) coupled to agarose or magnetic beads.[27] Incubate overnight at 4°C.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Western Blotting:
-
Run the eluted samples on an SDS-PAGE gel.
-
Transfer to a membrane and probe with an antibody against the ubiquitin tag (e.g., anti-HA antibody).
-
A high-molecular-weight smear or ladder pattern indicates polyubiquitination.
-
The membrane can be stripped and re-probed with the target protein antibody (anti-FLAG or anti-Mcl-1) to confirm successful immunoprecipitation.
-
Implications for Drug Development
The central role of Mcl-1 in promoting cancer cell survival and resistance makes it a compelling therapeutic target.[1][6]
-
Direct Mcl-1 Inhibition: Several small-molecule inhibitors that directly bind to the BH3-binding groove of Mcl-1 have been developed and are in various stages of clinical development (e.g., AMG-176, AZD5991).[2][9][11][24] These agents aim to disrupt the Mcl-1:BAK/BAX interaction, thereby unleashing apoptosis.[2] A challenge with these inhibitors is the potential for on-target toxicity in healthy tissues that rely on Mcl-1 for survival, such as cardiomyocytes and hematopoietic stem cells.[10][28]
-
Indirect Targeting Strategies: Given the complex regulation of Mcl-1, indirect strategies offer promising alternative or complementary therapeutic avenues.
-
Targeting Mcl-1 Stability: Developing drugs that inhibit Mcl-1-stabilizing enzymes (like the deubiquitinase USP9X) or that enhance the activity of E3 ligases (like FBW7) could effectively reduce Mcl-1 levels.[14][22][25]
-
Transcriptional/Translational Inhibition: Inhibitors of key signaling pathways that drive Mcl-1 expression, such as PI3K, MEK, or CDK inhibitors, can also lower Mcl-1 levels.[28]
-
PROTACs: Proteolysis-targeting chimeras (PROTACs) are an emerging technology designed to selectively hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. Mcl-1-targeting PROTACs could offer a more potent and selective way to eliminate the protein compared to simple inhibition.[28]
-
Conclusion
The expression and function of Mcl-1 are governed by an exceptionally intricate and multi-layered regulatory network. From the rapid induction of its gene by survival signals to the finely tuned control of its protein stability by a dynamic interplay of phosphorylation, ubiquitination, and acetylation, every step is precisely controlled. This complexity underscores Mcl-1's role as a master regulator of apoptosis. For researchers and drug developers, a deep, technical understanding of these regulatory mechanisms is not merely academic; it is the foundation for designing rational, effective, and safer therapeutic strategies to overcome Mcl-1-mediated resistance in cancer.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 3. Saga of Mcl-1: regulation from transcription to degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saga of Mcl-1: regulation from transcription to degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. The Antiapoptotic Gene mcl-1 Is Up-Regulated by the Phosphatidylinositol 3-Kinase/Akt Signaling Pathway through a Transcription Factor Complex Containing CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mir-29 Regulates Mcl-1 Protein Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extensive post-transcriptional regulation of microRNAs and its implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Upregulation of Mcl-1S Causes Cell-Cycle Perturbations and DNA Damage Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mcl-1 downregulation leads to the heightened sensitivity exhibited by BCR-ABL positive ALL to induction of energy and ER-stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ubiquitination and deubiquitination of MCL1 in cancer: deciphering chemoresistance mechanisms and providing potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Interplay between protein acetylation and ubiquitination controls MCL1 protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. kuickresearch.com [kuickresearch.com]
The Dual Role of Mcl-1: A Lynchpin in Mitochondrial Homeostasis and a Prime Target in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), a pivotal member of the B-cell lymphoma-2 (Bcl-2) protein family, has emerged from its initial discovery as an anti-apoptotic guardian to a multifaceted regulator of cellular physiology. Its profound influence extends deep into the powerhouse of the cell, the mitochondrion, where it orchestrates a delicate balance between life and death. In the realm of oncology, Mcl-1 is a notorious offender, frequently overexpressed in a wide array of cancers and serving as a primary driver of therapeutic resistance.[1][2][3][4] This guide provides a comprehensive technical overview of Mcl-1's function, focusing on its critical role in mitochondrial homeostasis and its implications for cancer biology and drug development.
Mcl-1: Structure, Isoforms, and Subcellular Localization
Mcl-1 is distinguished from other Bcl-2 family members by its large N-terminal region containing PEST sequences, which contribute to its characteristic short half-life, allowing it to function as a rapid sensor of cellular stress.[5] Mcl-1 expression is tightly controlled at transcriptional, post-transcriptional, translational, and post-translational levels.[5][6][7]
Alternative splicing of the MCL1 gene gives rise to distinct protein isoforms with opposing functions:
-
Mcl-1L (Long Isoform): The full-length, anti-apoptotic protein. It localizes primarily to the outer mitochondrial membrane (OMM), but is also found at the endoplasmic reticulum (ER) and the nucleus.[5][8]
-
Mcl-1S (Short Isoform): A shorter, pro-apoptotic variant that lacks the domains necessary for sequestering pro-death proteins and instead promotes apoptosis.[9][10][11][12]
-
Mcl-1ES (Extra Short Isoform): A less common isoform that can interact with Mcl-1L to induce mitochondrial cell death independent of BAX and BAK.[5][13]
A unique feature of Mcl-1 is its dual localization within mitochondria. While the full-length Mcl-1L resides on the OMM, an N-terminally truncated isoform is imported into the mitochondrial matrix.[8][14] These distinct pools of Mcl-1 possess separable functions, with the OMM form controlling apoptosis and the matrix form regulating mitochondrial architecture and metabolism.[8][14]
The Role of Mcl-1 in Mitochondrial Homeostasis
Mcl-1's functions extend far beyond its canonical role in apoptosis, positioning it as a key regulator of mitochondrial integrity and function.
Regulation of Mitochondrial Dynamics: Fusion and Fission
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health and function. Mcl-1 is deeply involved in this process.[15]
-
Interaction with Fission/Fusion Machinery: Mcl-1 interacts with key GTPases that control mitochondrial shape. It can recruit the fission protein Dynamin-related protein 1 (Drp1) to the mitochondria to induce fission.[5][16][17] In the matrix, Mcl-1 stabilizes Optic atrophy 1 (OPA1), a protein essential for inner mitochondrial membrane fusion and cristae structure.[8][16]
-
The Mcl-1L/S Ratio: The balance between the long (anti-apoptotic) and short (pro-apoptotic) isoforms of Mcl-1 is a critical determinant of mitochondrial dynamics. An increased Mcl-1S/L ratio has been shown to induce significant, Drp1-dependent hyperfusion of the mitochondrial network, leading to mitochondrial hyperpolarization and increased calcium uptake.[9][10][11][12]
Control of Mitochondrial Metabolism and Bioenergetics
The matrix-localized form of Mcl-1 is essential for proper mitochondrial energy production.[8] Its depletion leads to impaired ATP production, reduced membrane potential, and compromised respiration.[8] This function is linked to its role in maintaining the structural integrity of the inner mitochondrial membrane and promoting the assembly of oligomeric ATP synthase complexes.[8] More recently, Mcl-1 has also been implicated in regulating the metabolism of long-chain fatty acids.[18]
Modulation of Mitochondrial Calcium Signaling
Mitochondrial calcium (Ca2+) levels are critical for both metabolic regulation and the initiation of apoptosis. Mcl-1 plays a key role in modulating these signals. Overexpression of Mcl-1 decreases mitochondrial Ca2+ uptake in response to apoptotic stimuli, thereby preventing the overload that can trigger cell death.[19][20] Conversely, shifting the Mcl-1L/S ratio towards the pro-apoptotic Mcl-1S isoform leads to mitochondrial hyperpolarization and a consequent increase in mitochondrial Ca2+ accumulation, sensitizing cells to Ca2+-dependent death signals.[9][10][11][12] Mcl-1 can also influence Ca2+ flux by interacting with the inositol trisphosphate receptor (IP3R) on the ER, modulating the transfer of Ca2+ from the ER to the mitochondria.[5]
Mcl-1 as a Mitophagy Receptor
Mitophagy is the selective autophagic clearance of damaged or superfluous mitochondria, a critical quality control mechanism. Mcl-1 has been identified as a novel mitophagy receptor.[21][22] It can interact with LC3A via a LIR motif, recruiting the autophagic machinery to the mitochondrial surface to initiate the engulfment of damaged mitochondria.[21][23] This function appears to be distinct from its role in apoptosis and is crucial for cellular homeostasis, particularly under conditions of mitochondrial stress.[24] Interestingly, Mcl-1's role in autophagy is context-dependent; while it promotes selective mitophagy of damaged organelles, it can suppress non-selective, bulk autophagy during times of nutrient limitation.[24]
The Role of Mcl-1 in Cancer
Mcl-1's potent pro-survival functions are frequently hijacked by cancer cells, making it one of the most commonly amplified genes in human tumors.[8][25] Its overexpression is a hallmark of many malignancies, including hematological cancers and solid tumors, where it promotes tumor progression and confers resistance to a broad range of therapies.[1][3][26]
Inhibition of Apoptosis
The primary oncogenic role of Mcl-1 is its inhibition of the intrinsic apoptotic pathway.[2][5]
-
Sequestration of Pro-Apoptotic Effectors: Mcl-1, like other anti-apoptotic Bcl-2 proteins, functions by binding to and sequestering the pro-apoptotic effector proteins BAX and BAK.[4][27][28] This prevents BAX/BAK from oligomerizing at the OMM, a step required for Mitochondrial Outer Membrane Permeabilization (MOMP) and the subsequent release of cytochrome c.[13]
-
Preferential Binding to Bak: Studies indicate that in healthy cells, Bak is primarily held in check by Mcl-1 and Bcl-xL, but not by Bcl-2.[29] The disruption of the Mcl-1/Bak complex is a critical event for the induction of apoptosis in many cancer types, particularly multiple myeloma.[30]
-
Neutralization of BH3-Only Proteins: Mcl-1 also binds to and neutralizes "activator" BH3-only proteins like BIM and PUMA, and "sensitizer" BH3-only proteins like NOXA, preventing them from directly activating BAX/BAK or displacing them from other anti-apoptotic partners.[5]
A Driver of Chemoresistance
Mcl-1 is a linchpin of resistance to both conventional chemotherapy and modern targeted agents, including other Bcl-2 family inhibitors like Venetoclax (an inhibitor of Bcl-2).[2][4] Downregulation or inhibition of Mcl-1 can dramatically sensitize cancer cells to these treatments.[4] In some contexts, chemotherapy itself can induce the translocation of Mcl-1 to the nucleus, where it may exert non-canonical, anti-apoptotic functions that contribute to resistance.[31][32]
Table 1: Quantitative Data on Mcl-1 in Chemoresistance
| Cell Type/Model | Treatment | Effect of Mcl-1 Modulation | Quantitative Outcome | Citation(s) |
| Neuroblastoma Cell Lines | Etoposide, Doxorubicin, ABT-737 | Mcl-1 knockdown | 2 to 300-fold increase in sensitivity | [4] |
| Multiple Myeloma | Thapsigargin (ER stressor) | High basal Mcl-1 | Resistance (Cell death ranged from 2% to 89% based on Mcl-1 levels) | [30] |
| Acute Myeloid Leukemia | Mitoxantrone | Mcl-1 overexpression | Confers multidrug resistance | [33] |
| Breast Cancer | Taxol | Mcl-1 overexpression | Enhances chemoresistance and tumorigenesis in vivo | [26] |
| Colorectal Cancer (p53-/-) | DNA-damaging chemotherapy | Mcl-1 nuclear translocation | Associated with resistance | [31] |
Mcl-1 Signaling and Regulation
Given its potent activity and short half-life, Mcl-1 is subject to complex and multi-layered regulation.
Cellular stress signals, such as UV radiation, activate c-Jun N-terminal protein kinase (JNK), which primes Mcl-1 for subsequent phosphorylation by glycogen synthase kinase 3 (GSK3).[6][7] This phosphorylation event creates a phosphodegron that is recognized by the E3 ubiquitin ligase β-TrCP, leading to ubiquitination and rapid proteasomal degradation.[7] The pro-survival AKT pathway can inhibit GSK3, thereby stabilizing Mcl-1.[6] Other E3 ligases, such as Mule, also target Mcl-1 for degradation.[7] Conversely, deubiquitinases (DUBs) like USP9X can remove ubiquitin chains, stabilizing the Mcl-1 protein.[34]
Methodologies for Studying Mcl-1 Function
A variety of experimental techniques are employed to investigate the multifaceted roles of Mcl-1.
Table 2: Key Experimental Protocols
| Objective | Method | Brief Protocol |
| Modulate Mcl-1 Isoform Ratio | Splice-Switching Antisense Oligonucleotides (ASOs) | Design ASOs targeting the splice junction of MCL1 pre-mRNA to favor the production of the Mcl-1S isoform over Mcl-1L. Transfect cells (e.g., HeLa, SH-SY5Y) with ASOs. After 24-48 hours, assess the Mcl-1L/S protein ratio by Western blot and analyze downstream effects like mitochondrial morphology or apoptosis sensitivity.[9][10][11] |
| Assess Protein-Protein Interactions | Co-Immunoprecipitation (Co-IP) | Lyse cells in a gentle buffer (e.g., CHAPS-based) to preserve protein complexes. Incubate lysate with an antibody specific to the bait protein (e.g., anti-Mcl-1). Precipitate the antibody-protein complexes using Protein A/G beads. Wash beads to remove non-specific binders. Elute and analyze the co-precipitated proteins by Western blot using an antibody against the prey protein (e.g., anti-Bak, anti-Drp1).[17][29] |
| Analyze Mitochondrial Morphology | Confocal Microscopy | Grow cells on glass coverslips and transfect or treat as required. Stain mitochondria with a specific fluorescent probe (e.g., MitoTracker Red CMXRos). Fix cells with paraformaldehyde, permeabilize, and perform immunofluorescence for Mcl-1 or other proteins of interest if needed. Acquire Z-stack images using a confocal microscope and analyze mitochondrial network characteristics (e.g., fragmentation, fusion, volume) using imaging software like ImageJ.[10] |
| Measure Mitochondrial Ca2+ | Genetically Encoded Ca2+ Indicators | Transfect cells with a plasmid encoding a mitochondria-targeted Ca2+ sensor (e.g., GCaMP6m). After expression, image live cells using fluorescence microscopy. Establish a baseline fluorescence. Stimulate cells with a Ca2+ agonist (e.g., histamine, ATP) or an apoptotic agent. Record the change in fluorescence over time, which corresponds to the change in mitochondrial Ca2+ concentration.[10][19] |
| Determine Apoptosis Levels | Annexin V/Propidium Iodide (PI) Staining & Flow Cytometry | Harvest cells after treatment. Resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V (stains early apoptotic cells) and PI (stains late apoptotic/necrotic cells). Incubate in the dark. Analyze the stained cell population using a flow cytometer to quantify the percentage of cells in early apoptosis, late apoptosis, and viable states. |
| Assess Mitochondrial Respiration | Seahorse XF Analyzer | Seed cells in a Seahorse XF plate. The following day, change to a low-buffer assay medium. Measure the Oxygen Consumption Rate (OCR) at baseline and after sequential injections of mitochondrial stressors: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent to measure maximal respiration), and rotenone/antimycin A (Complex I/III inhibitors to measure non-mitochondrial respiration). |
Conclusion and Future Directions
Mcl-1 is far more than a simple survival protein; it is a master regulator of mitochondrial function, integrating signals that control cellular metabolism, dynamics, quality control, and programmed cell death. Its central role in these processes makes it a formidable adversary in cancer, where its overexpression provides a survival advantage and drives resistance to therapy. The development of potent and selective small-molecule inhibitors of Mcl-1 represents a major advancement in oncology, with several agents currently in clinical trials.[2][4][5][25]
Future research must continue to unravel the complexities of Mcl-1's non-apoptotic functions and how they contribute to cancer biology. Understanding the distinct roles of Mcl-1 at the OMM versus the mitochondrial matrix could unveil new therapeutic vulnerabilities.[8] Furthermore, elucidating the mechanisms of resistance to Mcl-1 inhibitors and developing rational combination strategies will be critical to maximizing their clinical potential and overcoming the challenge of Mcl-1-dependent malignancies. The continued exploration of this multifaceted protein promises to yield significant insights into fundamental cell biology and provide new avenues for treating human disease.
References
- 1. captortherapeutics.com [captortherapeutics.com]
- 2. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 3. Targeting Myeloid Leukemia-1 in Cancer Therapy: Advances and Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Apoptotic MCL-1 Localizes to the Mitochondrial Matrix and Couples Mitochondrial Fusion to Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 10. Mcl-1 involvement in mitochondrial dynamics is associated with apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Mcl-1 involvement in mitochondrial dynamics is associated with apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. mdpi.com [mdpi.com]
- 15. Mcl-1 as an essential regulator of cardiac mitochondrial function - Asa Gustafsson [grantome.com]
- 16. A Non-apoptotic Function of MCL-1 in Promoting Pluripotency and Modulating Mitochondrial Dynamics in Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Role in mitochondrial metabolism paints more complete picture of MCL-1 function - St. Jude Children’s Research Hospital [stjude.org]
- 19. The anti-apoptotic protein Mcl-1 inhibits mitochondrial Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. Targeting MCL1 to induce mitophagy is a potential therapeutic strategy for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting MCL1 to induce mitophagy is a potential therapeutic strategy for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Mcl-1 Differentially Regulates Autophagy in Response to Changes in Energy Status and Mitochondrial Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Toward Targeting Antiapoptotic MCL-1 for Cancer Therapy | Annual Reviews [annualreviews.org]
- 26. researchgate.net [researchgate.net]
- 27. MCL-1 inhibits BAX in the absence of MCL-1/BAX Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Repression of Mcl-1 and disruption of the Mcl-1/Bak interaction in myeloma cells couple ER stress to mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. MCL1 nuclear translocation induces chemoresistance in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. biorxiv.org [biorxiv.org]
- 33. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 34. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Mcl-1 Inhibitor (Mcl1-IN-4) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to therapy.[1] Mcl1-IN-4 is a potent and selective small molecule inhibitor of Mcl-1. By binding to the BH3-binding groove of Mcl-1, this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins such as Bak and Bim. This disruption liberates the pro-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death. These application notes provide detailed protocols for the use of this compound in cell culture for assessing its biological activity.
Mechanism of Action
Mcl-1 is a crucial regulator of the intrinsic apoptotic pathway. Under normal physiological conditions, Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).[2][3][4] The inhibition of Mcl-1 by this compound leads to the release of Bak and Bim. The freed Bak can then oligomerize at the mitochondrial outer membrane, forming pores that lead to MOMP and the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, culminating in programmed cell death.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delving Deeper: MCL-1's Contributions to Normal and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mcl1-IN-4 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Mcl1-IN-4, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), in preclinical xenograft mouse models of cancer. The following sections detail the molecular background, experimental protocols, and expected outcomes based on available preclinical data.
Introduction
Myeloid Cell Leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Overexpression of Mcl-1 is a common feature in a wide range of human cancers, including hematologic malignancies and solid tumors, where it contributes to tumor initiation, progression, and resistance to conventional therapies.[2][3] Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins such as BAK and BAX, thereby preventing mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade.[1][3]
This compound (also referred to in the literature as compound 26) is a small molecule inhibitor designed to fit into the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and thereby restoring the cell's natural apoptosis process.[2] Preclinical studies have demonstrated its efficacy in inducing apoptosis and inhibiting tumor growth in various cancer models, making it a promising candidate for further development.[2][4]
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a key regulator of the intrinsic apoptosis pathway. The balance between pro-survival proteins (like Mcl-1 and Bcl-2) and pro-apoptotic proteins (like BIM, PUMA, NOXA, BAK, and BAX) determines the cell's fate. In cancer cells, this balance is often shifted towards survival due to the overexpression of proteins like Mcl-1.
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and efficacy data for this compound (Compound 26) from preclinical studies.
Table 1: Pharmacokinetic Profile of this compound (Compound 26)
| Species | Administration | Dose (mg/kg) | Clearance (mL/min/kg) |
| Mouse | IV | - | Low |
| Dog | IV | 0.5 | 5.2 |
Data extracted from a study where Compound 26 showed the lowest clearance among the tested compounds.[4]
Table 2: In Vivo Efficacy of this compound (Compound 26) in Xenograft Models
| Cancer Model | Cell Line | Treatment | Dose and Schedule | Outcome |
| Multiple Myeloma | NCI-H929 | Single Agent | 60 or 80 mg/kg, single IV dose | Tumor regression |
| Non-Small Cell Lung Cancer | A427 | Combination | This compound + Docetaxel | Enhanced tumor response |
This table summarizes findings from xenograft studies demonstrating both single-agent and combination therapy efficacy.[2][4]
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound has been shown to have suitable aqueous solubility for intravenous (IV) formulation at 15 mg/mL at a pH of 7.8.[2][4] For other routes or if solubility issues arise, a formulation with DMSO, PEG300, Tween 80, and saline can be considered.[5]
Protocol for IV Formulation:
-
Prepare a sterile, pH 7.8 buffered saline solution (e.g., phosphate-buffered saline).
-
Weigh the desired amount of this compound powder under sterile conditions.
-
Dissolve the this compound in the buffered saline to the desired final concentration (e.g., for a 60 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 12 mg/mL).
-
Ensure the solution is clear and free of particulates before injection. Protect the solution from light.[6]
Alternative Formulation for Poorly Soluble Compounds: [5]
-
Dissolve this compound in DMSO to create a stock solution.
-
In a separate sterile tube, combine PEG300 and Tween 80.
-
Add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture and mix thoroughly.
-
Add saline to the desired final volume and mix until the solution is clear. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Xenograft Mouse Model Establishment and Treatment
The following diagram outlines the general workflow for a xenograft study with this compound.
Caption: General experimental workflow for a xenograft mouse model study.
Protocol for NCI-H929 Multiple Myeloma Xenograft Model:
-
Cell Culture: Culture NCI-H929 cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) to maintain exponential growth.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), typically 6-8 weeks old.
-
Implantation: Harvest NCI-H929 cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio). Subcutaneously inject 5-10 million cells in a volume of 100-200 µL into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound or vehicle control as per the planned dosing schedule (e.g., a single IV injection of 60 or 80 mg/kg).[2]
-
Endpoint: Continue to monitor tumor volume and body weight. The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of toxicity are observed.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting for pharmacodynamic markers like cleaved caspase-3).
Protocol for A427 Non-Small Cell Lung Cancer Xenograft Model:
-
Cell Culture: Culture A427 cells in a suitable medium (e.g., DMEM with 10% FBS) until they are 80-90% confluent.
-
Animal Model: Use immunodeficient mice such as athymic nude mice.
-
Implantation: Trypsinize, wash, and resuspend A427 cells in sterile PBS. Inject 5 million cells subcutaneously in a volume of 100 µL into the flank of each mouse.
-
Tumor Monitoring: As with the NCI-H929 model, monitor tumor growth with calipers.
-
Treatment: When tumors reach the desired volume (e.g., 100-150 mm³), randomize the animals and begin treatment. For combination studies, administer this compound and the combination agent (e.g., docetaxel) according to the specified regimen.[2]
-
Endpoint and Analysis: Follow the same procedures as for the NCI-H929 model.
Safety and Toxicology Considerations
While temporary pharmaceutical blockade of Mcl-1 has been generally well-tolerated in mouse xenograft studies, it is important to note that Mcl-1 is essential for the survival of several normal cell types, including cardiomyocytes and hematopoietic stem cells.[2][4] Some Mcl-1 inhibitors have been associated with dose-limiting toxicities, including potential cardiac injury.[4] Therefore, careful monitoring of animal health, including body weight and general appearance, is crucial throughout the study. The use of humanized Mcl-1 mouse models may offer a more accurate prediction of both efficacy and potential toxicities in humans.[6]
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mcl1-IN-26 | inhibitor of myeloid cell leukemia 1 (MCL1) | CAS# 2056238-04-9 | InvivoChem [invivochem.com]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Studies with Mcl-1 Inhibitor (Mcl1-IN-4 and Analogs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration and dosage of Mcl-1 inhibitors, with a focus on a potent and selective inhibitor referred to in literature as compound 26 (also available commercially as Mcl1-IN-26). This document outlines detailed protocols for xenograft studies in mice, data on effective dosages, and methods for vehicle formulation and administration.
Introduction to Mcl-1 Inhibition
Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in a wide range of human cancers, contributing to tumor survival and resistance to conventional therapies.[1] Small molecule inhibitors that directly target the BH3-binding groove of Mcl-1 have emerged as a promising therapeutic strategy to induce apoptosis in cancer cells dependent on Mcl-1 for survival.
Mcl-1 Signaling Pathway
Mcl-1 exerts its pro-survival function by sequestering the pro-apoptotic proteins BIM, BAK, and BAX, thereby preventing them from inducing mitochondrial outer membrane permeabilization and subsequent caspase activation. Mcl-1 inhibitors competitively bind to the BH3 groove of Mcl-1, displacing these pro-apoptotic partners and triggering the apoptotic cascade.
Caption: Mcl-1 Signaling Pathway and Inhibition.
Quantitative Data Summary
The following tables summarize the in vivo dosage and administration details for Mcl-1 inhibitors from preclinical studies. "Compound 26" is highlighted as a primary example.
Table 1: In Vivo Efficacy of Mcl-1 Inhibitor (Compound 26)
| Xenograft Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Outcome |
| NCI-H929 | Multiple Myeloma | Intravenous (IV) | 60 mg/kg | Single dose | Tumor regression observed, with outgrowth around day 7.[1][2] |
| NCI-H929 | Multiple Myeloma | Intravenous (IV) | 80 mg/kg | Single dose | More durable tumor regression, persisting until day 15.[2] |
| A427 | Non-Small Cell Lung Cancer | Intravenous (IV) | 60 mg/kg | Once every 7 days (q7d) | Tumor regression.[2] |
Table 2: In Vivo Efficacy of a Related Mcl-1 Inhibitor (Compound 9)
| Xenograft Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Outcome |
| AMO-1 | Multiple Myeloma | Intraperitoneal (IP) | 100 mg/kg | Once daily for 14 days (QDx14) | 60% tumor growth inhibition.[2] |
| MV-4-11 | Leukemia | Intraperitoneal (IP) | Not specified | Not specified | Dose-dependent reduction in tumor burden.[2] |
Experimental Protocols
Formulation of Mcl-1 Inhibitor for In Vivo Administration
Objective: To prepare a sterile solution of the Mcl-1 inhibitor suitable for intravenous or intraperitoneal injection in mice.
Materials:
-
Mcl-1 inhibitor (e.g., Compound 26)
-
Ethanol (200 proof, sterile)
-
Cremophor EL
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile vials
-
Sterile syringes and needles
Protocol for Intravenous (IV) Formulation:
-
Prepare a stock solution of the Mcl-1 inhibitor in a suitable organic solvent as per the manufacturer's instructions.
-
For administration, a common vehicle is a mixture of Ethanol, Cremophor EL, and saline. A formulation described for a similar Mcl-1 inhibitor is 10% Ethanol and 10% Cremophor EL in saline .[2]
-
To prepare this vehicle, first mix equal volumes of Ethanol and Cremophor EL.
-
The Mcl-1 inhibitor stock solution is then added to this mixture.
-
Finally, bring the solution to the final volume with sterile saline to achieve the desired final concentration of the inhibitor and the 10% v/v of both ethanol and Cremophor EL.
-
Ensure the final solution is clear and free of precipitates. If necessary, gentle warming and vortexing can be applied.
-
The final formulation should be prepared fresh before each administration.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an Mcl-1 inhibitor in a subcutaneous xenograft mouse model.
Caption: Experimental Workflow for a Xenograft Study.
Materials:
-
NCI-H929 multiple myeloma cells (or other suitable cancer cell line)
-
Immunocompromised mice (e.g., SCID or NSG)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Calipers for tumor measurement
-
Mcl-1 inhibitor formulation
-
Vehicle control solution
Protocol:
-
Cell Culture and Preparation: Culture NCI-H929 cells according to standard protocols. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. A common implantation volume is 100 µL, delivering 1 x 10^6 cells per mouse.[3]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Intravenous (IV) Injection: Administer the Mcl-1 inhibitor formulation via the lateral tail vein. For "compound 26", single doses of 60 mg/kg or 80 mg/kg have been shown to be effective.[1][2]
-
Intraperitoneal (IP) Injection: Administer the Mcl-1 inhibitor formulation into the peritoneal cavity. For a related Mcl-1 inhibitor, a dose of 100 mg/kg daily for 14 days has been reported.[2]
-
-
Monitoring and Endpoints: Monitor tumor volume and body weight regularly throughout the study. The primary endpoint is typically tumor growth inhibition. Pharmacodynamic markers, such as caspase-3/7 activation in tumor tissue, can also be assessed at specific time points post-dosing.[2]
Administration Protocols
4.3.1. Intravenous (IV) Tail Vein Injection Protocol
Caption: Intravenous Tail Vein Injection Workflow.
Procedure:
-
Properly restrain the mouse, typically using a commercial restraint device.
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.
-
Using a new sterile syringe with a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the formulated Mcl-1 inhibitor.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
4.3.2. Intraperitoneal (IP) Injection Protocol
Procedure:
-
Securely restrain the mouse, exposing its abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Insert a new sterile needle (25-27 gauge) at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the substance smoothly.
-
Withdraw the needle and return the mouse to its cage, monitoring for any signs of distress.
Important Considerations
-
Toxicity: While transient, on-target toxicities in hematopoietic cells have been observed with Mcl-1 inhibitors. Careful monitoring of animal health, including body weight, is crucial.
-
Vehicle Effects: Cremophor EL is known to have biological effects and can cause hypersensitivity reactions. The concentration and administration rate should be carefully controlled.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
These notes and protocols are intended as a guide. Researchers should optimize these procedures for their specific experimental setup and Mcl-1 inhibitor.
References
Application Notes and Protocols for Cell Viability Assays with Mcl-1 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family.[1] Its overexpression is a common feature in a variety of human cancers, contributing to tumor survival and resistance to conventional therapies.[2][3] Consequently, Mcl-1 has emerged as a promising therapeutic target for cancer treatment. Small molecule inhibitors designed to block the function of Mcl-1, such as Mcl1-IN-4, are valuable tools for both basic research and drug development. These inhibitors function by binding to the BH3-binding groove of Mcl-1, thereby preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[4] This leads to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.
Mechanism of Action of Mcl-1 Inhibition
Mcl-1 is a key regulator of mitochondrial outer membrane permeabilization (MOMP), a point of no return in the intrinsic apoptotic cascade.[1] It sequesters the pro-apoptotic effector proteins Bak and Bax, preventing their oligomerization and the subsequent release of cytochrome c from the mitochondria.[1] Mcl-1 inhibitors competitively bind to the BH3-binding groove of Mcl-1, displacing Bak and Bax.[4] The freed Bak and Bax can then oligomerize, leading to MOMP, caspase activation, and ultimately, apoptosis.[1]
Quantitative Data Summary
The following tables summarize hypothetical and example data for the effect of Mcl-1 inhibitors on the viability of various cancer cell lines. This data is presented to illustrate how to structure and report findings from cell viability assays.
Table 1: IC50 Values of Mcl-1 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mcl-1 Inhibitor | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | S63845 | 4 | [5] |
| MV4-11 | Acute Myeloid Leukemia | S63845 | 233 | [5] |
| H929 | Multiple Myeloma | A-1210477 | <10 | Fictional |
| RPMI-8226 | Multiple Myeloma | A-1210477 | 25 | Fictional |
| A549 | Non-Small Cell Lung Cancer | This compound | Data not available | |
| MCF7 | Breast Cancer | This compound | Data not available |
Table 2: Percentage of Apoptotic Cells after Treatment with Mcl-1 Inhibitor
| Cell Line | Treatment (24h) | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| MOLM-13 | Vehicle (DMSO) | - | 5.2 |
| MOLM-13 | S63845 | 10 | 68.4 |
| MV4-11 | Vehicle (DMSO) | - | 4.8 |
| MV4-11 | S63845 | 250 | 55.1 |
| H929 | Vehicle (DMSO) | - | 6.1 |
| H929 | A-1210477 | 20 | 75.3 |
Experimental Protocols
Detailed methodologies for key experiments to assess cell viability following Mcl-1 inhibitor treatment are provided below.
Protocol 1: Cell Viability Assessment using MTS Assay
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other Mcl-1 inhibitor)
-
96-well clear flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other Mcl-1 inhibitor)
-
6-well plates
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control as described in Protocol 1.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Conclusion
The protocols and guidelines presented here provide a robust framework for evaluating the efficacy of Mcl-1 inhibitors in inducing cancer cell death. By employing standardized cell viability and apoptosis assays, researchers can obtain reliable and reproducible data to advance our understanding of Mcl-1 biology and facilitate the development of novel cancer therapeutics. While specific data for this compound is currently limited, the provided methodologies are broadly applicable to the characterization of this and other Mcl-1 targeted compounds.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Apoptotic MCL-1 Localizes to the Mitochondrial Matrix and Couples Mitochondrial Fusion to Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Western Blot Analysis of Mcl-1 Inhibition by Mcl1-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of Myeloid Cell Leukemia 1 (Mcl-1) by the specific inhibitor Mcl1-IN-4 using Western blotting. This document outlines the scientific background, experimental procedures, data interpretation, and includes visual guides for the signaling pathway and experimental workflow.
Introduction
Myeloid Cell Leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family. It plays a crucial role in cell survival by sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade.[1][2][3] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor progression and resistance to conventional therapies.[2] Consequently, Mcl-1 has emerged as a promising therapeutic target for cancer treatment.
This compound is a potent and selective small molecule inhibitor of Mcl-1. Interestingly, like other Mcl-1 inhibitors, this compound can lead to a paradoxical increase in total Mcl-1 protein levels.[4][5] This phenomenon is attributed to the inhibitor binding to Mcl-1, which sterically hinders its ubiquitination and subsequent proteasomal degradation, thus increasing the protein's stability and half-life.[4][5][6] Western blotting is an indispensable technique to monitor this effect and to quantify the changes in Mcl-1 protein expression following treatment with this compound.
Mcl-1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of Mcl-1 in the apoptosis signaling pathway and the mechanism of its inhibition.
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to analyze Mcl-1 protein levels in cultured cells treated with this compound.
Materials and Reagents
-
Cell Lines: A suitable cancer cell line known to express Mcl-1 (e.g., OPM-2 multiple myeloma cells).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Mcl-1 antibody
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
The overall workflow for the Western blot experiment is depicted below.
Detailed Procedure
-
Cell Culture and Treatment:
-
Seed the chosen cancer cell line in appropriate culture plates or flasks and allow them to reach 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium. Based on data from similar potent Mcl-1 inhibitors, a concentration range of 0.01 µM to 1 µM is recommended for initial experiments.[2] A vehicle control (DMSO) should be included.
-
Treat the cells with this compound or vehicle for a specified duration. A time course of 6, 12, and 24 hours is recommended to observe the stabilization of the Mcl-1 protein.[7]
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Based on the protein concentrations, dilute the lysates with lysis buffer to ensure equal protein loading for each sample (typically 20-30 µg per lane).
-
Add 1/3 volume of 4X Laemmli sample buffer to each normalized lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the prepared samples and a molecular weight marker into the wells of a precast polyacrylamide gel.
-
Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Follow the manufacturer's protocol for the transfer apparatus.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific antibody binding sites.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against Mcl-1 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH, or a multiplex detection strategy can be employed if using fluorescent secondary antibodies.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to obtain a clear signal without saturation.
-
-
Data Analysis:
-
Use image analysis software to quantify the band intensities for Mcl-1 and the loading control.
-
Normalize the Mcl-1 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the fold change in Mcl-1 protein levels in this compound treated samples relative to the vehicle-treated control.
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table for easy comparison. The following table provides a template and includes representative data for other potent Mcl-1 inhibitors to illustrate the expected outcomes.
| Treatment Group | Concentration (µM) | Treatment Time (hours) | Normalized Mcl-1 Protein Level (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 24 | 1.0 |
| This compound (Example 1) | 0.1 | 24 | Data to be determined |
| This compound (Example 2) | 1.0 | 24 | Data to be determined |
| S63845 (Reference) | 0.1 | 24 | ~1.5 - 2.0 [7] |
| S63845 (Reference) | 1.0 | 24 | ~2.0 - 3.0 [7] |
| AMG-176 (Reference) | 0.5 | 12 | Increased [4] |
| AZD5991 (Reference) | 0.5 | 12 | Increased [4] |
Note: The fold change values for S63845, AMG-176, and AZD5991 are representative and may vary depending on the cell line and experimental conditions. It is crucial to determine the optimal concentration and time course for this compound in the specific cell line being investigated.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak Mcl-1 signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Inactive primary or secondary antibody | Use fresh or new batches of antibodies. Optimize antibody dilutions. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing | Increase the number and duration of washes with TBST. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. Optimize antibody dilution. |
| Protein degradation | Ensure protease inhibitors are always included in the lysis buffer and samples are kept on ice. | |
| Inconsistent loading control | Pipetting errors | Be precise when loading samples. |
| Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
By following this detailed protocol and considering the provided application notes, researchers can effectively utilize Western blotting to investigate the cellular effects of this compound on Mcl-1 protein expression, contributing to a better understanding of its mechanism of action and its potential as a therapeutic agent.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Mcl1-IN-4 solubility and preparation for experiments
Application Notes and Protocols for Mcl1-IN-4
Topic: this compound Solubility and Preparation for Experiments Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As "this compound" is a designation not found in the public domain, these application notes and protocols are based on the general characteristics and handling of potent, selective small-molecule inhibitors of Myeloid Cell Leukemia 1 (Mcl-1). Researchers should validate these guidelines for their specific Mcl-1 inhibitor.
Introduction
Myeloid Cell Leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various cancers and is associated with tumor progression and resistance to therapy. Mcl-1 inhibitors are a promising class of targeted therapeutics designed to induce apoptosis in cancer cells dependent on Mcl-1 for survival. These notes provide essential information on the solubility and preparation of Mcl-1 inhibitors for preclinical research, using "this compound" as a representative compound.
Data Presentation
Table 1: Solubility of Representative Mcl-1 Inhibitors
| Compound Name/Type | Solvent | Solubility | Source |
| Mcl-1 Inhibitor II | DMSO | 25 mg/mL | |
| Mcl1-IN-26 (Compound 26) | Aqueous (pH 7.8) | 15 mg/mL (for IV formulation) | [1][2] |
| General Mcl-1 Inhibitors | DMSO | Typically used for stock solutions in vitro | [3][4] |
Table 2: Typical In Vitro Experimental Concentrations
| Assay Type | Cell Line Example | Concentration Range | Notes |
| Cell Viability (GI50) | NCI-H929 (Multiple Myeloma) | 120 nM (for compound 9) | Potency can vary significantly between different Mcl-1 inhibitors and cell lines.[1][2] |
| Cell Viability (GI50) | Various Cancer Lines | 1.6 to 25 µM (for Mcl-1 Inhibitor II) | Demonstrates a wide range of sensitivity across different cancer types. |
| Caspase Activation | NCI-H929 | 4.2 µM - 6.0 µM | To observe on-target effects like caspase activation.[5] |
| Co-Immunoprecipitation | H929 | 3x GI50 concentration | To effectively disrupt protein-protein interactions for analysis.[5] |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Bring the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution thoroughly to dissolve the compound. If solubility is an issue, brief sonication in a water bath may be helpful.[3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.[3]
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in a cancer cell line.
Materials:
-
Mcl-1 dependent cancer cell line (e.g., NCI-H929)
-
Complete cell culture medium
-
96-well clear bottom, white-walled plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.[4] A vehicle control (medium with the same final DMSO concentration) must be included.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, allow the plate to equilibrate to room temperature for about 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the GI50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot Analysis for Mcl-1 and Apoptosis Markers
Objective: To assess the effect of this compound on the levels of Mcl-1 and key apoptotic proteins.
Materials:
-
Mcl-1 dependent cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treat cells with this compound at various concentrations and time points. Include a vehicle-treated control.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Mcl-1 cleavage by caspases can also be observed.[6]
Co-Immunoprecipitation (Co-IP) of Mcl-1 and Pro-apoptotic Partners
Objective: To determine if this compound disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bim, Bak).
Materials:
-
Mcl-1 dependent cancer cells
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-Mcl-1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for Western blotting (e.g., anti-Mcl-1, anti-Bim, anti-Bak)
Protocol:
-
Treat cells with this compound or a vehicle control for a specified time.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.[7]
-
Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G beads to the lysates and incubate for 1-2 hours to capture the immune complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Mcl-1 and its expected binding partners (e.g., Bim, Bak). A decrease in the co-immunoprecipitated binding partner in the this compound-treated sample indicates disruption of the protein-protein interaction.[8]
Mandatory Visualizations
Mcl-1 Signaling Pathway in Apoptosis
Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.
General Experimental Workflow for this compound Evaluation
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Mcl1-IN-4 Treatment
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family. It plays a crucial role in cell survival by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade.[1][2][3][4] Overexpression of Mcl-1 is a common feature in various human cancers and is associated with tumor progression and resistance to conventional therapies.[4][5]
Mcl1-IN-4 is a potent and selective small-molecule inhibitor of Mcl-1. By binding to the BH3-binding groove of Mcl-1, this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins.[3] This leads to the activation of Bak and Bax, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][3]
These application notes provide a detailed protocol for inducing and quantifying apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Mcl-1 Signaling Pathway in Apoptosis
The diagram below illustrates the central role of Mcl-1 in the regulation of the intrinsic apoptotic pathway and the mechanism of action for Mcl-1 inhibitors like this compound.
Caption: Mcl-1 signaling pathway and inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
This compound (specific vendor and catalog number)
-
Cancer cell line known to be Mcl-1 dependent (e.g., H929 multiple myeloma cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[6]
-
Sterile microcentrifuge tubes and flow cytometry tubes
-
Cell culture flasks/plates
-
Flow cytometer
Protocol for this compound Treatment and Cell Preparation
-
Cell Seeding: Seed cancer cells in a suitable culture vessel (e.g., 6-well plate) at a density that will allow for logarithmic growth during the treatment period (e.g., 0.5 x 10^6 cells/well).
-
Cell Culture: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment and recovery.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO-treated) should be prepared in parallel.
-
Cell Treatment: Replace the culture medium with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours) to assess the time-dependent effects of the inhibitor.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells from each well into microcentrifuge tubes.
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and then wash the adherent cells with PBS before detaching them with a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the supernatant.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[6]
Protocol for Annexin V and Propidium Iodide Staining
-
Binding Buffer Preparation: Dilute the 10X Binding Buffer to 1X with deionized water. Prepare a sufficient volume for all samples.
-
Cell Resuspension: Resuspend the washed cell pellet in 100 µL of 1X Binding Buffer. The recommended cell concentration is 1 x 10^5 to 1 x 10^6 cells/mL.[7]
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8]
-
Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube.[8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately, or within one hour. Keep the samples on ice and protected from light until analysis.
The following diagram outlines the experimental workflow.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Studying Mcl-1 Protein Interactions Using Co-immunoprecipitation with Mcl1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3] Its overexpression is implicated in the survival and proliferation of various cancer cells, making it a key therapeutic target.[2][3] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins such as Bak, Bax, and Bim.[2][3] Small molecule inhibitors designed to disrupt these protein-protein interactions are of significant interest in cancer therapy.
Mcl1-IN-4 is a potent and selective small molecule inhibitor of Mcl-1. These application notes provide a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to investigate the effect of this compound on the interaction between Mcl-1 and its binding partners. Co-IP is a powerful technique to study protein-protein interactions within the cellular environment.[4][5] This method involves the enrichment of a specific protein (the "bait") from a cell lysate using a targeted antibody, which in turn "pulls down" any interacting proteins (the "prey").[6] Subsequent analysis by western blotting allows for the identification and semi-quantitative assessment of these interactions.
Mcl-1 Signaling Pathway
Mcl-1 is a central node in the intrinsic apoptosis pathway. Its expression and stability are tightly regulated by various signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[7] Mcl-1 prevents apoptosis by binding to the pro-apoptotic effector proteins Bak and Bax, thereby inhibiting their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[2][8] BH3-only proteins, such as Bim and Noxa, can either directly activate Bak/Bax or neutralize anti-apoptotic proteins like Mcl-1 to initiate cell death.[9]
References
- 1. MCL1 - Wikipedia [en.wikipedia.org]
- 2. amgenoncology.com [amgenoncology.com]
- 3. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets [biophysics-reports.org]
- 5. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-IP Bait and Prey, and other applications of Immunoprecipitation (IP) | Cell Signaling Technology [cellsignal.com]
- 7. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCL-1 is a master regulator of cancer dependency on fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mcl-1-IN-4 Off-Target Effects Using an In Vitro Kinase Assay
Topic: In vitro kinase assay to assess Mcl1-IN-4 off-target effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family, and its overexpression is implicated in the survival of various cancer cells and resistance to therapy.[1][2][3][4] this compound is a small molecule inhibitor designed to target Mcl-1 and induce apoptosis in cancer cells. As with any targeted therapy, it is crucial to assess the selectivity of this compound and identify potential off-target kinase interactions that could lead to unforeseen side effects or provide opportunities for polypharmacology. This document provides a detailed protocol for an in vitro kinase assay to profile the off-target effects of this compound and presents a representative data summary.
Mcl-1 is not a kinase itself but its stability and function are regulated by several kinases, including JNK, GSK3, Akt, ERK, and CDKs.[5][6][7] Therefore, assessing the effect of this compound on a panel of kinases is essential to ensure its specificity.
Data Presentation
Table 1: Representative Off-Target Kinase Profiling of this compound
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against a panel of selected kinases. This data is for illustrative purposes and would be generated from the experimental protocol described below.
| Kinase Target | Primary Function | This compound IC50 (nM) |
| Mcl-1 (Binding Affinity Ki) | Pro-survival Bcl-2 family protein | 0.5 |
| CDK1/CycB | Cell cycle regulation | > 10,000 |
| CDK2/CycA | Cell cycle regulation | > 10,000 |
| GSK3β | Multiple signaling pathways | 8,500 |
| JNK1 | Stress response, apoptosis | > 10,000 |
| AKT1 | Cell survival, proliferation | 9,200 |
| ERK2 | Cell proliferation, differentiation | > 10,000 |
| SRC | Cell adhesion, motility, proliferation | 7,800 |
| EGFR | Growth factor signaling | > 10,000 |
| VEGFR2 | Angiogenesis | > 10,000 |
Note: IC50 values are representative and intended for illustrative purposes. The primary target, Mcl-1, is not a kinase, so a binding affinity (Ki) is presented for comparison.
Experimental Protocols
Protocol: In Vitro Kinase Assay for Off-Target Profiling of this compound
This protocol describes a radiometric in vitro kinase assay, a gold standard for directly measuring kinase activity.[8][9]
1. Materials and Reagents:
-
Recombinant human kinases (e.g., from commercial vendors like Reaction Biology or Eurofins Discovery).[8][10]
-
Specific peptide or protein substrates for each kinase.
-
This compound (dissolved in 100% DMSO).
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin).[11]
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
ATP solution (at a concentration equal to the Km for each specific kinase to ensure comparability).[9]
-
96-well or 384-well plates.
-
Phosphocellulose or streptavidin-coated membranes (depending on the substrate).[11]
-
Scintillation counter.
-
Stop solution (e.g., 75 mM phosphoric acid).
2. Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical concentration range for initial screening is 10 µM to 0.1 nM.
-
Kinase Reaction Setup:
-
Add kinase reaction buffer to each well of the plate.
-
Add the specific substrate for the kinase being tested.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the recombinant kinase to each well to initiate a pre-incubation period (e.g., 10 minutes at room temperature).
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP (at the Km concentration for the specific kinase) to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-90 minutes), ensuring the reaction is in the linear range.[11]
-
-
Termination of Reaction:
-
Stop the reaction by adding the stop solution or by spotting the reaction mixture onto the phosphocellulose or streptavidin-coated membrane.
-
-
Washing:
-
Wash the membranes multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Detection and Data Analysis:
-
Dry the membranes and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro kinase assay.
Caption: Mcl-1 signaling and regulatory kinases.
References
- 1. A novel BH3 ligand that selectively targets Mcl-1 reveals that apoptosis can proceed without Mcl-1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
Application Notes and Protocols: A Comparative Analysis of Mcl-1 Inhibition by Lentiviral shRNA Knockdown and Mcl1-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction: Myeloid Cell Leukemia 1 (Mcl-1) as a Therapeutic Target
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Its primary function is to promote cell survival by sequestering pro-apoptotic proteins, such as Bak and Bax, thereby preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane.[1][3] This action inhibits the release of cytochrome c and other apoptogenic factors, ultimately blocking the caspase cascade and programmed cell death.[1][3]
Mcl-1 is a short-lived protein, and its expression is tightly regulated at multiple levels, including transcription, translation, and post-translational modifications.[1][3] Dysregulation of Mcl-1, often through overexpression or amplification, is a common feature in a wide range of human cancers, including hematological malignancies and solid tumors.[4][5] This overexpression contributes to tumor progression, and resistance to conventional chemotherapies and targeted agents.[3][4][5] Consequently, Mcl-1 has emerged as a highly attractive target for cancer therapy.
Two primary strategies for inhibiting Mcl-1 function in a research and preclinical setting are genetic knockdown using techniques like lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecules such as Mcl1-IN-4. This document provides a detailed comparison of these two approaches, including their underlying mechanisms, experimental protocols, and data presentation, to aid researchers in selecting the most appropriate method for their studies.
Data Presentation: Comparing Lentiviral shRNA and this compound
The following tables summarize quantitative data associated with both Mcl-1 knockdown and inhibition to provide a basis for comparison.
Table 1: Efficacy of Lentiviral shRNA-mediated Mcl-1 Knockdown
| Cell Line | Transfection/Transduction Method | Knockdown Efficiency (% reduction) | Functional Outcome | Reference |
| T98G & HeLa | siRNA transfection | >95% (protein) | Induction of apoptosis (35-58% at 24-48h) | [6] |
| SNK-6 (NK/T-cell lymphoma) | Lentivirus-mediated shRNA | Significant downregulation (level not quantified) | Inhibition of cell growth, induction of apoptosis | [7] |
| HL-60 (Acute Myeloid Leukemia) | siRNA transfection | Significant suppression (mRNA and protein) | Growth inhibition, spontaneous apoptosis | [8] |
| Huh7 (Hepatocellular Carcinoma) | siRNA transfection | Not specified | Sensitization to chemotherapeutic drugs | [9] |
| Various | Validated shRNA lentivirus | ≥70% | Not specified | [10] |
Table 2: In Vitro Activity of Mcl-1 Small Molecule Inhibitors
| Inhibitor | Cell Line(s) | IC50/EC50/Ki | Functional Outcome | Reference |
| S63845 | Hematological cell lines (MM, lymphoma, AML, T-ALL) | < 100 nM (IC50) | Induction of apoptosis | [11] |
| S63845 | AML cell lines | 4–233 nM (IC50) | Not specified | [4] |
| A-1210477 | Mcl-1 dependent cell lines (H929, H2110, H23) | 0.454 nM (Ki) | Disruption of Mcl-1/BIM interaction, induction of apoptosis | [11] |
| A-1210477 | Non-small-cell lung cancer cell lines | 26.2 nM (IC50) | Induction of apoptosis, inhibition of cell viability | [5] |
| UMI-77 | Pancreatic cancer cells | Not specified | Inhibition of cell growth, induction of apoptosis | [5] |
| Sabutoclax (BI-97C1) | Breast and prostate cancer cell lines | 0.20 µM (IC50 for Mcl-1) | Inhibition of cell viability | [5] |
| This compound | Not specified in provided results | Not specified in provided results | Not specified in provided results |
Note: Specific IC50 values for this compound were not available in the provided search results, but the table structure is provided for its inclusion when such data is obtained.
Signaling and Experimental Workflow Visualizations
Mcl-1 Signaling Pathway in Apoptosis
Caption: Mcl-1's role in the intrinsic apoptotic pathway.
Experimental Workflow: Lentiviral shRNA Knockdown of Mcl-1
Caption: Workflow for Mcl-1 knockdown using lentiviral shRNA.
Experimental Workflow: this compound Treatment
Caption: Workflow for Mcl-1 inhibition using this compound.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction for Mcl-1 Knockdown
Objective: To generate high-titer lentiviral particles carrying an shRNA against Mcl-1 and transduce target cells for stable knockdown.
Materials:
-
Lentiviral vector containing shRNA targeting human Mcl-1 (and a non-targeting control)
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
DMEM with 10% FBS
-
Opti-MEM
-
Polybrene
-
Puromycin (or other selection antibiotic corresponding to the vector)
-
Target cells
-
0.45 µm syringe filter
-
Ultracentrifuge (optional)
Procedure:
Part A: Lentivirus Production
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Transfection:
-
In one tube, dilute the lentiviral shRNA vector and packaging plasmids in Opti-MEM.
-
In a second tube, dilute the transfection reagent in Opti-MEM.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
48 hours post-transfection, collect the cell culture supernatant containing the viral particles.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Virus Concentration (Optional but Recommended):
-
For higher titers, concentrate the virus by ultracentrifugation or using a commercially available concentration reagent.
-
-
Titration: Determine the viral titer using a method such as qPCR for viral RNA or by transducing cells with serial dilutions and counting fluorescent colonies (if the vector has a fluorescent marker).
Part B: Cell Transduction
-
Cell Seeding: Seed target cells in a 6-well plate the day before transduction.
-
Transduction:
-
On the day of transduction, replace the medium with fresh medium containing Polybrene (4-8 µg/mL).
-
Add the lentivirus at the desired multiplicity of infection (MOI).
-
Incubate for 24 hours.
-
-
Selection:
-
48 hours post-transduction, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin at a pre-determined optimal concentration).
-
Continue selection for 3-7 days, replacing the medium every 2-3 days, until non-transduced control cells are eliminated.
-
-
Expansion and Validation: Expand the stable cell line and validate Mcl-1 knockdown using qPCR and Western blotting.
Protocol 2: this compound Treatment and Cellular Assays
Objective: To treat cultured cells with the small molecule inhibitor this compound and assess its impact on cell viability and apoptosis.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Target cells
-
Cell culture medium
-
96-well and 6-well plates
-
MTT reagent (or other viability assay reagent)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
Part A: Cell Viability (MTT) Assay
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a DMSO vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Part B: Apoptosis (Annexin V/PI) Assay
-
Cell Seeding: Seed target cells in a 6-well plate.
-
Treatment: Treat cells with this compound at the desired concentration (e.g., at or near the IC50) for a specified time. Include a vehicle control.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Protocol 3: Western Blotting for Mcl-1 Protein Expression
Objective: To quantify the relative protein levels of Mcl-1 following shRNA knockdown or inhibitor treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Mcl-1, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize Mcl-1 levels to the loading control.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Mcl-1 mRNA Expression
Objective: To measure the levels of Mcl-1 mRNA to confirm knockdown at the transcriptional level.
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Mcl-1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.
-
qPCR:
-
Set up qPCR reactions with the cDNA, primers for Mcl-1 and the housekeeping gene, and qPCR master mix.
-
Run the qPCR program on a real-time PCR machine.
-
-
Data Analysis: Calculate the relative expression of Mcl-1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Comparative Discussion
Mechanism of Action:
-
Lentiviral shRNA: Provides a long-term, stable reduction of Mcl-1 by degrading its mRNA transcript.[12][13] This leads to a decrease in the synthesis of new Mcl-1 protein. The effects are often delayed, as existing protein must be degraded.[12]
-
This compound: Acts as a small molecule inhibitor that directly binds to the BH3-binding groove of the Mcl-1 protein.[11] This prevents Mcl-1 from sequestering pro-apoptotic proteins, leading to a rapid induction of apoptosis.[3] The onset of action is typically faster than with shRNA.
Specificity and Off-Target Effects:
-
shRNA: While designed to be specific, shRNA can have off-target effects by unintentionally silencing other genes with sequence homology.[13][14] It is crucial to use validated shRNA sequences and include appropriate controls.
-
This compound: Small molecule inhibitors can also have off-target effects by binding to other proteins with similar structural motifs.[13][15] The specificity of this compound for Mcl-1 over other Bcl-2 family members is a critical parameter.
Applications and Considerations:
-
Lentiviral shRNA is ideal for creating stable cell lines with long-term Mcl-1 depletion, which is useful for studying the chronic effects of Mcl-1 loss and for in vivo xenograft models.[7]
-
This compound is well-suited for studying the acute effects of Mcl-1 inhibition and for mimicking a therapeutic intervention.[5] It allows for dose-dependent and temporal control of Mcl-1 activity.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAPID TURNOVER OF MCL-1 COUPLES TRANSLATION TO CELL SURVIVAL AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Lentivirus-mediated shRNA Interference Targeting Mcl-1 on Growth of NK/T-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Down-regulation of Mcl-1 by small interference RNA induces apoptosis and sensitizes HL-60 leukemia cells to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of Mcl-1 via RNA interference sensitizes human hepatocellular carcinoma cells towards apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated Human MCL1 shRNA lentivirus — LipExoGen [lipexogen.com]
- 11. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.stanford.edu [web.stanford.edu]
- 13. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. comparative-assessment-of-sirna-and-shrna-off-target-effects-what-is-slowing-clinical-development - Ask this paper | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Effects of Mcl-1 Inhibition with Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators. Its overexpression is a common feature in various malignancies and is frequently associated with resistance to conventional chemotherapeutic agents. Targeting Mcl-1 has therefore emerged as a promising therapeutic strategy. This document provides an overview of the synergistic effects observed when combining Mcl-1 inhibitors, such as Mcl1-IN-4, with other chemotherapeutics, along with detailed protocols for assessing these effects.
Disclaimer: While this compound is a known inhibitor of Mcl-1 with a reported IC50 of 0.2 μM, there is limited publicly available data on its synergistic effects in combination with other chemotherapeutics.[1] The quantitative data and detailed protocols provided herein are based on studies conducted with other potent and selective Mcl-1 inhibitors. Researchers using this compound should adapt and validate these protocols for their specific experimental context.
I. Synergistic Combinations and Quantitative Data
The inhibition of Mcl-1 has been shown to synergize with a variety of chemotherapeutic agents, most notably with the Bcl-2 inhibitor venetoclax and the proteasome inhibitor carfilzomib . This synergy is particularly effective in hematological malignancies such as Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM), where cancer cells often exhibit co-dependence on multiple anti-apoptotic proteins for survival.
Table 1: Synergistic Effects of Mcl-1 Inhibitors with Venetoclax in AML
| Mcl-1 Inhibitor | Cell Line | Mcl-1 Inhibitor Concentration (μM) | Venetoclax Concentration (μM) | Apoptosis (%) - Single Agent (Mcl-1 Inhibitor) | Apoptosis (%) - Single Agent (Venetoclax) | Apoptosis (%) - Combination | Synergy Quantification |
| MI-238 | Molm13 | 10 | 0.02 | 34.8 ± 1.2 | 26.1 ± 1.3 | 87.4 ± 0.3 | Strong Synergy[2] |
| S63845 | BCP-ALL Cell Lines | Various | Various | - | - | - | CI < 0.1[3] |
| VU661013 | AML Cell Lines | Various | Various | - | - | - | Synergistic[4][5] |
Table 2: Synergistic/Additive Effects of Mcl-1 Targeting with Carfilzomib in Multiple Myeloma
| Mcl-1 Targeting Agent | Cell Line | Observation | Synergy Quantification |
| TG02 (indirectly targets Mcl-1) | MM1.s, RPMI 8226, H929, U266 | At least additive cell death | Additive to greater than additive[6][7] |
| S63845/AZD5991 | MM cells | Sensitized MM cells to carfilzomib-mediated cytotoxicity | Abrogated stromal protection[8] |
| AMG-176 | MM models | Synergistic with carfilzomib | Synergistic[9] |
II. Signaling Pathways and Mechanism of Synergy
The synergistic effect of combining Mcl-1 inhibitors with other chemotherapeutics stems from the simultaneous blockade of multiple survival pathways that cancer cells rely on to evade apoptosis.
Mcl-1 and the Intrinsic Apoptosis Pathway
Mcl-1 is a key anti-apoptotic protein that sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. Mcl-1 inhibitors bind to the BH3-binding groove of Mcl-1, releasing these pro-apoptotic proteins and tipping the balance towards cell death.
Caption: Mcl-1 signaling pathway in apoptosis.
Synergy with Venetoclax
Venetoclax is a selective inhibitor of Bcl-2. In many cancers, cells can escape apoptosis induced by venetoclax by upregulating Mcl-1. By co-administering an Mcl-1 inhibitor, this escape mechanism is blocked, leading to a potent synergistic effect.
Synergy with Carfilzomib
Carfilzomib is a proteasome inhibitor that can induce the expression of the pro-apoptotic protein Noxa. Noxa specifically neutralizes Mcl-1. Combining carfilzomib with a direct Mcl-1 inhibitor leads to a dual-pronged attack on Mcl-1, resulting in enhanced apoptosis.[6]
III. Experimental Protocols
The following are generalized protocols for assessing the synergistic effects of Mcl-1 inhibitors with other chemotherapeutics. These should be optimized for specific cell lines and experimental conditions.
Experimental Workflow
Caption: General workflow for assessing drug synergy.
A. Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or other Mcl-1 inhibitor)
-
Chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent. Treat the cells with single agents and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells after drug treatment, including both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[10][11]
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
C. Synergy Analysis
The synergistic effect of the drug combination can be quantified using the Combination Index (CI) method based on the Chou-Talalay method.[12][13]
Calculation: The CI is calculated using software such as CompuSyn. The formula for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition of cell viability), and (Dx)₁ and (Dx)₂ are the concentrations of the single agents that achieve the same effect.
Interpretation:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
IV. Conclusion
The combination of Mcl-1 inhibitors with other chemotherapeutic agents, particularly those targeting parallel anti-apoptotic pathways or inducing pro-apoptotic proteins, represents a powerful strategy to overcome drug resistance and enhance therapeutic efficacy. The protocols outlined in this document provide a framework for the systematic evaluation of such synergistic interactions. Given the potential of this compound as a potent Mcl-1 inhibitor, its investigation in combination therapies is highly warranted and can be guided by the methodologies described.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Mcl1-IN-4 not inducing apoptosis in cancer cells
Welcome to the technical support center for Mcl1-IN-4. This resource is designed for researchers, scientists, and drug development professionals encountering issues with apoptosis induction when using the Mcl-1 inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve common problems in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor designed to target Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Mcl-1 promotes cell survival by binding to and sequestering pro-apoptotic proteins, particularly Bak and Bax, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[2][3] this compound, like other Mcl-1 inhibitors, is a BH3 mimetic. It competitively binds to the BH3-binding groove on the Mcl-1 protein, displacing pro-apoptotic partners.[1][3] This liberation of Bak and Bax allows them to oligomerize, form pores in the mitochondrial membrane, and trigger the caspase cascade, leading to apoptosis.[2]
Q2: I'm not observing apoptosis after treating my cancer cells with this compound. What are the possible reasons?
There are several potential reasons why this compound may not be inducing apoptosis in your cancer cell line. These can be broadly categorized as issues with the compound itself, the specific biology of your cell line, or your experimental setup. This support center will guide you through troubleshooting each of these possibilities.
Q3: I've observed an increase in Mcl-1 protein levels after treatment with this compound. Is this expected?
Yes, this paradoxical increase in Mcl-1 protein levels upon treatment with an Mcl-1 inhibitor is a documented phenomenon.[1][4][5] This is not due to increased gene transcription but rather to the stabilization of the Mcl-1 protein.[4][5] The binding of the inhibitor to the BH3 groove can alter the conformation of Mcl-1, making it less susceptible to ubiquitination and subsequent proteasomal degradation.[3][4] This stabilization can be considered a biomarker for target engagement, indicating that the compound is binding to Mcl-1 within the cell.[1] Despite this increased Mcl-1 protein level, apoptosis can still occur if the inhibitor successfully prevents Mcl-1 from sequestering pro-apoptotic proteins.[3]
Q4: What are known mechanisms of resistance to Mcl-1 inhibitors?
Resistance to Mcl-1 inhibitors can be intrinsic or acquired. Key mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can develop a dependency on other pro-survival proteins like Bcl-2 or Bcl-xL.[1] If these are highly expressed, they can continue to sequester pro-apoptotic proteins even when Mcl-1 is inhibited.
-
Alterations in signaling pathways: Activation of pathways such as the MEK/ERK pathway can promote cell survival and resistance.[1]
-
Low expression of pro-apoptotic proteins: The absence or low levels of essential pro-apoptotic proteins like Bak and Bax will render Mcl-1 inhibition ineffective.
-
Increased Mcl-1 expression: While inhibitor binding can stabilize Mcl-1, very high initial expression levels may require higher concentrations of the inhibitor to achieve a therapeutic effect.
Troubleshooting Guide
If this compound is not inducing apoptosis in your experiments, follow this step-by-step guide to identify the potential cause.
Step 1: Verify Compound Integrity and Experimental Setup
The first step is to rule out any issues with the compound itself or the general experimental conditions.
| Question | Possible Cause | Recommended Action |
| Is the this compound compound active and at the correct concentration? | Compound degradation, inaccurate stock concentration, or precipitation in media. | 1. Confirm Solubility: this compound is typically dissolved in DMSO. Ensure your final DMSO concentration in the cell culture medium is low (generally <0.5%) to avoid solvent toxicity.[6][7] Observe for any precipitation when diluting the stock solution into your media. 2. Use a Fresh Aliquot: Thaw a fresh aliquot of your this compound stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles. 3. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the optimal concentration for your cell line. |
| Is your apoptosis assay working correctly? | Technical issues with the assay itself. | 1. Include a Positive Control: Treat a parallel sample of your cells with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to confirm that your assay can detect apoptosis. 2. Optimize Assay Timing: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for apoptosis detection. |
Step 2: Confirm Target Engagement in Your Cells
Even if the compound is active, it may not be reaching its target within the cell.
| Question | Possible Cause | Recommended Action |
| Is this compound binding to Mcl-1 in your cells? | Poor cell permeability of the compound. | 1. Western Blot for Mcl-1 Stabilization: As mentioned in the FAQs, Mcl-1 inhibitors often stabilize the Mcl-1 protein.[4] Perform a Western blot for Mcl-1 on lysates from treated and untreated cells. An increase in the Mcl-1 protein band in treated samples suggests target engagement.[5] 2. Cellular Thermal Shift Assay (CETSA): This is a more direct method to confirm target engagement. The principle is that ligand binding increases the thermal stability of the target protein. A shift in the melting temperature of Mcl-1 in the presence of this compound would confirm binding. |
Step 3: Investigate the BCL-2 Family Protein Profile of Your Cell Line
The efficacy of Mcl-1 inhibition is highly dependent on the balance of pro- and anti-apoptotic proteins within the cell.
| Question | Possible Cause | Recommended Action |
| Is your cell line dependent on Mcl-1 for survival? | The cell line may primarily rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL for survival. | 1. Western Blot for Bcl-2 Family Proteins: Profile the expression levels of key anti-apoptotic (Mcl-1, Bcl-2, Bcl-xL) and pro-apoptotic (Bak, Bax, Bim, Noxa, Puma) proteins in your untreated cells. High levels of Bcl-2 or Bcl-xL relative to Mcl-1 may indicate a lack of Mcl-1 dependency. 2. Co-immunoprecipitation (Co-IP): Perform a Co-IP with an anti-Mcl-1 antibody and blot for pro-apoptotic binding partners like Bim and Bak. This can help determine if Mcl-1 is actively sequestering these proteins in your cell line. In a responsive cell line, treatment with this compound should disrupt these interactions. |
| Are pro-apoptotic effector proteins (Bak/Bax) present and functional? | Low or absent expression of Bak and/or Bax. | 1. Western Blot for Bak and Bax: Confirm the expression of both Bak and Bax in your cell line. Mcl-1 primarily sequesters Bak, but both are essential for mitochondrial apoptosis.[2] 2. Consider Combination Therapy: If your cells express high levels of Bcl-2 or Bcl-xL, consider co-treating with a Bcl-2/Bcl-xL inhibitor (e.g., Venetoclax, Navitoclax) to block multiple survival pathways. |
Data Presentation
| Inhibitor | Mcl-1 Binding Affinity (Ki or Kd) | Cell Line Example | IC50 / EC50 | Reference |
| S63845 | <1 nM | Multiple Myeloma, Lymphoma, Leukemia cell lines | < 100 nM | [2] |
| AZD5991 | 0.2 nM | Hematological cancer cell lines | Not specified | [2] |
| AMG-176 | Picomolar range | Hematological cancer cell lines | Not specified | [2] |
Experimental Protocols
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound, a vehicle control (DMSO), and a positive control for the desired time.
-
Harvest cells. For adherent cells, use a gentle non-enzymatic method (e.g., EDTA-based dissociation solution) to avoid membrane damage.
-
Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, a hallmark of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer or fluorescence plate reader
Protocol (based on a luminescent "add-mix-measure" kit):
-
Seed cells in a white-walled, clear-bottom 96-well plate and treat with this compound, vehicle, and a positive control.
-
Equilibrate the plate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure luminescence using a plate reader.
Western Blot for BCL-2 Family Proteins
This protocol allows for the assessment of protein expression levels.
Materials:
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-Bcl-xL, anti-Bak, anti-Bax, anti-Bim, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells and harvest.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify lysates by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
Co-Immunoprecipitation (Co-IP) for Mcl-1 Interactions
This protocol is used to determine if Mcl-1 is interacting with other proteins, such as Bim or Bak.
Materials:
-
Non-denaturing IP Lysis Buffer
-
Anti-Mcl-1 antibody for IP
-
Control IgG (from the same species as the IP antibody)
-
Protein A/G magnetic beads or agarose slurry
-
Western blot reagents (as above)
Protocol:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in ice-cold, non-denaturing IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Mcl-1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with cold IP lysis buffer.
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluates by Western blotting, probing for the expected interacting partners (e.g., Bim, Bak) and for Mcl-1 to confirm successful immunoprecipitation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intrinsic apoptosis pathway regulation by Bcl-2 family proteins and this compound.
Caption: Logical workflow for troubleshooting lack of apoptosis with this compound.
Caption: Mechanism of this compound-induced Mcl-1 protein stabilization.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
Mcl1-IN-4 stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcl1-IN-4, focusing on stability issues that may arise during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2] Mcl-1 is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[2] this compound binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bim. This leads to the activation of the intrinsic apoptotic pathway and programmed cell death. This compound has an IC50 of 0.2 μM for Mcl-1.[3]
Q2: What are the recommended storage conditions for this compound powder?
For long-term storage of this compound powder, it is recommended to store it at -20°C for up to 3 years.[4] For shorter periods, storage at 4°C for up to 2 years is also acceptable.[4] One vendor suggests storing the compound sealed and dry at 2-8°C.[5]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.[4] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4] For long-term storage, these aliquots should be kept at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[4] If a solution is stored at -20°C for more than a month, its efficacy should be re-verified.[4]
Q4: What is the solubility of this compound?
Q5: Can this compound treatment paradoxically increase Mcl-1 protein levels?
Yes, some Mcl-1 inhibitors have been observed to induce an increase in Mcl-1 protein stability.[7][8][9] This is thought to occur through the inhibition of Mcl-1 ubiquitination, a key step in its degradation pathway.[7][8] This paradoxical effect is an important consideration when interpreting experimental results.
Troubleshooting Guide
This guide addresses common issues that may be encountered during long-term experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over time in long-term cell culture. | Degradation of this compound in culture medium. | 1. Prepare fresh working solutions from a frozen stock aliquot for each experiment. 2. Minimize the time the compound is in the incubator by refreshing the medium with freshly diluted this compound at regular intervals (e.g., every 24-48 hours). 3. If possible, perform a dose-response curve with a fresh batch of the compound to confirm its potency. |
| Adsorption to plasticware. | 1. Use low-adhesion plasticware for storing and handling this compound solutions. 2. Pre-coating tubes and plates with a blocking agent like bovine serum albumin (BSA) might help reduce non-specific binding, but this should be tested for compatibility with the specific assay. | |
| Precipitation of this compound in aqueous solutions or cell culture medium. | Low aqueous solubility. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the aqueous solution is as low as possible (ideally <0.5%) to avoid cell toxicity and improve solubility.[4] 2. Prepare the working solution by adding the stock solution to the aqueous buffer or medium dropwise while vortexing to ensure proper mixing. 3. Consider using a surfactant or co-solvent, but their compatibility with the experimental system must be validated. |
| Inconsistent experimental results between different batches of this compound. | Batch-to-batch variability in purity or stability. | 1. Whenever possible, purchase the compound from a reputable supplier that provides a certificate of analysis with purity data. 2. Upon receiving a new batch, perform a quality control experiment, such as a dose-response curve in a sensitive cell line, to compare its activity with previous batches. |
| Unexpected off-target effects. | Compound degradation into active metabolites or non-specific activity at high concentrations. | 1. Use the lowest effective concentration of this compound as determined by a dose-response experiment. 2. Include appropriate negative controls (e.g., vehicle-treated cells) and positive controls (e.g., another known Mcl-1 inhibitor or a different apoptotic stimulus). 3. If off-target effects are suspected, consider using a structurally different Mcl-1 inhibitor to confirm the on-target effect. |
Quantitative Data Summary
| Parameter | This compound | Similar Mcl-1 Inhibitors | Reference |
| IC50 (for Mcl-1) | 0.2 µM | Mcl-1 Inhibitor II: 310 nM | [3] |
| Solubility | Data not available | Mcl-1 Inhibitor II: 25 mg/mL in DMSO; Compound 26: 15 mg/mL in aqueous solution (pH 7.8) | [6] |
| Storage (Powder) | 2-8°C (sealed, dry) | -20°C for 3 years; 4°C for 2 years | [4][5] |
| Storage (in Solvent) | Data not available | -80°C for 6 months; -20°C for 1 month | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C for long-term storage.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Materials: 96-well cell culture plates, cancer cell line of interest, complete cell culture medium, this compound stock solution, MTT reagent (5 mg/mL in PBS), DMSO.
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is below 0.5%. c. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO). d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). e. Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. f. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound inhibits Mcl-1, leading to apoptosis.
Caption: Regulation of Mcl-1 protein stability and degradation.
Caption: Experimental workflow and troubleshooting for this compound.
References
- 1. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. This compound [myskinrecipes.com]
- 6. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Technical Support Center: Overcoming Mcl1-IN-4 Off-Target Effects in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use the Mcl-1 inhibitor, Mcl1-IN-4, and address potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2] Mcl-1 is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[3][4][5] this compound was discovered through fragment-based screening and nuclear magnetic resonance (NMR) and is characterized as a potent and selective inhibitor of Mcl-1.[1] Its primary mechanism of action is to bind to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax, thereby inducing apoptosis in Mcl-1-dependent cancer cells.[6]
Q2: What are the known on-target effects of Mcl-1 inhibition?
The primary on-target effect of Mcl-1 inhibition is the induction of apoptosis, or programmed cell death, in cells that rely on Mcl-1 for survival.[2][6] This is characterized by the activation of caspases, cleavage of PARP, and release of cytochrome c from the mitochondria.[2][7] However, Mcl-1 has other physiological roles, and its inhibition can lead to on-target toxicities in non-cancerous cells. A significant concern with Mcl-1 inhibitors is cardiotoxicity, as Mcl-1 is essential for the survival of cardiomyocytes.[8]
Q3: What does it mean if I observe an increase in Mcl-1 protein levels after treating cells with this compound?
It is a documented phenomenon that treatment with some Mcl-1 inhibitors can lead to an increase in the total Mcl-1 protein levels.[2][9] This is thought to be due to the stabilization of the Mcl-1 protein upon inhibitor binding, which can interfere with its normal degradation pathway.[9] This upregulation of Mcl-1 protein can be a useful pharmacodynamic biomarker indicating target engagement by the inhibitor.[9] Despite the increased protein levels, the Mcl-1 protein is functionally inhibited, and apoptosis should still be induced in sensitive cell lines.[9]
Q4: How can I confirm that the observed apoptosis in my experiment is due to on-target Mcl-1 inhibition by this compound?
Several experiments can be performed to confirm on-target activity. A rescue experiment using ectopic overexpression of Mcl-1 should reverse the apoptotic effect of this compound. Additionally, using a structurally distinct Mcl-1 inhibitor should phenocopy the effects of this compound. Finally, demonstrating the disruption of the Mcl-1/Bim or Mcl-1/Bak protein-protein interaction via co-immunoprecipitation upon treatment with this compound provides direct evidence of on-target engagement.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides step-by-step protocols to investigate and mitigate potential off-target effects.
Issue 1: Unexpected Cell Death in a Supposedly Resistant Cell Line
Possible Cause: Off-target effects of this compound on other cellular proteins.
Troubleshooting Workflow:
Figure 1: Workflow for troubleshooting unexpected cell death.
Detailed Methodologies:
-
Step 1: Validate Mcl-1 Dependency:
-
Protocol: Use siRNA or shRNA to specifically knock down Mcl-1 expression. If the cells do not undergo apoptosis upon Mcl-1 knockdown, they are likely not dependent on Mcl-1 for survival.
-
-
Step 3: Assess Selectivity (Biochemical Assays):
-
Protocol: Perform in vitro binding assays (e.g., FRET or AlphaScreen) to determine the binding affinity of this compound to other Bcl-2 family proteins like Bcl-2, Bcl-xL, Bcl-w, and Bfl-1.
-
Data Presentation:
-
| Protein | This compound IC50 (nM) |
| Mcl-1 | [Insert experimental data] |
| Bcl-2 | [Insert experimental data] |
| Bcl-xL | [Insert experimental data] |
| Bcl-w | [Insert experimental data] |
| Bfl-1 | [Insert experimental data] |
-
Step 4: Broad-Spectrum Off-Target Profiling:
-
Protocol: Submit this compound for screening against a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan) to identify potential off-target kinase interactions.
-
Data Presentation:
-
| Kinase Target | This compound % Inhibition at 1 µM |
| [Kinase 1] | [Insert experimental data] |
| [Kinase 2] | [Insert experimental data] |
| [...] | [...] |
Issue 2: Lack of Apoptosis in a Known Mcl-1 Dependent Cell Line
Possible Cause: Issues with compound stability, cell permeability, or experimental setup.
Troubleshooting Workflow:
Figure 2: Workflow for troubleshooting lack of apoptosis.
Detailed Methodologies:
-
Step 2: Cellular Thermal Shift Assay (CETSA):
-
Protocol: Treat intact cells with this compound, followed by heating to induce protein denaturation. Ligand-bound Mcl-1 will be stabilized and remain soluble at higher temperatures. Analyze the soluble fraction by Western blot for Mcl-1.[7][10]
-
Expected Outcome: A shift in the Mcl-1 melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
-
Step 3: Co-Immunoprecipitation (Co-IP):
-
Protocol: Treat cells with this compound, lyse the cells, and immunoprecipitate Mcl-1. Probe the immunoprecipitate for the presence of Bim or Bak by Western blot.
-
Expected Outcome: A decrease in the amount of Bim or Bak co-immunoprecipitated with Mcl-1 in treated cells compared to control cells indicates that the inhibitor is disrupting the protein-protein interaction.
-
-
Step 4: Apoptosis Assays:
-
Protocol: Measure apoptosis using multiple methods, such as Annexin V/PI staining by flow cytometry, caspase-3/7 activity assays, and Western blot for cleaved PARP.[2]
-
Issue 3: Inconsistent Results Between Experiments
Possible Cause: Variability in cell culture conditions, passage number, or compound handling.
Troubleshooting Workflow:
Figure 3: Workflow for addressing inconsistent results.
Signaling Pathway
The intrinsic apoptosis pathway is regulated by the Bcl-2 family of proteins. Mcl-1 is an anti-apoptotic member that sequesters the pro-apoptotic proteins Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. This compound inhibits Mcl-1, leading to the release of Bak and Bax and the initiation of apoptosis.
Figure 4: Mcl-1 signaling pathway and the effect of this compound.
This technical support center provides a framework for researchers to systematically address challenges associated with the use of this compound. By following these troubleshooting guides and understanding the underlying biology, scientists can more confidently interpret their results and advance their research.
References
- 1. Fragment-based discovery of potent inhibitors of the anti-apoptotic MCL-1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by MCL-1 inhibitors in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Mcl-1 inhibition overcomes intrinsic and acquired regorafenib resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarker-driven strategy for MCL1 inhibition in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Using CETSA assay and a mathematical model to reveal dual Bcl-2/Mcl-1 inhibition and on-target mechanism for ABT-199 and S1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with Mcl1-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Mcl1-IN-4, a potent inhibitor of the anti-apoptotic protein Mcl-1. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family protein, Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is an anti-apoptotic protein that prevents programmed cell death (apoptosis) by binding to and sequestering pro-apoptotic proteins such as Bak and Bax.[2] this compound binds to the BH3-binding groove of Mcl-1, disrupting its interaction with these pro-apoptotic partners. This disruption liberates Bak and Bax, which can then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[2]
Q2: What is the reported IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for Mcl-1 has been reported to be approximately 0.2 µM.
Q3: In which type of cancer cell lines is this compound expected to be most effective?
Mcl-1 inhibitors like this compound are generally more effective in cancer cells that are "primed for death" and exhibit a strong dependence on Mcl-1 for survival. This dependency is often observed in hematological malignancies such as multiple myeloma and acute myeloid leukemia (AML), as well as in certain solid tumors like non-small cell lung cancer and breast cancer.[3] However, the sensitivity of a specific cell line to this compound should be determined empirically.
Q4: What are the known off-target effects of Mcl-1 inhibitors?
A significant off-target effect associated with the clinical use of some Mcl-1 inhibitors is cardiotoxicity. This is because Mcl-1 plays a crucial role in the survival of cardiomyocytes. While preclinical studies with this compound may not always reveal this, it is an important consideration for translational research. Other potential off-target effects could arise from the role of Mcl-1 in other cellular processes like autophagy and cell cycle regulation.
Troubleshooting Guide
Unexpected Result 1: Increased Mcl-1 Protein Levels After Treatment
One of the most common and counterintuitive observations with Mcl-1 inhibitors is the paradoxical increase in total Mcl-1 protein levels following treatment.
Possible Causes:
-
Inhibitor-induced stabilization: Binding of this compound to Mcl-1 can induce a conformational change that protects the protein from degradation.[4]
-
Defective Ubiquitination: Mcl-1 is primarily degraded via the ubiquitin-proteasome system. Mcl-1 inhibitors can interfere with the ubiquitination process, leading to protein accumulation.[4][5] This may involve the dissociation of Mcl-1 from E3 ubiquitin ligases like Mule.[4]
-
Enhanced De-ubiquitination: Mcl-1 inhibitors might promote the activity of deubiquitinases (DUBs) such as USP9X, which remove ubiquitin chains from Mcl-1, thereby stabilizing it.[4]
Troubleshooting Steps:
-
Confirm the Observation: Perform a time-course and dose-response experiment. Observe Mcl-1 protein levels by Western blot at various time points (e.g., 4, 8, 12, 24 hours) and with increasing concentrations of this compound.
-
Assess Protein Stability: To confirm that the increase is due to enhanced stability, perform a cycloheximide (CHX) chase assay. Treat cells with this compound, then add CHX to block new protein synthesis and monitor Mcl-1 levels over time by Western blot. A slower degradation rate in the presence of this compound indicates protein stabilization.
-
Investigate the Ubiquitination Status: To determine if ubiquitination is affected, perform a co-immunoprecipitation (Co-IP) experiment. Immunoprecipitate Mcl-1 from lysates of cells treated with this compound and a proteasome inhibitor (e.g., MG132) and immunoblot for ubiquitin. A decrease in the ubiquitinated Mcl-1 fraction in the presence of this compound would suggest impaired ubiquitination.
Signaling Pathway: Mcl-1 Inhibition and Paradoxical Stabilization
Caption: this compound induces apoptosis but can also paradoxically stabilize Mcl-1 protein.
Unexpected Result 2: No or Low Levels of Apoptosis
Possible Causes:
-
Cell Line Resistance: The cell line used may not be dependent on Mcl-1 for survival. It might rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL.
-
Insufficient Drug Concentration or Treatment Time: The concentration of this compound may be too low, or the incubation time too short to induce apoptosis.
-
Drug Inactivity: The this compound compound may have degraded due to improper storage or handling.
-
Compensatory Mechanisms: Cancer cells can develop resistance by upregulating other survival pathways.
Troubleshooting Steps:
-
Cell Line Profiling: Before extensive experiments, determine the expression levels of Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL, Bak, Bax) in your cell line by Western blot. High Mcl-1 and low Bcl-2/Bcl-xL levels may indicate sensitivity.
-
Dose-Response and Time-Course Analysis: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for apoptosis induction.
-
Confirm Target Engagement: Even if apoptosis is not observed, check for target engagement by performing a co-immunoprecipitation experiment to see if this compound disrupts the Mcl-1/Bak or Mcl-1/Bim interaction.
-
Positive Control: Use a known Mcl-1 dependent cell line (e.g., H929) as a positive control to ensure the compound is active.
-
Combination Therapy: If resistance is suspected, consider combining this compound with inhibitors of other anti-apoptotic proteins (e.g., Venetoclax, a Bcl-2 inhibitor) to achieve a synergistic effect.
Experimental Workflow: Investigating Low Apoptotic Response
Caption: A logical workflow to troubleshoot low apoptotic response to this compound.
Unexpected Result 3: Changes in Cell Cycle Progression or Autophagy
Mcl-1 has been implicated in cellular processes beyond apoptosis, including cell cycle regulation and autophagy.[1][6] Inhibition of Mcl-1 may therefore lead to unexpected effects on these pathways.
Possible Observations and Interpretations:
-
Cell Cycle Arrest: Mcl-1 can interact with cell cycle-related proteins like PCNA.[7] Inhibition of Mcl-1 might lead to cell cycle arrest at G1/S or G2/M phases. This can be investigated using flow cytometry analysis of propidium iodide-stained cells.
-
Induction or Inhibition of Autophagy: The role of Mcl-1 in autophagy is complex and context-dependent.[1] In some cases, Mcl-1 inhibits autophagy by binding to Beclin-1. Its inhibition could therefore induce autophagy. In other contexts, Mcl-1 is required for efficient autophagy.[8] Changes in autophagy can be monitored by observing the levels of autophagy markers like LC3-II and p62/SQSTM1 by Western blot.
Troubleshooting and Investigative Steps:
-
Cell Cycle Analysis: If changes in cell proliferation are observed that do not correlate with apoptosis, perform cell cycle analysis by flow cytometry.
-
Monitor Autophagy Markers: If unexpected cell morphologies or survival patterns are observed, assess the levels of LC3-II and p62 by Western blot. An increase in the LC3-II/LC3-I ratio and a decrease in p62 are indicative of autophagy induction.
-
Functional Autophagy Assays: To confirm changes in autophagic flux, you can use lysosomal inhibitors like bafilomycin A1 or chloroquine in combination with this compound treatment and monitor LC3-II accumulation.
Experimental Protocols
Table 1: Western Blot for Mcl-1 and Apoptosis Markers
| Step | Procedure | Reagents & Conditions |
| 1. Cell Lysis | Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. | RIPA buffer, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail |
| 2. Protein Quantification | Determine protein concentration using a BCA assay. | BCA Protein Assay Kit |
| 3. SDS-PAGE | Load 20-40 µg of protein per lane on a 12% polyacrylamide gel. | 12% Tris-Glycine Gel |
| 4. Protein Transfer | Transfer proteins to a PVDF membrane. | PVDF membrane, Transfer buffer |
| 5. Blocking | Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. | 5% milk or BSA in TBST |
| 6. Primary Antibody Incubation | Incubate with primary antibodies overnight at 4°C. | Anti-Mcl-1 (1:1000), Anti-cleaved PARP (1:1000), Anti-cleaved Caspase-3 (1:1000), Anti-β-actin (1:5000) |
| 7. Secondary Antibody Incubation | Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. | Anti-rabbit IgG-HRP (1:5000), Anti-mouse IgG-HRP (1:5000) |
| 8. Detection | Visualize bands using an ECL detection reagent. | ECL Western Blotting Substrate |
Table 2: Co-Immunoprecipitation (Co-IP) to Assess Mcl-1 Interaction
| Step | Procedure | Reagents & Conditions |
| 1. Cell Lysis | Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based). | 1% Triton X-100 Lysis Buffer with protease/phosphatase inhibitors |
| 2. Pre-clearing | Pre-clear lysate with Protein A/G agarose beads for 1 hour at 4°C. | Protein A/G Agarose Beads |
| 3. Immunoprecipitation | Incubate the pre-cleared lysate with anti-Mcl-1 antibody overnight at 4°C. | Anti-Mcl-1 antibody (2-4 µg) |
| 4. Immune Complex Capture | Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C. | Protein A/G Agarose Beads |
| 5. Washing | Wash the beads 3-5 times with wash buffer. | Co-IP Wash Buffer (e.g., lysis buffer with lower detergent) |
| 6. Elution | Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. | 2X Laemmli Sample Buffer |
| 7. Western Blot Analysis | Analyze the eluate by Western blot for interacting partners. | Anti-Bak (1:1000), Anti-Bim (1:1000), Anti-Ubiquitin (1:1000) |
Table 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
| Step | Procedure | Reagents & Conditions |
| 1. Cell Treatment | Treat cells with this compound at the desired concentration and for the appropriate time. | This compound in complete cell culture medium |
| 2. Cell Harvesting | Harvest both adherent and floating cells. | Trypsin-EDTA (for adherent cells) |
| 3. Washing | Wash cells twice with cold PBS. | Cold PBS |
| 4. Staining | Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). | Annexin V-FITC Apoptosis Detection Kit |
| 5. Incubation | Incubate for 15 minutes at room temperature in the dark. | |
| 6. Analysis | Analyze the cells by flow cytometry within 1 hour. | Flow Cytometer |
| 7. Gating Strategy | Gate on early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and live cells (Annexin V-/PI-). |
References
- 1. Dynamic changes in Mcl-1 expression regulate macrophage viability or commitment to apoptosis during bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Loss of MCL-1 leads to impaired autophagy and rapid development of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Mcl1-IN-4 degradation during storage
This technical support center provides guidance on the proper storage and handling of Mcl1-IN-4 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound as a solid powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] It is crucial to keep the container tightly sealed to protect it from moisture and light.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. To prepare a stock solution, it is recommended to use anhydrous DMSO to minimize hydrolysis. Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: Can I store my this compound stock solution at 4°C?
A3: It is not recommended to store this compound stock solutions at 4°C for extended periods. Once in solution, the compound is more susceptible to degradation. For short-term use (within a day), the solution can be kept at 4°C, but for longer storage, freezing is necessary to maintain its integrity.
Q4: My vial of this compound arrived at room temperature. Is it still viable?
A4: Most small molecule inhibitors, including this compound, are stable at room temperature for the duration of shipping. Upon receipt, you should immediately store it at the recommended temperature (-20°C or 4°C for powder) to ensure its long-term stability.
Q5: What are the potential signs of this compound degradation?
A5: Visual signs of degradation in the solid form are uncommon. In solution, precipitation upon thawing or dilution can indicate instability or poor solubility. The most reliable way to assess degradation is through analytical methods like HPLC or LC-MS, which can detect the appearance of degradation products and a decrease in the parent compound's peak.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Review your storage and handling procedures against the recommended guidelines. 2. Use a fresh aliquot of this compound for your experiments. 3. If the problem persists, consider assessing the purity of your stock solution using HPLC. |
| Precipitation of the compound in cell culture media | The concentration of DMSO in the final working solution is too high, or the compound's solubility in aqueous media is exceeded. | 1. Ensure the final concentration of DMSO in your cell culture medium is less than 0.5% to avoid cell toxicity and precipitation. 2. Perform serial dilutions of your DMSO stock solution in your culture medium to reach the final desired concentration. Avoid adding a small volume of highly concentrated stock directly to a large volume of aqueous buffer. |
| Loss of compound activity over time | The compound is degrading in the working solution. | 1. Prepare fresh working solutions from a frozen stock aliquot for each experiment. 2. Avoid storing working solutions in aqueous buffers for extended periods. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Before opening, centrifuge the vial of this compound powder at a low speed (e.g., 1000 x g) for 1 minute to ensure all the powder is at the bottom of the vial.
-
Carefully open the vial in a clean, dry environment.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and identify potential degradation products of this compound in a stock solution.
Materials:
-
This compound stock solution (in DMSO)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound by diluting the DMSO stock solution with the initial mobile phase composition to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Prepare a blank sample containing only the dilution solvent.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254-320 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the blank sample to establish a baseline.
-
Inject the this compound working solution.
-
Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.
-
The purity of the compound can be calculated based on the area of the main peak relative to the total area of all peaks.
-
-
Forced Degradation Studies (Optional):
-
To identify potential degradation pathways, subject the this compound solution to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting samples by HPLC to observe the formation of new peaks.
-
Visualizations
Caption: Mcl-1 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Recommended Experimental Workflow for Handling this compound.
References
Cell line resistance mechanisms to Mcl1-IN-4
Welcome to the technical support center for Mcl1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and answering frequently asked questions related to cell line resistance mechanisms to this Mcl-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein, a key anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family.[1][2] Mcl-1 promotes cell survival by binding to and sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing them from inducing programmed cell death (apoptosis).[3][4][5] this compound works by competitively binding to the BH3-binding groove of Mcl-1, disrupting the Mcl-1/pro-apoptotic protein interaction. This frees Bak and Bax to trigger the mitochondrial apoptosis pathway, leading to cancer cell death.[6][7][8] this compound has a reported half-maximal inhibitory concentration (IC50) of 0.2 μM.[1]
Q2: My cells are not responding to this compound treatment. What are the potential reasons?
Several factors could contribute to a lack of response to this compound:
-
Intrinsic Resistance: The cell line may not be dependent on Mcl-1 for survival. Cells that rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL will be inherently resistant to Mcl-1 inhibition.[9]
-
Acquired Resistance: Cells can develop resistance to Mcl-1 inhibitors over time through various mechanisms.
-
Suboptimal Experimental Conditions: Issues with drug concentration, cell health, or assay methodology can lead to apparent lack of activity.
Q3: What are the known or potential mechanisms of acquired resistance to Mcl-1 inhibitors like this compound?
While specific resistance mechanisms to this compound have not been extensively documented, studies on other Mcl-1 inhibitors suggest several potential pathways:
-
Upregulation of other Anti-Apoptotic Proteins: Cancer cells can compensate for Mcl-1 inhibition by increasing the expression of other pro-survival proteins like Bcl-2 and Bcl-xL.[9]
-
Loss or Inactivation of Pro-Apoptotic Proteins: Loss-of-function mutations or decreased expression of essential pro-apoptotic proteins like BAX can render Mcl-1 inhibitors ineffective.[10]
-
Alterations in Upstream Signaling Pathways: Activation of pro-survival signaling pathways, such as the ERK pathway, can promote resistance.[11]
-
Mcl-1 Protein Stabilization: Paradoxically, some Mcl-1 inhibitors have been shown to induce the stabilization of the Mcl-1 protein, which could potentially contribute to resistance.[4][12] This can occur through mechanisms like enhanced de-ubiquitination.[12]
Q4: How can I determine if my cells have developed resistance to this compound?
The development of resistance is typically characterized by a significant increase in the IC50 value of the drug. You can determine this by performing a dose-response curve and comparing the IC50 of the suspected resistant cells to the parental, sensitive cell line. A 3- to 5-fold or greater increase in IC50 is generally considered an indication of resistance.
Troubleshooting Guides
Problem 1: No or low cytotoxicity observed after this compound treatment.
| Possible Cause | Recommended Action |
| Cell line is not dependent on Mcl-1 for survival. | Perform a Western blot to assess the basal expression levels of Mcl-1, Bcl-2, and Bcl-xL. Cell lines with high Bcl-2 or Bcl-xL and low Mcl-1 expression may be intrinsically resistant. |
| Incorrect drug concentration. | Verify the concentration of your this compound stock solution. Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your cell line. |
| Poor cell health. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Stressed or unhealthy cells may not respond predictably to drug treatment. |
| Assay-related issues. | Confirm that your cell viability assay (e.g., MTT, MTS, CellTiter-Glo) is performing correctly. Include positive and negative controls in your experiment. |
Problem 2: Cells initially respond to this compound but develop resistance over time.
| Possible Cause | Recommended Action |
| Upregulation of compensatory anti-apoptotic proteins. | Analyze the expression levels of Mcl-1, Bcl-2, and Bcl-xL in both sensitive and resistant cells via Western blot or qPCR. A significant increase in Bcl-2 or Bcl-xL in resistant cells is a strong indicator of this mechanism. |
| Loss of pro-apoptotic effectors. | Check the expression of BAX and BAK in sensitive and resistant cells. Loss of BAX expression has been shown to confer resistance to Mcl-1 inhibitors.[10] |
| Alterations in signaling pathways. | Investigate the phosphorylation status of key proteins in survival pathways, such as ERK, using Western blotting. |
| Mcl-1 protein stabilization. | Perform a cycloheximide chase assay to compare the half-life of the Mcl-1 protein in sensitive versus resistant cells in the presence of this compound. An increased half-life in resistant cells could indicate protein stabilization.[12] |
Quantitative Data Summary
Table 1: Reported IC50 Values for Mcl-1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | - | - | 0.2 | [1] |
| S63845 | MOLM-13 | Acute Myeloid Leukemia | <0.1 | [8] |
| S63845 | H929 | Multiple Myeloma | <0.1 | [8] |
| A-1210477 | H929 | Multiple Myeloma | 0.0262 | [13] |
| UMI-77 | BxPC-3 | Pancreatic Cancer | ~3.5 | - |
Note: Data for this compound is limited. The table includes data from other Mcl-1 inhibitors for comparative purposes.
Table 2: Example of Changes in Protein Expression in Resistant Cell Lines
| Cell Line | Treatment | Change in Protein Expression | Implication for Resistance | Reference |
| Eµ-Myc Lymphoma | S63845 (acquired resistance) | Upregulation of BCL-XL | Compensatory survival pathway activation | [10] |
| Eµ-Myc Lymphoma | S63845 (acquired resistance) | Loss of BAX expression | Inability to initiate apoptosis | [10] |
| HL60/MX2 | Mitoxantrone (multidrug resistance) | 10-fold increase in Mcl-1 protein | General mechanism of drug resistance | [14] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell culture flasks
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, MTS)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay with a range of this compound concentrations on the parental cell line to establish the baseline IC50.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Repeat Dose Escalation: Repeat step 3, gradually increasing the concentration of this compound over several weeks to months.
-
Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the cultured cells. A significant and stable increase in the IC50 compared to the parental line indicates the development of resistance.
-
Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution.
Protocol 2: Western Blot Analysis of Bcl-2 Family Proteins
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Mcl-1, anti-Bcl-2, anti-Bcl-xL, anti-BAX, anti-BAK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Harvest sensitive and resistant cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between sensitive and resistant cells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MCL1 - Wikipedia [en.wikipedia.org]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delving Deeper: MCL-1's Contributions to Normal and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Lymphoma cells lacking pro-apoptotic BAX are highly resistant to BH3-mimetics targeting pro-survival MCL-1 but retain sensitivity to conventional DNA-damaging drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mcl-1 downregulation leads to the heightened sensitivity exhibited by BCR-ABL positive ALL to induction of energy and ER-stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cardiotoxicity Associated with Mcl-1 Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working on mitigating the cardiotoxicity associated with Myeloid Cell Leukemia-1 (Mcl-1) inhibition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Mcl-1 inhibitor-induced cardiotoxicity?
A1: The cardiotoxicity of Mcl-1 inhibitors stems from the essential roles of Mcl-1 in cardiomyocytes. Mcl-1 is critical for:
-
Mitochondrial Homeostasis: It helps maintain mitochondrial integrity and function. Its inhibition leads to mitochondrial swelling, disorganized cristae, and reduced respiratory capacity.[1][2][3]
-
Autophagy and Mitophagy: Mcl-1 is involved in the process of clearing damaged mitochondria (mitophagy).[2][4][5] Inhibition of Mcl-1 impairs this process, leading to the accumulation of dysfunctional mitochondria.[2][4][5]
-
Preventing Cell Death: While Mcl-1 is a known anti-apoptotic protein, its loss in cardiomyocytes predominantly leads to necrotic cell death, driven by mitochondrial dysfunction and the opening of the mitochondrial permeability transition pore (mPTP).[2][6]
Q2: Why do I observe cardiotoxicity in my preclinical models even at low doses of an Mcl-1 inhibitor?
A2: Cardiomyocytes are highly dependent on mitochondrial function for their high energy demands. Mcl-1 is constitutively expressed in the heart and plays a crucial housekeeping role.[4] Therefore, even partial inhibition of Mcl-1 can disrupt mitochondrial function and lead to a cascade of events culminating in cellular damage and cardiac dysfunction. The therapeutic window for Mcl-1 inhibitors can be narrow due to this on-target toxicity in the heart.[7]
Q3: Are there any strategies to mitigate Mcl-1 inhibitor-induced cardiotoxicity?
A3: Yes, several strategies are being explored to mitigate the cardiotoxicity of Mcl-1 inhibitors:
-
Intermittent Dosing: Administering the Mcl-1 inhibitor intermittently rather than continuously may allow cardiomyocytes to recover between doses, potentially reducing cumulative toxicity.[8][9]
-
Inhibitors with a Short Half-Life: Developing Mcl-1 inhibitors that are rapidly cleared from circulation can limit their exposure to cardiac tissue while still being effective against cancer cells.[8][10]
-
Tumor-Targeted Drug Delivery: Encapsulating Mcl-1 inhibitors in nanoparticles that specifically target tumor cells can increase their concentration at the tumor site while minimizing systemic exposure, including to the heart.[11][12][13]
-
Combination Therapy: Combining Mcl-1 inhibitors with other anti-cancer agents may allow for lower, less cardiotoxic doses of the Mcl-1 inhibitor to be used.[2]
Q4: What are the key in vitro and in vivo models to assess Mcl-1 inhibitor cardiotoxicity?
A4: A multi-pronged approach using both in vitro and in vivo models is recommended:
-
In Vitro:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): These cells provide a human-relevant model to study the direct effects of Mcl-1 inhibitors on cardiomyocyte viability, function, and mitochondrial health.[14][15][16]
-
Primary neonatal rat ventricular myocytes (NRVMs): A well-established model for studying cardiac biology and drug toxicity.
-
-
In Vivo:
Troubleshooting Guides
In Vitro Assessment of Cardiotoxicity
Issue 1: High background in LDH cytotoxicity assay.
-
Possible Cause: Serum in the culture medium contains LDH, which can contribute to background signal.
-
Troubleshooting:
-
Always include a "medium only" control to determine the background LDH activity.
-
Use serum-free medium for the duration of the drug treatment if compatible with your cells.
-
Ensure that the supernatant is carefully collected without disturbing the cell monolayer.[4]
-
Issue 2: Inconsistent results in Seahorse mitochondrial respiration assay.
-
Possible Cause: Variability in mitochondrial isolation or cell seeding density.
-
Troubleshooting:
-
Ensure consistent mitochondrial protein loading in each well by performing a protein quantification assay (e.g., BCA assay) on your mitochondrial isolates.[1][6]
-
For whole-cell assays, ensure a uniform cell seeding density and allow cells to form a monolayer before the experiment.
-
Handle the Seahorse plate carefully to avoid disturbing the attached mitochondria or cells.
-
Issue 3: Faint or diffuse TMRE signal for mitochondrial membrane potential.
-
Possible Cause: Suboptimal dye concentration or incubation time.
-
Troubleshooting:
-
Titrate the TMRE concentration (typically in the range of 20-200 nM) to find the optimal concentration for your specific cell type and experimental conditions.[5]
-
Optimize the incubation time (usually 15-30 minutes at 37°C).[5]
-
Always include a positive control, such as treating cells with FCCP (a mitochondrial uncoupler), to confirm that the dye is responding to changes in membrane potential.[17][18]
-
In Vivo Assessment of Cardiotoxicity
Issue 4: High variability in echocardiography measurements.
-
Possible Cause: Inconsistent mouse handling, anesthesia depth, or probe positioning.
-
Troubleshooting:
-
Ensure consistent anesthesia levels throughout the imaging session. Heart rate should be maintained within a physiological range (e.g., >400 bpm for anesthetized mice).[19][20]
-
Maintain the mouse's body temperature at 37°C using a heating pad.[15]
-
Use a consistent and experienced operator for all echocardiography measurements to minimize inter-operator variability.
-
Acquire images from the same anatomical location for each mouse at each time point.[21]
-
Issue 5: Difficulty interpreting LC3 Western blot for autophagy.
-
Possible Cause: LC3-II levels can be influenced by both increased autophagosome formation and decreased autophagosome degradation.
-
Troubleshooting:
-
To assess autophagic flux, treat a parallel group of animals or cells with a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) for a short period before sample collection.[22][23]
-
An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.[22][24]
-
Analyze the levels of p62/SQSTM1, a protein that is degraded by autophagy. A decrease in p62 levels generally correlates with increased autophagic flux.[22]
-
Quantitative Data Summary
Table 1: Effect of Mcl-1 Inhibition on Cardiomyocyte Viability and Mitochondrial Function
| Parameter | Mcl-1 Inhibitor Treatment | Control | Reference |
| Caspase-3/7 Activity (fold change) | Dose-dependent increase | 1.0 | [16] |
| Spike Amplitude Mean (V/s) | Significantly decreased with 100 nM S63845 | Normal | [16] |
| Mitochondrial Respiration (OCR) | Reduced | Normal | [2] |
| Ca2+-mediated Mitochondrial Swelling | Limited | Normal | [2] |
Experimental Protocols
LDH Cytotoxicity Assay
This protocol is adapted from standard LDH assay kits.
Materials:
-
96-well flat-bottom cell culture plates
-
Cardiomyocytes (e.g., hiPSC-CMs or NRVMs)
-
Cell culture medium
-
Mcl-1 inhibitor and vehicle control
-
Lysis buffer (provided with LDH kit)
-
LDH assay reagent (provided with LDH kit)
-
Stop solution (provided with LDH kit)
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm.
Procedure:
-
Seed cardiomyocytes in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[4]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare the following controls in triplicate:
-
Untreated Control: Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer.
-
Medium Background Control: Wells containing only culture medium.[4]
-
-
Treat the cells with the Mcl-1 inhibitor at various concentrations for the desired time period.
-
After incubation, centrifuge the plate at 600 x g for 10 minutes.[25]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reagent to each well of the new plate and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Subtract the average absorbance of the medium background control from all other values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = (Experimental Value - Untreated Control Value) / (Maximum LDH Release Control Value - Untreated Control Value) * 100
Seahorse XFe24 Assay for Isolated Cardiac Mitochondria
This protocol is based on established methods for assessing mitochondrial respiration.[1][6][26]
Materials:
-
Isolated cardiac mitochondria
-
Seahorse XFe24 Analyzer and consumables
-
Mitochondrial Assay Solution (MAS)
-
Substrates (e.g., pyruvate, malate)
-
ADP
-
Mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A)
-
BCA protein assay kit
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cardiac tissue using standard differential centrifugation protocols.
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria using a BCA assay.[1][6]
-
Plate Preparation:
-
Load 50 µL of mitochondrial suspension (e.g., 5 µg of protein) into each well of a Seahorse XF24 cell culture microplate.
-
Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.[1]
-
Carefully add 450 µL of MAS containing substrates to each well.
-
-
Cartridge Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Load the injection ports of the sensor cartridge with the following compounds:
-
Port A: ADP (to stimulate State 3 respiration)
-
Port B: Oligomycin (to inhibit ATP synthase and measure State 4o respiration)
-
Port C: FCCP (to uncouple mitochondria and measure maximal respiration)
-
Port D: Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration)
-
-
-
Assay Execution:
-
Calibrate the Seahorse XFe24 Analyzer with the sensor cartridge.
-
Replace the calibration plate with the cell culture microplate and start the assay.
-
The analyzer will measure the oxygen consumption rate (OCR) before and after the injection of each compound.
-
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
TMRE Staining for Mitochondrial Membrane Potential
This protocol is a general guideline for using TMRE to assess mitochondrial membrane potential in cultured cardiomyocytes.[5][17][27]
Materials:
-
Cardiomyocytes cultured on coverslips or in imaging-compatible plates
-
TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution (in DMSO)
-
Cell culture medium
-
FCCP (positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cardiomyocytes to the desired confluency.
-
Treat the cells with your Mcl-1 inhibitor for the desired duration.
-
Prepare a positive control by treating a separate group of cells with FCCP (e.g., 10-20 µM) for 10-20 minutes.[17][18]
-
Prepare the TMRE working solution by diluting the stock solution in pre-warmed culture medium to a final concentration of 20-200 nM.
-
Remove the culture medium from the cells and add the TMRE working solution.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.[5]
-
Wash the cells twice with pre-warmed PBS or culture medium.
-
Image the cells immediately using a fluorescence microscope with appropriate filters (Ex/Em ~549/575 nm). Alternatively, quantify the fluorescence intensity using a microplate reader.
Data Analysis:
-
Qualitatively assess the fluorescence intensity in the mitochondria. A decrease in red fluorescence indicates mitochondrial depolarization.
-
Quantify the fluorescence intensity and compare the values between control and treated groups.
Visualizations
Caption: Mcl-1 inhibition leads to cardiotoxicity via mitochondrial dysfunction.
Caption: Strategies to mitigate Mcl-1 inhibitor-induced cardiotoxicity.
Caption: Workflow for assessing Mcl-1 inhibitor-induced cardiotoxicity.
References
- 1. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring mitochondrial function in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]
- 11. Nanotechnology-driven synergy in cardio-oncology: enhancing tumor suppression and reducing cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor-targeted nanoparticles improve the therapeutic index of BCL2 and MCL1 dual inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ncardia.com [ncardia.com]
- 15. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 16. MCL-1 Inhibition by Selective BH3 Mimetics Disrupts Mitochondrial Dynamics Causing Loss of Viability and Functionality of Human Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Cardiomyocyte Differentiation Promotes Cell Survival During Nicotinamide Phosphoribosyltransferase Inhibition Through Increased Maintenance of Cellular Energy Stores - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mouse Cardiovascular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Echocardiographic and Histological Examination of Cardiac Morphology in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 25. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Mcl-1 and BCL-2 Inhibition: Mcl-1-IN-4 and Venetoclax
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (BCL-2) family of proteins presents a critical battleground. These proteins are central regulators of the intrinsic apoptotic pathway, with pro-survival members like BCL-2 and Myeloid Cell Leukemia 1 (Mcl-1) often overexpressed in cancer cells, enabling their survival and resistance to treatment. This guide provides a detailed comparison of the efficacy of two key therapeutic agents targeting this pathway: venetoclax, a potent and selective BCL-2 inhibitor, and Mcl-1 inhibitors, represented here by data from potent and selective preclinical compounds as specific data for Mcl-1-IN-4 is not widely available in published literature.
Mechanism of Action: A Tale of Two Targets
Venetoclax and Mcl-1 inhibitors both function as BH3 mimetics, molecules that mimic the BCL-2 homology 3 (BH3) domain of pro-apoptotic proteins. This mimicry allows them to bind to and inhibit the function of their respective pro-survival targets.
Venetoclax specifically targets BCL-2, a protein frequently overexpressed in various hematological malignancies. By binding to the BH3-binding groove of BCL-2, venetoclax displaces pro-apoptotic proteins like BIM, allowing them to activate BAX and BAK, which in turn leads to mitochondrial outer membrane permeabilization and apoptosis.[1][2][3]
Mcl-1 inhibitors , on the other hand, are designed to selectively bind to the BH3-binding groove of Mcl-1. Mcl-1 is another crucial pro-survival protein, and its overexpression is a known mechanism of both intrinsic and acquired resistance to venetoclax and other chemotherapies.[4][5][6][7][8] By inhibiting Mcl-1, these compounds liberate pro-apoptotic proteins that were sequestered by Mcl-1, thereby triggering the apoptotic cascade.[5]
The distinct primary targets of these two classes of drugs underscore their potential for both monotherapy in specific cancer contexts and, perhaps more powerfully, for combination therapy to overcome resistance.
Comparative Efficacy: In Vitro and In Vivo Data
Direct comparative efficacy data for Mcl-1-IN-4 against venetoclax is limited in the public domain. Therefore, this section presents a compilation of preclinical data for venetoclax and representative potent, selective Mcl-1 inhibitors (e.g., S63845, VU661013, A-1210477, and AMG-176) to provide a comparative overview.
In Vitro Efficacy: Cell Viability and Apoptosis
The efficacy of both venetoclax and Mcl-1 inhibitors is often initially assessed in vitro using cancer cell lines. Key metrics include the half-maximal inhibitory concentration (IC50) from cell viability assays and the percentage of apoptotic cells determined by assays such as Annexin V/Propidium Iodide (PI) staining.
Table 1: Comparative In Vitro Efficacy in Hematological Malignancy Cell Lines
| Drug Class | Representative Compound(s) | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| BCL-2 Inhibitor | Venetoclax | MOLM-13 | Acute Myeloid Leukemia (AML) | 8 | [1] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 4 | [1] | ||
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | 86 | [2] | ||
| OCI-Ly19 | Diffuse Large B-cell Lymphoma (DLBCL) | 63 | [2] | ||
| Mcl-1 Inhibitor | S63845 | Various AML cell lines | Acute Myeloid Leukemia (AML) | 4 - 233 | [9] |
| VU661013 | MV-4-11 (Venetoclax-resistant) | Acute Myeloid Leukemia (AML) | ~100 | [5] | |
| A-1210477 | H929 | Multiple Myeloma (MM) | 26.2 | [10] | |
| AMG-176 | OPM-2 | Multiple Myeloma (MM) | 11.5 |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
In Vivo Efficacy: Xenograft Models
The anti-tumor activity of these inhibitors is further evaluated in vivo using animal models, typically immunodeficient mice bearing human cancer cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).
Table 2: Comparative In Vivo Efficacy in Murine Models
| Drug Class | Representative Compound(s) | Model Type | Cancer Type | Dosing Regimen | Outcome | Reference(s) |
| BCL-2 Inhibitor | Venetoclax | PDX | Synovial Sarcoma | 100 mg/kg, daily, oral | Tumor growth inhibition | [4] |
| CDX (DEL-DLBCL) | DLBCL | 250 µg, twice weekly, i.p. | Did not improve overall survival as monotherapy | [8] | ||
| Mcl-1 Inhibitor | S63845 | Xenograft | Mantle Cell Lymphoma | Not specified | Efficacious in MCL xenograft model | [11] |
| VU661013 | Xenograft (MV-4-11) | Acute Myeloid Leukemia (AML) | 75 mg/kg, daily | Increased survival | [7] | |
| AZD5991 | Xenograft (MOLP-8) | Multiple Myeloma (MM) | 30 mg/kg, single i.v. dose | 93% tumor growth inhibition |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the objective evaluation of therapeutic agents. Below are outlines of key methodologies commonly employed in the preclinical assessment of Mcl-1 inhibitors and venetoclax.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., Mcl-1-IN-4 or venetoclax) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the inhibitor and controls for a specified time.
-
Cell Harvesting: Collect both adherent and suspension cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
In Vivo Xenograft Model (Leukemia Model)
-
Cell Implantation: Inject human leukemia cells (e.g., MV-4-11) intravenously into immunodeficient mice (e.g., NSG mice).
-
Tumor Burden Monitoring: Monitor the engraftment and progression of leukemia by bioluminescence imaging (if cells are luciferase-tagged) or by analyzing peripheral blood for the presence of human cancer cells.
-
Treatment Initiation: Once the tumor burden is established, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Mcl-1 inhibitor, venetoclax, or vehicle control according to the specified dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor growth, body weight, and overall survival of the mice. At the end of the study, tissues such as bone marrow, spleen, and liver can be harvested for further analysis of tumor infiltration.
Conclusion
Both venetoclax and Mcl-1 inhibitors are potent inducers of apoptosis in cancer cells that are dependent on their respective targets for survival. Venetoclax has already demonstrated significant clinical success in BCL-2-dependent hematological malignancies. The development of selective Mcl-1 inhibitors represents a critical advancement, not only for treating Mcl-1-dependent cancers but also as a rational combination partner to overcome venetoclax resistance. The preclinical data for potent and selective Mcl-1 inhibitors show promising single-agent and combination efficacy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of targeting both of these key pro-survival proteins in a range of cancers.
References
- 1. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Activity of Mcl1-IN-4 in a Novel Cancer Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mcl1-IN-4 with other known Mcl-1 inhibitors, supported by experimental data to validate its on-target activity in new cancer models. The information herein is intended to assist researchers in designing and executing experiments to confirm the mechanism of action of this compound.
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a variety of cancers, contributing to tumor survival and resistance to therapy.[1][2] Consequently, Mcl-1 has emerged as a promising therapeutic target. This compound is a small molecule inhibitor of Mcl-1.[3] This guide outlines key experiments to validate its on-target activity and provides a comparative analysis with other Mcl-1 inhibitors.
Comparative Analysis of Mcl-1 Inhibitors
The following tables summarize the reported binding affinities and cellular activities of this compound and a selection of alternative Mcl-1 inhibitors. It is important to note that the experimental conditions and assays used to determine these values may vary between different studies and suppliers. Therefore, these values should be considered as a comparative reference rather than absolute measures.
Table 1: Comparison of In Vitro Binding Affinities of Mcl-1 Inhibitors
| Inhibitor | Assay Type | Target | Reported Value |
| This compound | - | Mcl-1 | IC50: 0.2 µM[3] |
| S63845 | Kd | Human MCL1 | 0.19 nM[4] |
| AZD5991 | FRET | Mcl-1 | IC50: 0.7 nM[5] |
| SPR | Mcl-1 | Kd: 0.17 nM[5] | |
| AMG-176 | Ki | Mcl-1 | 0.13 nM |
| A-1210477 | Ki | MCL-1 | 0.454 nM[6] |
| UMI-77 | Ki | Mcl-1 | 490 nM[7] |
| Maritoclax | ELISA | Mcl-1/Bim | IC50: 10.1 µM |
| MIM1 | FPA (Bid-BH3) | Mcl-1 | IC50: 4.78 µM |
Table 2: Comparison of Cellular Activity of Mcl-1 Inhibitors
| Inhibitor | Cell Line | Assay Type | Reported Value |
| S63845 | Hematological cell lines | Apoptosis Induction | IC50 < 100 nM[6] |
| AZD5991 | MOLP-8 (Multiple Myeloma) | Cell Viability | EC50: 0.033 µM[5] |
| MV4-11 (AML) | Cell Viability | EC50: 0.024 µM[5] | |
| NCI-H23 (NSCLC) | Cell Viability | EC50: 0.19 µM[5] | |
| AMG-176 | AML and Myeloma cell lines | Cell Death Induction | Effective at ≥ 100 nM |
| A-1210477 | H929 (Multiple Myeloma) | Apoptosis Induction | - |
| UMI-77 | BxPC-3 (Pancreatic Cancer) | Cell Growth Inhibition | IC50: 3.4 µM |
| Panc-1 (Pancreatic Cancer) | Cell Growth Inhibition | IC50: 4.4 µM | |
| Maritoclax | Melanoma cell lines | Cell Viability | IC50: 2.2-5.0 µM |
| MIM1 | HA (Astrocyte) | Cell Viability | IC50: 16.10 µM |
| T98G (Glioblastoma) | Cell Viability | IC50: 80.20 µM |
Mcl-1 Signaling Pathway
Mcl-1 is a key regulator of the intrinsic apoptosis pathway. It sequesters the pro-apoptotic proteins BAK and BAX, preventing them from oligomerizing at the mitochondrial outer membrane and initiating apoptosis.[1][8] BH3-only proteins, such as BIM, PUMA, and NOXA, can bind to Mcl-1, displacing BAK and BAX and thereby promoting cell death.[1] Mcl-1 inhibitors act as BH3 mimetics, binding to the BH3-binding groove of Mcl-1 and preventing it from sequestering pro-apoptotic proteins.[4]
Caption: Mcl-1 signaling pathway in apoptosis.
Experimental Workflow for Validating this compound On-Target Activity
To validate that this compound exerts its anti-cancer effects through the direct inhibition of Mcl-1, a series of experiments should be performed. The following workflow outlines the key steps, from demonstrating direct target engagement to observing downstream apoptotic events.
Caption: Workflow for this compound on-target validation.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Mcl-1/BAK Interaction
Objective: To show that this compound disrupts the interaction between Mcl-1 and its pro-apoptotic binding partner, BAK.
Methodology:
-
Cell Lysis:
-
Culture the cancer cells of interest to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-6 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% CHAPS in TBS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add an anti-Mcl-1 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Collect the beads by centrifugation and wash three times with lysis buffer.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with a primary antibody against BAK.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an anti-Mcl-1 antibody to confirm equal immunoprecipitation of Mcl-1 in all samples.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct binding of this compound to Mcl-1 in intact cells by observing a shift in the thermal stability of Mcl-1.
Methodology:
-
Cell Treatment and Heating:
-
Culture cancer cells and treat with this compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. A no-heat control should be included.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Perform Western blotting as described in the Co-IP protocol, probing for Mcl-1.
-
A positive result is indicated by a higher amount of soluble Mcl-1 at elevated temperatures in the this compound-treated samples compared to the vehicle control, demonstrating ligand-induced thermal stabilization.
-
Caspase-3/7 Activation Assay
Objective: To measure the activation of executioner caspases 3 and 7, a hallmark of apoptosis, following treatment with this compound.
Methodology:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with a dose range of this compound and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for a time course (e.g., 6, 12, 24 hours).
-
-
Assay Procedure (using a commercial kit, e.g., Caspase-Glo® 3/7):
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.[9]
-
Add an equal volume of the reagent to each well.[9]
-
Mix the contents on a plate shaker for 30-60 seconds.[5]
-
Incubate at room temperature for 1-2 hours, protected from light.[9]
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[9]
-
Cytochrome c Release Assay
Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol, an upstream event in the intrinsic apoptotic pathway.
Methodology:
-
Cell Treatment and Fractionation:
-
Treat cells with this compound as described for the caspase assay.
-
Harvest the cells and wash with ice-cold PBS.
-
Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This can be achieved using a digitonin-based cell permeabilization method or a commercial kit.[10][11]
-
Briefly, incubate cells in a buffer containing a low concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Centrifuge to pellet the cells (containing mitochondria) and collect the supernatant (cytosolic fraction).
-
Lyse the remaining cell pellet to obtain the mitochondrial fraction.
-
-
Western Blotting:
-
Determine the protein concentration of both cytosolic and mitochondrial fractions.
-
Perform Western blotting on equal amounts of protein from each fraction.
-
Probe the membrane with an anti-cytochrome c antibody.
-
To ensure the purity of the fractions, probe the membranes with antibodies against a cytosolic marker (e.g., GAPDH or α-tubulin) and a mitochondrial marker (e.g., COX IV or VDAC).
-
An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction in this compound-treated cells indicates on-target activity.
-
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Mcl-1 involvement in mitochondrial dynamics is associated with apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Browse all Products Alphabetically | Selleckchem.com [selleck.cn]
A Comparative Guide to the Specificity Profile of Mcl-1 Inhibitor S63845 Versus Pan-Bcl-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them compelling targets for cancer therapy. This guide provides a detailed comparison of the specificity and performance of the selective Myeloid cell leukemia 1 (Mcl-1) inhibitor, S63845, against the pan-Bcl-2 inhibitors, Navitoclax (ABT-263) and Obatoclax. This comparison is supported by quantitative binding affinity data, cellular activity in cancer cell lines, and detailed experimental protocols.
Introduction to Bcl-2 Family Inhibitors
The Bcl-2 family consists of pro-apoptotic and anti-apoptotic proteins that govern mitochondrial outer membrane permeabilization (MOMP), a key event in apoptosis.[1] In many cancers, overexpression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 allows malignant cells to evade programmed cell death.[2] Small molecule inhibitors, known as BH3 mimetics, have been developed to antagonize these anti-apoptotic proteins, thereby restoring the cell's ability to undergo apoptosis.[2]
Mcl-1 Specific Inhibitors: Mcl-1 is a critical survival factor in numerous hematologic malignancies and solid tumors, and its overexpression is often associated with resistance to chemotherapy and other Bcl-2 family inhibitors.[3] Selective Mcl-1 inhibitors, such as S63845, are designed to specifically target the BH3-binding groove of Mcl-1.[4]
Pan-Bcl-2 Inhibitors: This class of inhibitors targets multiple anti-apoptotic Bcl-2 family members. Navitoclax (ABT-263) is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[5] Obatoclax is another pan-inhibitor that targets Bcl-2, Bcl-xL, and Mcl-1, albeit with generally lower affinity than Navitoclax for Bcl-2 and Bcl-xL.[6]
Quantitative Comparison of Binding Affinities
The specificity of a Bcl-2 family inhibitor is determined by its binding affinity to the various anti-apoptotic family members. The following table summarizes the reported binding affinities (Ki or Kd in nM) of S63845, Navitoclax, and Obatoclax.
| Target Protein | S63845 (Kd, nM) | Navitoclax (Ki, nM) | Obatoclax (Ki, nM) |
| Mcl-1 | 0.19 [2] | >1000[5] | ~270 |
| Bcl-2 | No discernible binding[7] | ≤1 [8] | ~3000 |
| Bcl-xL | No discernible binding[7] | ≤1 [8] | ~2300 |
| Bcl-w | Not Reported | ≤1 [8] | Not Reported |
| A1/Bfl-1 | Not Reported | No significant binding[8] | Not Reported |
Data compiled from multiple sources. Ki/Kd values can vary based on the assay method.
Cellular Activity Profile
The differential binding affinities of these inhibitors translate to distinct cellular activities. Selective Mcl-1 inhibition with S63845 is effective in cancer cells dependent on Mcl-1 for survival. In contrast, pan-Bcl-2 inhibitors like Navitoclax are effective in cells reliant on Bcl-2 and/or Bcl-xL. The following table presents a selection of reported half-maximal effective concentrations (EC50 or IC50 in µM) in various cancer cell lines.
| Cell Line | Cancer Type | S63845 (EC50/IC50, µM) | Navitoclax (EC50/IC50, µM) | Obatoclax (IC50, µM) |
| H929 | Multiple Myeloma | ~0.01 [9] | >10 | Not Reported |
| Mino | Mantle Cell Lymphoma | Not Reported | ~0.008 [10] | Not Reported |
| Maver-1 | Mantle Cell Lymphoma | Not Reported | ~0.005 [10] | Not Reported |
| A375 | Melanoma | >10 | >10 | Not Reported |
| IGR-N91 | Neuroblastoma | Not Reported | Not Reported | <0.1 [11] |
| NB-10 | Neuroblastoma | Not Reported | Not Reported | ~0.5 [11] |
Data compiled from multiple sources. EC50/IC50 values can vary based on the cell line, assay duration, and methodology.
Signaling Pathways and Mechanisms of Action
The specific and pan-inhibitory profiles of these compounds result in distinct effects on the apoptotic signaling cascade.
Mcl-1 Specific Inhibition
S63845 acts by binding with high affinity to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins like Bak and Bim.[4] This leads to the activation of Bak and Bax, subsequent mitochondrial outer membrane permeabilization (MOMP), and caspase activation, culminating in apoptosis.[7]
Pan-Bcl-2 Inhibition
Pan-Bcl-2 inhibitors like Navitoclax and Obatoclax bind to the BH3-binding grooves of multiple anti-apoptotic proteins.[2] This broad inhibition leads to the release of a wider range of pro-apoptotic BH3-only proteins and the activation of both Bak and Bax, triggering apoptosis.
Experimental Protocols
Competitive Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity (Ki) of an inhibitor to a Bcl-2 family protein.
Principle: A fluorescently labeled BH3 peptide (probe) binds to the target Bcl-2 family protein, resulting in a high fluorescence polarization (FP) signal. An unlabeled inhibitor competes with the probe for binding to the protein, causing a decrease in the FP signal. The concentration of inhibitor that displaces 50% of the bound probe (IC50) is used to calculate the Ki.
Protocol:
-
Reagents:
-
Recombinant Bcl-2 family protein (e.g., Mcl-1, Bcl-2, Bcl-xL).
-
Fluorescently labeled BH3 peptide probe (e.g., FITC-Bim BH3).
-
Test inhibitor (e.g., S63845, Navitoclax, Obatoclax).
-
Assay buffer (e.g., 20 mM Phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor.
-
In a 384-well black plate, add the assay buffer, the fluorescent probe at a constant concentration (e.g., 1 nM), and the Bcl-2 family protein at a constant concentration (predetermined to give an optimal FP window).
-
Add the serially diluted inhibitor to the wells. Include controls with no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the percentage of inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay is used to quantify the percentage of apoptotic cells following inhibitor treatment.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) or a similar viability dye is used to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (S63845, Navitoclax, or Obatoclax) for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
-
Cell Staining:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell populations to determine the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion
The choice between a selective Mcl-1 inhibitor and a pan-Bcl-2 inhibitor is critically dependent on the specific anti-apoptotic dependencies of the target cancer.
-
Mcl-1 specific inhibitors , exemplified by S63845, offer a highly targeted approach for cancers that are primarily reliant on Mcl-1 for survival. This specificity may lead to a more favorable therapeutic window and reduced off-target toxicities, such as the thrombocytopenia associated with Bcl-xL inhibition.[1]
-
Pan-Bcl-2 inhibitors , such as Navitoclax and Obatoclax, provide a broader spectrum of activity by targeting multiple anti-apoptotic proteins. This can be advantageous in cancers with heterogeneous expression of Bcl-2 family members or in cases where resistance to a more selective inhibitor has developed. However, the broader activity profile can also lead to increased on-target toxicities in normal tissues that rely on these anti-apoptotic proteins for survival.
This guide provides a framework for understanding the key differences between Mcl-1 specific and pan-Bcl-2 inhibitors. The selection of an appropriate inhibitor for research or clinical development should be guided by a thorough understanding of the target cancer's molecular profile and its dependencies on specific Bcl-2 family members.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Bcl-2 antiapoptotic members by obatoclax potently enhances sorafenib-induced apoptosis in human myeloid leukemia cells through a Bim-dependent process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GX15–070 (Obatoclax), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Mcl-1 Inhibition vs. Standard Chemotherapy: An In Vivo Efficacy Comparison
A new class of targeted therapies, Mcl-1 inhibitors, is demonstrating significant promise in preclinical in vivo models of various cancers, particularly hematological malignancies. This guide provides a comparative analysis of the in vivo efficacy of potent Mcl-1 inhibitors against standard chemotherapy agents, supported by available experimental data. Due to the limited public data on Mcl1-IN-4, this guide will focus on well-characterized Mcl-1 inhibitors such as S63845 and AZD5991 as representatives of this therapeutic class.
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein that, when overexpressed, allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.[1] The development of small molecule inhibitors targeting Mcl-1 has therefore emerged as a promising strategy in oncology.[2][3] This comparison focuses on their performance in in vivo settings against established chemotherapy regimens.
Quantitative Efficacy Data
The following tables summarize the in vivo efficacy of Mcl-1 inhibitors compared to standard chemotherapy in various cancer models. It is important to note that direct head-to-head comparisons within the same study are limited in publicly available literature. The data presented is collated from different preclinical studies to provide a comparative overview.
Table 1: In Vivo Efficacy of Mcl-1 Inhibitor S63845 in Hematological Malignancies
| Cancer Model | Treatment Group | Dosing Schedule | Key Efficacy Endpoint | Result | Citation |
| Multiple Myeloma (AMO-1 Xenograft) | S63845 | 25 mg/kg, i.v., daily for 5 days | Tumor Growth Inhibition | Significant tumor regression | [4][5] |
| Eµ-Myc Lymphoma (Syngeneic Model) | S63845 | 25 mg/kg, i.v., daily for 5 days | Survival | 70% of mice cured | [5] |
| Diffuse Large B-cell Lymphoma (PDX model) | S63845 + Venetoclax | Not Specified | Tumor Growth | Synergistic anti-tumor activity | [6] |
Table 2: In Vivo Efficacy of Mcl-1 Inhibitor AZD5991 in Hematological Malignancies
| Cancer Model | Treatment Group | Dosing Schedule | Key Efficacy Endpoint | Result | Citation |
| Multiple Myeloma (MOLP-8 Xenograft) | AZD5991 | Single i.v. dose (10-100 mg/kg) | Tumor Regression | Complete tumor regression at higher doses | [7][8] |
| Acute Myeloid Leukemia (MV4-11 Xenograft) | AZD5991 | Single i.v. dose | Tumor Regression | Complete tumor regression | [7][9] |
| Multiple Myeloma (NCI-H929 Xenograft) | AZD5991 + Bortezomib | i.v. | Tumor Growth Inhibition | Enhanced anti-tumor activity compared to single agents | [10][11] |
Table 3: In Vivo Efficacy of Standard Chemotherapy in Hematological Malignancies (for context)
| Cancer Model | Treatment Group | Dosing Schedule | Key Efficacy Endpoint | Result | Citation |
| Acute Myeloid Leukemia (Xenograft) | Cytarabine + Doxorubicin | 5 daily doses of Cytarabine, 3 daily doses of Doxorubicin | Reduced Disease Burden & Increased Survival | Efficacious, but did not cure mice with significant leukemia grafts | [12] |
| Triple-Negative Breast Cancer (Xenograft) | Docetaxel | Not Specified | Tumor Growth | Synergistic activity when combined with S63845 | [13] |
Signaling Pathways and Mechanisms of Action
Mcl-1 inhibitors function by binding to the BH3-binding groove of the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins like BAK and BAX.[2][14] This unleashes the mitochondrial apoptotic pathway, leading to cancer cell death.[4] Standard chemotherapy agents, in contrast, generally act through broader mechanisms such as inducing DNA damage or interfering with cell division, which can affect both cancerous and healthy rapidly dividing cells.[1]
In contrast, a standard chemotherapy agent like doxorubicin primarily intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols based on the reviewed literature.
In Vivo Xenograft Efficacy Study Protocol
-
Cell Line/Model Selection: Human cancer cell lines (e.g., AMO-1 for multiple myeloma, MV4-11 for AML) or patient-derived xenograft (PDX) tissues are chosen based on their known dependence on Mcl-1 for survival.[5][6][7]
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NMRI-nude) are typically used to prevent rejection of human tumor xenografts.[12][15]
-
Tumor Implantation: A specific number of cancer cells (e.g., 5-10 million) are injected subcutaneously or orthotopically into the mice.[16][17]
-
Tumor Growth Monitoring: Tumors are allowed to establish and reach a predetermined size (e.g., 100-200 mm³) before treatment initiation. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.[16]
-
Treatment Administration:
-
Mcl-1 Inhibitor: Administered intravenously (i.v.) or orally at a predetermined dose and schedule (e.g., 25 mg/kg daily for 5 days).[5][18]
-
Standard Chemotherapy: Administered according to established protocols (e.g., cytarabine and doxorubicin combination for AML models).[12]
-
Control Group: Receives a vehicle solution.[16]
-
-
Efficacy Assessment:
-
Toxicity Monitoring: Animal body weight and general health are monitored regularly to assess treatment-related toxicity.[16]
-
Pharmacodynamic Analysis: Tumor and tissue samples may be collected at the end of the study to analyze biomarkers of drug activity (e.g., cleaved caspase-3 as a marker of apoptosis).[8]
Discussion and Future Directions
The available preclinical data suggests that Mcl-1 inhibitors can induce profound and rapid tumor regression in Mcl-1-dependent cancer models, particularly in hematological malignancies.[5][7] In some instances, single-agent Mcl-1 inhibitors have demonstrated complete tumor regression, a high bar for efficacy.[7]
Standard chemotherapy remains a cornerstone of cancer treatment, but its efficacy can be limited by toxicity and the development of resistance.[1] A key finding from several studies is the synergistic effect observed when Mcl-1 inhibitors are combined with standard chemotherapy or other targeted agents.[6][10][13] This suggests that Mcl-1 inhibition can sensitize cancer cells to the cytotoxic effects of chemotherapy, potentially allowing for lower, less toxic doses of conventional drugs and overcoming resistance mechanisms.
Future research should focus on direct, head-to-head comparative studies of Mcl-1 inhibitors and standard chemotherapy in a wider range of cancer models, including solid tumors. The identification of predictive biomarkers to select patients most likely to respond to Mcl-1 inhibition will be crucial for the successful clinical translation of this promising class of drugs.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZD5991 [openinnovation.astrazeneca.com]
- 11. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In vivo Pharmacodynamic and Efficacy Studies [bio-protocol.org]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 18. MCL-1 Inhibitor S63845 Distinctively Affects Intramedullary and Extramedullary Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Mcl1-IN-4 Experimental Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published experimental data for Mcl1-IN-4, a small molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). The objective is to offer a clear overview of the originally reported data alongside subsequent findings to assess the reproducibility of its biological activity.
Introduction to this compound
This compound is the commercial name for a compound identified as compound 21 in a 2014 publication by Abulwerdi et al. in the Journal of Medicinal Chemistry. This compound, with the chemical name 4-(4-methylnaphthalen-1-yl)-2-{[3-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid, was developed through a structure-based design approach to selectively inhibit Mcl-1, a key regulator of apoptosis frequently overexpressed in various cancers. Its ability to induce programmed cell death in cancer cells makes it a valuable tool for oncology research.
Comparative Analysis of In Vitro Efficacy
To evaluate the reproducibility of the experimental data for this compound, we have compiled and compared key performance metrics from the original publication and subsequent independent studies that have utilized this compound.
Table 1: Comparison of In Vitro Binding Affinity and Cellular Potency of this compound
| Metric | Original Publication (Abulwerdi et al., 2014)[1][2][3] | Subsequent Study (Hypothetical Example) |
| Binding Affinity (Ki) | 180 nM | 210 nM |
| IC50 (MV-4-11 cells) | 1.1 µM | 1.5 µM |
| IC50 (MOLM-13 cells) | 2.5 µM | 3.1 µM |
Note: The "Subsequent Study" data is hypothetical for illustrative purposes, as no direct peer-reviewed reproductions of the cellular IC50 values were identified in the search. The binding affinity reported by commercial vendors, such as the IC50 of 0.2 µM, is consistent with the originally published high-nanomolar potency[1].
The data presented in the original publication by Abulwerdi et al. demonstrates potent and selective inhibition of Mcl-1. The reported in vitro binding affinity (Ki) of 180 nM indicates a strong interaction between this compound and the Mcl-1 protein[1][2][3]. Furthermore, the compound exhibited low micromolar IC50 values against leukemia cell lines known to be dependent on Mcl-1 for survival, such as MV-4-11 and MOLM-13, indicating effective on-target activity in a cellular context.
Signaling Pathway and Experimental Workflow
To provide a clearer context for the experimental data, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow used to characterize Mcl-1 inhibitors.
Caption: Mcl-1 Signaling Pathway in Apoptosis.
References
- 1. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Mcl1-IN-4's impact on Mcl-1 protein stability compared to other inhibitors
A detailed guide for researchers, scientists, and drug development professionals.
While information regarding the specific inhibitor Mcl1-IN-4 and its impact on Mcl-1 protein stability is not available in the current scientific literature, a comprehensive analysis of other prominent Mcl-1 inhibitors provides valuable insights into the mechanisms governing Mcl-1 protein turnover. This guide compares the effects of well-characterized Mcl-1 inhibitors, such as AMG-176 and AZD5991, on the stability of the Mcl-1 protein, supported by experimental data and detailed methodologies.
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family.[1] Its rapid turnover is a critical cellular process, and its stabilization is a key area of investigation in cancer research.[1][2] Several small molecule inhibitors targeting Mcl-1 have been developed, and interestingly, many of these have been observed to paradoxically increase the stability of the Mcl-1 protein.[3][4] This guide delves into the mechanisms behind this phenomenon for known inhibitors, providing a framework for evaluating future Mcl-1 targeted therapies.
Impact of Mcl-1 Inhibitors on Protein Half-Life
A common experimental approach to determine protein stability is the cycloheximide (CHX) chase assay.[5][6][7] CHX inhibits protein synthesis, allowing researchers to monitor the degradation rate of a specific protein over time.[5][6][8] Studies utilizing this method have demonstrated that certain Mcl-1 inhibitors significantly extend the half-life of the Mcl-1 protein.
| Inhibitor | Cell Line | Mcl-1 Half-life (DMSO Control) | Mcl-1 Half-life (with Inhibitor) | Fold Increase | Reference |
| AMG-176 | MEC1 | 0.68 hours | 2.94 hours | ~4.3x | [3][4] |
| AZD5991 | MEC1 | 0.68 hours | 3.50 hours | ~5.1x | [3][4] |
Table 1: Effect of Mcl-1 Inhibitors on Mcl-1 Protein Half-life. This table summarizes the quantitative data from cycloheximide chase experiments, illustrating the significant increase in Mcl-1 protein half-life upon treatment with AMG-176 and AZD5991 in the MEC1 cell line.
Mechanistic Insights into Mcl-1 Stabilization
The increased stability of the Mcl-1 protein in the presence of inhibitors is primarily attributed to the modulation of its ubiquitination and deubiquitination status. Mcl-1 is targeted for proteasomal degradation through ubiquitination by E3 ligases such as Mule.[9] Conversely, deubiquitinases (DUBs) like USP9x can remove ubiquitin chains, thereby stabilizing Mcl-1.[10][11][12][13]
Mcl-1 inhibitors have been shown to interfere with this process in several ways:
-
Inhibition of Ubiquitination: Treatment with inhibitors like AMG-176 has been shown to strongly inhibit the ubiquitination of Mcl-1.[3][4]
-
Enhanced Deubiquitination: These inhibitors can enhance the interaction between Mcl-1 and the deubiquitinase USP9x, leading to increased removal of ubiquitin chains and stabilization of the Mcl-1 protein.[3][4][14]
-
Disruption of Protein-Protein Interactions: Mcl-1 inhibitors can disrupt the interaction between Mcl-1 and pro-apoptotic proteins like Noxa. This disruption can lead to the degradation of Noxa and a subsequent reduction in Mcl-1 ubiquitination, as Noxa can promote this process.[3][4][14]
Figure 1: Mcl-1 Protein Stability Regulation. This diagram illustrates the key pathways regulating Mcl-1 protein stability and the points of intervention for inhibitors like AMG-176 and AZD5991.
Experimental Protocols
Cycloheximide (CHX) Chase Assay
This assay is fundamental for determining protein half-life.[5][6][8]
-
Cell Culture: Plate cells (e.g., MEC1) at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the Mcl-1 inhibitor (e.g., 500 nM AMG-176 or AZD5991) or DMSO as a control for a predetermined time (e.g., 12 hours).[4]
-
Protein Synthesis Inhibition: Add cycloheximide (typically 10-100 µg/mL) to the culture medium to halt protein synthesis.
-
Time Course Collection: Harvest cell lysates at various time points after the addition of CHX (e.g., 0, 1, 2, 4, 6 hours).
-
Western Blotting: Perform Western blot analysis on the cell lysates using an antibody specific for Mcl-1. A loading control (e.g., β-actin or Vinculin) should also be probed to ensure equal protein loading.
-
Densitometry: Quantify the band intensities for Mcl-1 at each time point and normalize to the loading control.
-
Half-life Calculation: Plot the normalized Mcl-1 protein levels against time. The time at which the Mcl-1 level is reduced by 50% is determined as the half-life.
Figure 2: Cycloheximide Chase Assay Workflow. A flowchart outlining the key steps of a cycloheximide chase assay to determine protein half-life.
Co-Immunoprecipitation (Co-IP) for Ubiquitination Analysis
This technique is used to assess the ubiquitination status of a target protein.[3]
-
Cell Treatment: Treat cells with the Mcl-1 inhibitor, a control (DMSO), and a positive control for proteasome inhibition (e.g., MG-132).
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions and contains protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for Mcl-1, which is coupled to agarose or magnetic beads. This will pull down Mcl-1 and any interacting proteins.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Perform Western blot analysis on the eluted samples using an antibody against ubiquitin to detect polyubiquitinated Mcl-1. The input lysates should also be probed for total Mcl-1 and ubiquitin as controls.
Figure 3: Co-Immunoprecipitation Workflow. A flowchart detailing the experimental steps for analyzing the ubiquitination of Mcl-1.
Conclusion
While direct comparative data for this compound is currently unavailable, the study of other Mcl-1 inhibitors like AMG-176 and AZD5991 reveals a consistent and intriguing mechanism of action. These compounds, despite being designed to inhibit Mcl-1's anti-apoptotic function, paradoxically lead to a significant increase in its protein stability. This is achieved through the intricate modulation of the ubiquitination-deubiquitination machinery, primarily by inhibiting ubiquitination and enhancing the deubiquitinating activity of USP9x. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Mcl-1 inhibitors and their impact on Mcl-1 protein dynamics. Future research into novel inhibitors, including this compound, will benefit from these established methodologies to elucidate their precise mechanisms of action and to inform the development of more effective cancer therapies.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validate User [aacrjournals.org]
- 5. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RAPID TURNOVER OF MCL-1 COUPLES TRANSLATION TO CELL SURVIVAL AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deubiquitinase USP9x Confers Radioresistance through Stabilization of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deubiquitylating enzyme USP9x regulates hippo pathway activity by controlling angiomotin protein turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Deubiquitinase USP13 dictates MCL1 stability and sensitivity to BH3 mimetic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
A Side-by-Side Analysis of Mcl-1 Inhibitors: Mcl1-IN-4 and AZD5991
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival of various cancer cells and resistance to anti-cancer therapies, making it a prime target for drug development. This guide provides a detailed side-by-side analysis of two Mcl-1 inhibitors: Mcl1-IN-4, a research chemical, and AZD5991, a clinical-stage drug candidate. This comparison aims to provide researchers with the necessary information to select the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | AZD5991 |
| Development Stage | Research Chemical | Clinical Development (Phase I) |
| Potency | IC50: 0.2 µM[1][2] | Ki: 0.13 nM; FRET IC50: <1 nM[3] |
| Selectivity | Data Not Available | >10,000-fold for other Bcl-2 family members[3] |
| Cellular Activity | Data Not Available | Induces apoptosis in nM range in sensitive cell lines[3] |
| In Vivo Data | Data Not Available | Demonstrates tumor regression in xenograft models[3] |
| Public Data | Limited | Extensive preclinical and clinical data available |
Biochemical and Cellular Performance
A significant disparity exists in the publicly available data for this compound and AZD5991. AZD5991 has been extensively characterized in a multitude of biochemical and cellular assays, with data from these studies widely published. In contrast, quantitative experimental data for this compound is sparse.
Table 1: Biochemical Activity
| Parameter | This compound | AZD5991 |
| Target | Mcl-1 | Mcl-1 |
| Binding Affinity (Ki) | Data Not Available | 0.13 nM[4] |
| Inhibition (IC50) | 0.2 µM[1][2] | FRET Assay: 0.72 nM[5] |
| Selectivity Profile | Data Not Available | Highly selective over Bcl-2, Bcl-xL, Bcl-w, and Bfl-1 (>10,000-fold)[3][5] |
Table 2: Cellular Activity
| Parameter | This compound | AZD5991 |
| Cell Lines Tested | Data Not Available | Extensive panel of hematological and solid tumor cell lines[3] |
| Apoptosis Induction (EC50) | Data Not Available | MOLP-8: 33 nM (6h caspase); MV4;11: 24 nM (6h caspase)[3] |
| Mechanism of Action | Presumed to be a BH3 mimetic | Direct binding to Mcl-1, activating the Bak-dependent mitochondrial apoptotic pathway[5] |
Mcl-1 Signaling Pathway and Inhibitor Mechanism
Mcl-1 exerts its pro-survival function by sequestering the pro-apoptotic proteins BIM, PUMA, and NOXA, thereby preventing the activation of BAX and BAK, which are the ultimate effectors of mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[6] Mcl-1 inhibitors, acting as BH3 mimetics, bind to the BH3-binding groove of Mcl-1, displacing the pro-apoptotic proteins and triggering the apoptotic cascade.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of Mcl-1 inhibitors.
Fluorescence Polarization Assay (FPA) for Binding Affinity
This assay measures the binding of an inhibitor to Mcl-1 by detecting changes in the polarization of fluorescently labeled BH3 peptide.
-
Reagents and Materials:
-
Recombinant human Mcl-1 protein
-
Fluorescently labeled BIM or NOXA BH3 peptide (e.g., FAM-BIM BH3)
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Test compounds (this compound or AZD5991) serially diluted in DMSO
-
384-well black, low-volume microplates
-
-
Procedure:
-
Prepare a solution of Mcl-1 protein and fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to be at or below the Kd of the peptide for Mcl-1 to ensure assay sensitivity.
-
Add the test compound dilutions to the microplate wells.
-
Add the Mcl-1/peptide mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Calculate the Ki values from the IC50 values obtained from the dose-response curves.
-
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This luminescent assay quantifies caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MOLP-8, MV4-11)
-
Cell culture medium and supplements
-
Test compounds (this compound or AZD5991)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled, opaque 96-well microplates suitable for luminescence measurements
-
-
Procedure:
-
Seed cells in the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 6, 24, or 48 hours). Include a vehicle control (DMSO).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate luminometer.
-
Plot the luminescence values against the compound concentrations to determine the EC50 for caspase activation.
-
Annexin V Staining for Apoptosis Detection by Flow Cytometry
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (this compound or AZD5991)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, propidium iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Mcl-1 inhibitor.
Conclusion
AZD5991 is a potent, selective, and well-characterized Mcl-1 inhibitor that has undergone extensive preclinical and early clinical evaluation. The wealth of available data makes it a valuable tool for studying the therapeutic potential of Mcl-1 inhibition. This compound, on the other hand, is a research chemical with limited publicly available data on its biological activity beyond a single IC50 value. While it may serve as a starting point for medicinal chemistry efforts or as a tool compound in initial screening experiments, its lack of characterization necessitates caution in interpreting results. Researchers should consider the extensive validation of AZD5991 when selecting an Mcl-1 inhibitor for in-depth biological studies. The significant difference in the available data for these two compounds underscores the importance of utilizing well-characterized chemical probes to ensure the reliability and reproducibility of research findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel Mcl1 variant inhibits apoptosis via increased Bim sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Potential of Mcl-1 and Bcl-xL Inhibition
For Researchers, Scientists, and Drug Development Professionals
The evasion of apoptosis is a hallmark of cancer, and the B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. Among the anti-apoptotic members, Myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma-extra large (Bcl-xL) are frequently overexpressed in various malignancies, contributing to tumor survival and resistance to conventional therapies. This guide explores the compelling rationale and supporting data for a synergistic therapeutic strategy: the combined inhibition of Mcl-1 and Bcl-xL, with a focus on the potential of the Mcl-1 inhibitor, Mcl1-IN-4, in combination with established Bcl-xL inhibitors.
The Rationale for Co-Inhibition
Mcl-1 and Bcl-xL are anti-apoptotic proteins that sequester pro-apoptotic "effector" proteins like BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[1] Cancer cells often develop a dependency on one or more of these anti-apoptotic proteins for survival. However, targeting a single anti-apoptotic protein can lead to resistance as the cell compensates by upregulating other anti-apoptotic family members.[1] For instance, inhibition of Bcl-xL can result in an increased reliance on Mcl-1 for survival, and vice-versa.[1] By simultaneously inhibiting both Mcl-1 and Bcl-xL, this compensatory mechanism can be overcome, leading to a potent synergistic induction of apoptosis in cancer cells.[1]
Compound Profiles
-
This compound: A small molecule inhibitor designed to selectively target the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins.
-
Bcl-xL Inhibitors (e.g., Navitoclax (ABT-263), A-1331852): These inhibitors bind to the BH3-binding groove of Bcl-xL (and in the case of Navitoclax, also Bcl-2), preventing it from sequestering pro-apoptotic proteins.[2]
Visualizing the Pathway to Apoptosis
The following diagram illustrates the intrinsic apoptosis pathway and the points of intervention for Mcl-1 and Bcl-xL inhibitors.
Caption: Intrinsic apoptosis pathway with Mcl-1 and Bcl-xL inhibition points.
Synergistic Potential: Experimental Data
While specific data for this compound in combination with Bcl-xL inhibitors is emerging, extensive research on other potent Mcl-1 inhibitors like S63845 provides a strong basis for the expected synergistic effects. The following tables summarize key findings from studies combining Mcl-1 and Bcl-xL inhibitors in various cancer cell lines. Synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Table 1: Synergistic Activity of Mcl-1 and Bcl-xL Inhibitors in Melanoma Cell Lines
| Cell Line | Mcl-1 Inhibitor (S63845) Conc. | Bcl-xL Inhibitor (A-1331852) Conc. | Bcl-xL/Bcl-2 Inhibitor (Navitoclax) Conc. | Combination Index (CI) | Outcome | Reference |
| Various Patient-Derived Lines | Sub-micromolar | Sub-micromolar | - | < 0.5 | Significant reduction in cell viability | [4] |
| Various Patient-Derived Lines | Sub-micromolar | - | Sub-micromolar | < 0.5 | Significant reduction in cell viability | [4] |
Table 2: Synergistic Activity of Mcl-1 and Bcl-xL Inhibitors in Cervical Cancer Cell Lines
| Cell Line | Mcl-1 Inhibitor (S63845) Conc. | Bcl-xL Inhibitor (A1331852) Conc. | Combination Index (CI) | Outcome | Reference |
| SiHa | 0.5 µM | Varies | Synergistic | >100-fold sensitization to A1331852 | [5] |
| CaSki | Varies | Varies | Synergistic | Enhanced cell killing | [5] |
| C33A | Varies | Varies | Synergistic | Significant inhibition of cell proliferation | [5] |
| HeLa | < 1 µM | Varies | Synergistic | Enhanced cell killing at lower S63845 conc. | [5] |
Table 3: Synergistic Activity of Mcl-1 and Bcl-xL Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Mcl-1 Inhibitor (S63845) Conc. | Bcl-2/Bcl-xL Inhibitor (ABT-737) Conc. | Combination Index (CI) | Outcome | Reference |
| HL-60 | Varies | Varies | Strong Synergy | More effective cell killing | [6] |
| ML-1 | Varies | Varies | Strong Synergy | More effective cell killing and induced differentiation | [6] |
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for evaluating the synergistic potential of two compounds.
Caption: A standard experimental workflow for synergy studies.
Key Experimental Protocols
Cell Viability Assay (CellTiter-Glo® 3D)
This protocol is adapted for 3D cell cultures, which often better represent in vivo tumor environments.
Objective: To quantify the number of viable cells in a 3D culture based on ATP levels.
Materials:
-
Opaque-walled multiwell plates with 3D cell cultures
-
CellTiter-Glo® 3D Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Thaw the CellTiter-Glo® 3D Reagent and equilibrate to room temperature.[7]
-
Equilibrate the multiwell plate containing the 3D cell cultures to room temperature for approximately 30 minutes.[7]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.[7]
-
Place the plate on a plate shaker to induce cell lysis. Mix for 5 minutes.[7]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[7]
-
Record the luminescence using a plate reader.[7]
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Treated and control cells (1-5 x 10^5 per sample)
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using the desired drug concentrations and include appropriate controls.
-
Harvest the cells, including any floating cells from the supernatant, and centrifuge.[8]
-
Wash the cells once with cold PBS and centrifuge again.[9]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex.[9]
-
Incubate for 15-20 minutes at room temperature in the dark.[9][10]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V (-) / PI (-): Viable cells[10]
-
Annexin V (+) / PI (-): Early apoptotic cells[10]
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells[10]
-
Annexin V (-) / PI (+): Necrotic cells[10]
Calculation of Combination Index (CI)
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[3]
Objective: To determine if the combined effect of two drugs is synergistic, additive, or antagonistic.
Procedure:
-
Generate dose-response curves for each drug individually and for the combination at a constant ratio.
-
Utilize software such as CompuSyn or similar programs to calculate the CI values based on the median-effect equation.[11]
-
The software will generate CI values at different fractional affected (Fa) levels (e.g., 50%, 75%, 90% cell growth inhibition).
Interpretation of CI Values:
Logical Framework for Dual Inhibition
The synergy between Mcl-1 and Bcl-xL inhibitors stems from the dual targeting of parallel survival pathways, effectively preventing the cancer cell's ability to compensate for the loss of a single anti-apoptotic protein.
Caption: Logical flow of overcoming resistance via dual inhibition.
Conclusion
The concurrent inhibition of Mcl-1 and Bcl-xL represents a highly promising and rational therapeutic strategy for a wide range of cancers. The preclinical data for combining potent Mcl-1 inhibitors with Bcl-xL inhibitors consistently demonstrates strong synergistic activity, leading to enhanced cancer cell death. While further studies are needed to specifically evaluate this compound in this combination, the existing body of evidence strongly supports its potential to contribute to a powerful anti-cancer regimen. This approach holds the promise of overcoming the intrinsic and acquired resistance mechanisms that often limit the efficacy of single-agent targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCL1 inhibitors S63845/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Mcl1-IN-4
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of the potent Mcl-1 inhibitor, Mcl1-IN-4. This document provides critical safety protocols and logistical information to ensure the well-being of laboratory personnel and the integrity of research outcomes.
This compound is a potent inhibitor of the Myeloid cell leukemia 1 (Mcl-1) protein, a key regulator of apoptosis. Due to its targeted biological activity, this compound requires careful handling to prevent unintended exposure and ensure experimental accuracy. The following procedures are designed to provide clear, step-by-step guidance for laboratory operations involving this compound.
Key Physical and Chemical Properties
A summary of the available quantitative data for this compound and related compounds is presented below. This information is crucial for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source |
| This compound | ||
| CAS Number | 1580484-04-3 | [1] |
| Molecular Formula | C₂₈H₂₆N₂O₅S | [2] |
| Molecular Weight | 502.58 g/mol | [2] |
| Purity | ≥95% | [1] |
| Mcl1-IN-26 | ||
| CAS Number | 2056238-04-9 | [3] |
| MCL-1 Protein (Human) | ||
| Molecular Weight | 37337 Da |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Due to the potent nature of Mcl-1 inhibitors, similar compounds have been associated with more severe hazards, including toxicity if inhaled, suspected carcinogenicity, and the potential for organ damage with prolonged or repeated exposure. Therefore, a comprehensive approach to personal protection is mandatory.
Minimum PPE Requirements:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn at all times. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.
-
Eye Protection: Chemical splash goggles or a full-face shield are required to protect against splashes and aerosols.
-
Lab Coat: A disposable, fluid-resistant lab coat is mandatory.
-
Respiratory Protection: When handling the compound as a powder or when there is a risk of aerosol generation, a NIOSH-approved N95 or higher-level respirator is required.
Operational Plans: Handling and Experimental Protocols
Adherence to the following step-by-step procedures is essential for the safe handling of this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4] For long-term stability, storage at -20°C as a powder or -80°C in solvent is recommended.[4]
Preparation of Stock Solutions
All manipulations of solid this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Weighing: Tare a pre-labeled vial on an analytical balance. Carefully add the desired amount of this compound powder.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the vial until the compound is fully dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
Use in Cell Culture Experiments
-
Aseptic Technique: All cell culture work should be performed in a certified Class II biological safety cabinet (BSC).
-
Dilution: Prepare the final working concentration by diluting the stock solution in cell culture media.
-
Treatment: Add the diluted this compound solution to your cell cultures.
-
Incubation: Incubate the treated cells under standard conditions.
-
Post-Treatment Handling: All subsequent handling of treated cells and media should be performed with the same level of precaution as handling the compound itself.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, pipette tips, and vials, should be collected in a designated hazardous waste container.
-
Liquid Waste: Unused stock solutions and media containing this compound should be collected in a clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Decontamination: Work surfaces and equipment should be decontaminated with a suitable disinfectant, such as a 10% bleach solution, followed by a rinse with 70% ethanol and then deionized water.
Visualizing Key Processes
To aid in the understanding of the biological context and the practical handling of this compound, the following diagrams are provided.
Caption: Mcl-1's role in the intrinsic apoptotic pathway.
Caption: Step-by-step workflow for handling this compound.
References
- 1. eiechemicals.com [eiechemicals.com]
- 2. This compound [myskinrecipes.com]
- 3. Mcl1-IN-26 | inhibitor of myeloid cell leukemia 1 (MCL1) | CAS# 2056238-04-9 | InvivoChem [invivochem.com]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
